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  • Product: 3-((Piperidin-4-yloxy)methyl)pyridine
  • CAS: 933716-32-6

Core Science & Biosynthesis

Foundational

Synthesis Protocol for 3-((Piperidin-4-yloxy)methyl)pyridine: A Technical Whitepaper

Executive Summary 3-((Piperidin-4-yloxy)methyl)pyridine (CAS: 933716-32-6) is a highly versatile N-heterocyclic ether building block widely utilized in modern medicinal chemistry. Its structural motif—a basic piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-((Piperidin-4-yloxy)methyl)pyridine (CAS: 933716-32-6) is a highly versatile N-heterocyclic ether building block widely utilized in modern medicinal chemistry. Its structural motif—a basic piperidine ring linked via an ether bridge to a functionalized pyridine—serves as a privileged scaffold in the development of Nav1.7 sodium channel inhibitors, ALDH1A1 inhibitors, and various CNS-active agents [[1]]() 2. This whitepaper provides an authoritative, self-validating protocol for its synthesis, focusing on the causality behind reagent selection, reaction kinetics, and purification strategies.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 3-((Piperidin-4-yloxy)methyl)pyridine relies on a two-step sequence: a Williamson ether synthesis followed by an acidic deprotection.

The Williamson Ether Synthesis Bottleneck

The core challenge in this synthesis is the steric hindrance of the secondary alcohol on N-Boc-4-hydroxypiperidine. To achieve a successful SN​2 displacement, the alcohol must be completely deprotonated to form a highly nucleophilic alkoxide.

Causality of Reagent Selection:

  • Base (Sodium Hydride): Mild bases like K2​CO3​ or Cs2​CO3​ are insufficient for the quantitative deprotonation of this sterically hindered secondary alcohol. Sodium hydride (NaH) forces the equilibrium entirely to the alkoxide, releasing H2​ gas as a self-validating indicator of reaction progress 3.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that strongly solvates the Na+ cation. This leaves the alkoxide anion "naked" and highly reactive, significantly lowering the activation energy for the subsequent SN​2 attack.

  • Electrophile Stability: 3-(Chloromethyl)pyridine is highly prone to self-alkylation (quaternization) when stored as a free base. Therefore, it must be introduced as a hydrochloride salt. This necessitates the addition of an extra equivalent of NaH to neutralize the HCl salt in situ at 0 °C, preventing premature degradation of the electrophile.

Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This method is preferred over aqueous mineral acids because DCM maintains the solubility of the highly lipophilic Boc-protected intermediate. The reaction proceeds via an E1-type elimination, releasing isobutylene gas and carbon dioxide. The irreversible loss of these gases drives the reaction to completion according to Le Chatelier's principle.

Logic Start Base & Solvent Selection for Sterically Hindered Alcohol NaH NaH in DMF (Strong Base, Polar Aprotic) Start->NaH K2CO3 K2CO3 in MeCN (Mild Base, Polar Aprotic) Start->K2CO3 NaH_Result Complete Deprotonation High Nucleophilicity (Optimal Yield) NaH->NaH_Result Preferred Pathway K2CO3_Result Incomplete Deprotonation Sluggish SN2 Reaction (Sub-optimal Yield) K2CO3->K2CO3_Result Kinetic Bottleneck

Fig 1: Logical decision matrix for base and solvent selection in the etherification step.

Quantitative Data & Optimization

Table 1: Reagent Stoichiometry for Etherification (Step 1)
ReagentMW ( g/mol )EquivalentsFunction
N-Boc-4-hydroxypiperidine201.261.00Nucleophile Precursor
3-(Chloromethyl)pyridine HCl164.031.10Electrophile
Sodium Hydride (60% in oil)24.002.50Base (1 eq for OH, 1.1 eq for HCl, 0.4 eq excess)
Anhydrous DMF73.0910 volPolar Aprotic Solvent
Table 2: Reaction Optimization Parameters
Base / Solvent SystemTemp ProfileTimeConversion (LC-MS)Notes
K2​CO3​ / MeCN80 °C24 h< 20%Sluggish reaction; unreacted starting material.
NaH / THF0 °C to RT16 h65%Moderate yield; alkoxide not fully solvated.
NaH / DMF 0 °C to RT 4 h > 95% Rapid, clean conversion; optimal conditions.

Experimental Protocol

Workflow A N-Boc-4-hydroxypiperidine + NaH (Base) B Alkoxide Intermediate (in DMF, 0 °C) A->B Deprotonation (-H2 gas) C 3-(Chloromethyl)pyridine HCl Addition B->C D Boc-Protected Ether Intermediate C->D SN2 Etherification (Williamson) E TFA / DCM (Deprotection) D->E Isolation & Purification F 3-((Piperidin-4-yloxy)methyl)pyridine (Target Compound) E->F -CO2, -Isobutylene

Fig 2: Step-by-step synthetic workflow from N-Boc-4-hydroxypiperidine to the target compound.

Step 1: Synthesis of tert-Butyl 4-(pyridin-3-ylmethoxy)piperidine-1-carboxylate
  • Preparation of the Alkoxide: Charge a flame-dried, argon-purged round-bottom flask with Sodium Hydride (60% dispersion in mineral oil, 2.50 eq). Wash the NaH with anhydrous hexanes (2 × 10 mL) to remove the mineral oil, decanting the solvent carefully under argon.

  • Solvation & Cooling: Suspend the washed NaH in anhydrous DMF (5 volumes) and cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve N-Boc-4-hydroxypiperidine (1.00 eq) in anhydrous DMF (2 volumes) and add it dropwise to the NaH suspension over 15 minutes. Self-Validation Check: Observe the evolution of H2​ gas. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete alkoxide formation.

  • Electrophile Addition: Dissolve 3-(chloromethyl)pyridine hydrochloride (1.10 eq) in anhydrous DMF (3 volumes). Add this solution dropwise to the alkoxide mixture at 0 °C. The extra equivalents of NaH will immediately neutralize the hydrochloride salt, generating the free base in situ.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor by TLC (EtOAc/Hexanes 1:1, visualized by UV and Ninhydrin).

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers sequentially with water (3 × 20 mL) to remove DMF, and finally with brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to afford the Boc-protected intermediate as a pale yellow oil.

Step 2: Boc-Deprotection to Yield 3-((Piperidin-4-yloxy)methyl)pyridine
  • Acidic Cleavage: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM, 4 volumes). Cool to 0 °C.

  • TFA Addition: Slowly add Trifluoroacetic acid (TFA, 1 volume) dropwise. Self-Validation Check: Mild effervescence ( CO2​ and isobutylene gas) should be observed.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor by LC-MS for the disappearance of the starting material mass ( [M+H]+=293 ).

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. To obtain the free base, dissolve the resulting TFA salt in a minimal amount of water, basify to pH 10 using 2M aqueous NaOH, and extract with DCM (3 × 15 mL).

  • Final Polish: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield 3-((Piperidin-4-yloxy)methyl)pyridine 4 as a viscous oil, which can be further converted to a hydrochloride salt for long-term bench stability.

References

  • Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain . Source: ACS Publications. URL:[Link]

  • Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) . Source: PMC / NIH. URL:[Link]

Sources

Exploratory

Spectroscopic Profile of 3-((Piperidin-4-yloxy)methyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 3-((Piperidin-4-yloxy)methyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Piperidin-4-yloxy)methyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyridine ring with a piperidine moiety through an ether linkage, makes it a versatile scaffold for the development of therapeutic agents. Notably, derivatives of this compound have been investigated as potent inhibitors of enzymes such as Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy.[1][2] A thorough understanding of the spectroscopic properties of this core structure is paramount for its identification, characterization, and the quality control of its synthesis.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-((Piperidin-4-yloxy)methyl)pyridine. The content is designed to offer practical, field-proven insights into the interpretation of this data, grounded in the fundamental principles of spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

The molecular structure of 3-((Piperidin-4-yloxy)methyl)pyridine consists of a pyridine ring substituted at the 3-position with a methyl group, which is in turn linked via an ether oxygen to the 4-position of a piperidine ring. This unique arrangement of aromatic and saturated heterocyclic systems gives rise to a distinct spectroscopic fingerprint.

Molecular Formula: C₁₁H₁₆N₂O

Molecular Weight: 192.26 g/mol

CAS Number: 933716-24-6[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-((Piperidin-4-yloxy)methyl)pyridine, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this molecule can be divided into two main regions: the aromatic region for the pyridine protons and the aliphatic region for the piperidine and methylene bridge protons.

Anticipated Chemical Shifts (δ) in ppm:

Proton(s) Approximate Chemical Shift (ppm) Multiplicity Notes
Pyridine H2, H68.4 - 8.6MultipletProtons adjacent to the nitrogen are the most deshielded.
Pyridine H4, H57.2 - 7.8Multiplet
-O-CH₂-Py4.5 - 4.7SingletThe methylene protons are deshielded by the adjacent oxygen and pyridine ring.
Piperidine H43.5 - 3.8MultipletThe proton on the carbon bearing the ether linkage.
Piperidine H2, H6 (axial & equatorial)2.6 - 3.2MultipletProtons adjacent to the piperidine nitrogen.
Piperidine H3, H5 (axial & equatorial)1.5 - 2.0Multiplet
Piperidine NH1.0 - 3.0Broad SingletThe chemical shift and appearance can vary with solvent and concentration.

Expertise & Experience in ¹H NMR Analysis:

The choice of deuterated solvent is critical and can influence the chemical shifts, particularly of the N-H proton.[4][5] Solvents like DMSO-d₆ will facilitate the observation of the N-H proton, which might exchange with deuterium in solvents like D₂O. The multiplicity of the piperidine protons can be complex due to chair-chair interconversion and axial/equatorial environments. 2D NMR techniques such as COSY and HSQC would be invaluable in definitively assigning these protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the pyridine and piperidine ring carbons, as well as the methylene bridge carbon.

Anticipated Chemical Shifts (δ) in ppm:

Carbon(s) Approximate Chemical Shift (ppm) Notes
Pyridine C2, C6148 - 152Carbons adjacent to the nitrogen are the most deshielded.
Pyridine C3, C5135 - 140
Pyridine C4123 - 125
-O-CH₂-Py70 - 75Methylene carbon deshielded by oxygen.
Piperidine C475 - 80Carbon bearing the ether linkage.
Piperidine C2, C645 - 50Carbons adjacent to the piperidine nitrogen.
Piperidine C3, C530 - 35

Trustworthiness of NMR Data:

For a self-validating protocol, the integration of the ¹H NMR signals should correspond to the number of protons in each environment. Furthermore, the number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-((Piperidin-4-yloxy)methyl)pyridine is expected to show characteristic absorption bands for the C-H, C=C, C=N, C-O, and N-H bonds.

Key IR Absorption Bands:

Functional Group **Expected Wavenumber (cm⁻¹) **Intensity
N-H Stretch (Piperidine)3200 - 3400Medium, Broad
Aromatic C-H Stretch (Pyridine)3000 - 3100Medium
Aliphatic C-H Stretch (Piperidine, CH₂)2850 - 3000Strong
C=C and C=N Stretch (Pyridine Ring)1580 - 1620Medium to Strong
C-O-C Stretch (Ether)1050 - 1150Strong

Expertise & Experience in IR Analysis:

The broadness of the N-H stretch is a key indicator of hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. The positions of the pyridine ring stretching vibrations can be influenced by the substitution pattern.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-((Piperidin-4-yloxy)methyl)pyridine, electrospray ionization (ESI) is a suitable technique.

Expected Mass-to-Charge Ratios (m/z):

Ion Calculated m/z Notes
[M+H]⁺193.13The protonated molecular ion is expected to be the base peak in ESI-MS.
[M+Na]⁺215.11Adduct with sodium ions is commonly observed.

Fragmentation Pattern:

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways would include cleavage of the ether bond and fragmentation of the piperidine ring.

Trustworthiness of MS Data:

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Experimental Protocols

NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Workflow

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry Workflow

Caption: Workflow for MS data acquisition and analysis.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the confident identification and characterization of 3-((Piperidin-4-yloxy)methyl)pyridine. By understanding the principles behind each technique and following robust experimental protocols, researchers can ensure the quality and integrity of their synthetic work, which is a critical foundation for any subsequent biological or medicinal chemistry studies.

References

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 7(3), 300–304. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PubMed. [Link]

  • 3-((Piperidin-4-ylMethoxy)Methyl)pyridine — Chemical Substance Information. NextSDS. [Link]

  • Katcka, M., & Urbański, T. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Foundational

Architecting Small Molecules: A Technical Guide to 3-((Piperidin-4-yloxy)methyl)pyridine in Medicinal Chemistry

Introduction & Strategic Rationale In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of bifunctional building blocks is critical for balancing pharmacodynamics (PD) and pharmacokinetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of bifunctional building blocks is critical for balancing pharmacodynamics (PD) and pharmacokinetics (PK). 3-((Piperidin-4-yloxy)methyl)pyridine (CAS: 933716-32-6) has emerged as a highly versatile scaffold[1]. By integrating a basic aliphatic heterocycle (piperidine) with an electron-deficient aromatic ring (pyridine) via a flexible ether linkage, this molecule provides synthetic chemists with orthogonal handles for functionalization while natively improving the physicochemical profile of the resulting active pharmaceutical ingredient (API).

This whitepaper dissects the chemical properties, structural causality, and synthetic integration of 3-((Piperidin-4-yloxy)methyl)pyridine, providing drug development professionals with validated methodologies for incorporating this fragment into complex molecular architectures.

Physicochemical Profiling

Understanding the baseline metrics of a building block is essential before integration into a larger scaffold. The quantitative data below summarizes the core properties that dictate its behavior in both synthetic environments and biological systems.

PropertyValueCausality / Implication in Drug Design
Chemical Name 3-((Piperidin-4-yloxy)methyl)pyridineStandard IUPAC nomenclature.
CAS Number 933716-32-6Unique identifier for sourcing and patent literature.
Molecular Formula C₁₁H₁₆N₂OIndicates a low molecular weight fragment suitable for FBDD[2].
Molecular Weight 192.26 g/mol Leaves ample "molecular weight budget" (<500 Da) for lead optimization[2].
Monoisotopic Mass 192.126 DaCritical for high-resolution mass spectrometry (HRMS) tracking.
Predicted XlogP ~0.6Highly hydrophilic; excellent for offsetting lipophilic core structures[3].
H-Bond Donors 1 (Piperidine -NH)Provides a vector for target interaction or a handle for N-alkylation/acylation.
H-Bond Acceptors 2 (Pyridine -N, Ether -O)Facilitates interactions with kinase hinge regions or GPCR binding pockets.

Structural & Mechanistic Insights (Causality)

As a Senior Application Scientist, I emphasize that every structural feature of a building block must serve a distinct purpose. The utility of 3-((Piperidin-4-yloxy)methyl)pyridine is not accidental; it is driven by the synergistic effects of its three distinct motifs:

  • The Piperidine Ring (PK Modulator): The secondary amine of the piperidine ring is highly basic (pKa ~9.5-10.0). At physiological pH (7.4), it exists primarily in its protonated state. This drastically improves aqueous solubility and lowers the overall LogD of the parent drug, which is a critical mechanism for preventing off-target lipophilic toxicity and improving oral bioavailability.

  • The Oxymethyl Linker (Conformational Flexibility): Unlike rigid carbon-carbon or amide bonds, the ether linkage provides rotational freedom with a low energy barrier. This allows the molecule to adopt multiple conformations to perfectly align with the binding pocket of a target protein. Furthermore, the oxygen atom acts as a weak hydrogen bond acceptor without significantly inflating the Topological Polar Surface Area (TPSA), thereby preserving cell membrane permeability.

  • The Pyridine Ring (Metabolic Shield & PD Anchor): Substituting a standard phenyl ring with a pyridine ring introduces an electron-deficient system. This electron deficiency makes the ring highly resistant to cytochrome P450 (CYP450)-mediated oxidative metabolism. Concurrently, the pyridine nitrogen serves as a potent hydrogen bond acceptor, frequently utilized to anchor the molecule to the backbone amides in the hinge region of kinases.

Workflow Visualization: Synthetic & Pharmacodynamic Integration

The logical relationship between the structural features of 3-((Piperidin-4-yloxy)methyl)pyridine and its ultimate role in an optimized API is mapped below.

G A 3-((Piperidin-4-yloxy)methyl)pyridine (Core Scaffold) B Piperidine N-Functionalization (Reductive Amination) A->B Synthetic Handle C Pyridine Interaction (H-Bond Acceptor) A->C Pharmacophore D Improved Aqueous Solubility & Favorable LogD B->D PK Optimization E Kinase Hinge Region Binding (Target Engagement) C->E PD Optimization F Lead Compound Generation (Optimized API) D->F E->F

Workflow illustrating the synthetic and pharmacodynamic integration of the scaffold into APIs.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mechanistic rationales for reagent selection and in-process checks to guarantee success when functionalizing the piperidine nitrogen.

Protocol A: Chemoselective Reductive Amination of the Piperidine Motif

This protocol details the attachment of a complex aldehyde to the piperidine nitrogen, a common step in synthesizing targeted inhibitors.

Step 1: Iminium Ion Formation (Preparation & pH Control)

  • Action: Dissolve 3-((Piperidin-4-yloxy)methyl)pyridine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration. Add glacial acetic acid (0.1 to 0.2 eq) to adjust the apparent pH to ~5.0–6.0.

  • Causality: The secondary amine requires mild acidic conditions to efficiently condense with the aldehyde and form the intermediate iminium ion. DCE is chosen over dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if the condensation is sterically hindered.

  • Validation: Monitor by LC-MS after 1 hour. The mass of the intermediate iminium ion (or the corresponding hemiaminal) should be the base peak. Do not proceed until aldehyde consumption plateaus.

Step 2: Chemoselective Reduction

  • Action: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature. Stir for 4–12 hours.

  • Causality: STAB is explicitly chosen over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). The bulky acetoxy ligands attenuate the hydride's reactivity, preventing the premature reduction of the unreacted aldehyde into an alcohol. It selectively reduces the highly electrophilic iminium ion.

  • Validation: Perform a TLC check (using a Ninhydrin stain). The disappearance of the secondary amine starting material confirms the completion of the reduction.

Step 3: Quenching and Isolation

  • Action: Quench the reaction strictly with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: A basic quench is mandatory. Because the product contains two basic nitrogens (pyridine and the newly alkylated piperidine), an acidic workup would protonate both, trapping the product in the aqueous layer and destroying the yield.

Protocol B: Dihydrochloride Salt Formation for Biological Assays

Free bases of this scaffold are often oils or amorphous solids. Converting them to a crystalline salt is required for precise weighing and formulation in biological assays.

Step 1: Dissolution

  • Action: Dissolve the purified free base from Protocol A in a minimal volume of anhydrous ethanol. Step 2: Acidification

  • Action: Slowly add 1.0 M HCl in diethyl ether (2.2 eq) dropwise at 0 °C.

  • Causality: Exactly 2.2 equivalents are used to ensure complete protonation of both the piperidine and pyridine nitrogens, forming a stable dihydrochloride salt. The use of an ethereal HCl solution prevents the introduction of water, which would hinder crystallization. Step 3: Crystallization & Recovery

  • Action: Stir the suspension for 30 minutes at 0 °C. Filter the resulting precipitate via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum at 40 °C for 12 hours.

  • Validation: The resulting solid should be a free-flowing powder. Verify the salt stoichiometry by elemental analysis (EA) or by observing the downfield shift of the protons adjacent to the nitrogens in a ¹H-NMR spectrum (run in D₂O or DMSO-d₆).

References

  • PubChemLite (Université du Luxembourg). "933716-32-6 (C11H16N2O) - Structural Information & Predicted Properties." PubChemLite Database. Available at:[Link]

Sources

Exploratory

InChI key for 3-((Piperidin-4-yloxy)methyl)pyridine

3-((Piperidin-4-yloxy)methyl)pyridine: Molecular Characterization, Synthesis, and Pharmacological Applications Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

3-((Piperidin-4-yloxy)methyl)pyridine: Molecular Characterization, Synthesis, and Pharmacological Applications

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-((Piperidin-4-yloxy)methyl)pyridine has emerged as a highly versatile, bifunctional scaffold. By linking a basic piperidine ring to an electron-deficient pyridine ring via a metabolically stable oxymethyl ether bridge, this molecule offers an optimal balance of aqueous solubility, conformational flexibility, and target-binding affinity. This technical guide provides an authoritative breakdown of its physicochemical identity, structural causality in drug design, and a self-validating synthetic methodology for its preparation.

Physicochemical Profiling and Molecular Identity

Before integrating any building block into a discovery pipeline, its baseline physicochemical parameters must be rigorously established. According to [1], the compound exhibits a molecular weight of 192.26 g/mol . Furthermore, the [2] confirms its structural identity through the standardized InChIKey, establishing a reliable baseline for analytical verification.

ParameterValue
IUPAC Name 3-((Piperidin-4-yloxy)methyl)pyridine
CAS Registry Number 933716-32-6
PubChem Substance ID 329775749
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
InChIKey KTJBVZFNQRJDHL-UHFFFAOYSA-N
SMILES C1CC(CCN1)OCc2cccnc2
Predicted LogP ~0.67

Structural Causality in Drug Design

As a Senior Application Scientist, I evaluate molecular scaffolds not just for what they are, but for why they function within a biological system. The architecture of 3-((Piperidin-4-yloxy)methyl)pyridine is highly deliberate:

  • The Piperidine Ring: This secondary amine acts as a basic center (pKa ~9.5). At physiological pH (7.4), it exists predominantly in its protonated state, which drastically enhances aqueous solubility (LogS). More importantly, it serves as a critical hydrogen bond donor/acceptor, frequently forming high-affinity salt bridges with acidic residues (Asp/Glu) in G-protein coupled receptor (GPCR) binding pockets.

  • The Oxymethyl Ether Linkage: Unlike ester linkages, which are highly susceptible to rapid cleavage by plasma esterases, the ether bond provides robust metabolic stability. It acts as a flexible spacer, allowing the two ring systems the rotational degrees of freedom necessary to adopt the lowest-energy bioactive conformation upon target engagement.

  • The Pyridine Ring: This electron-deficient heteroaromatic system frequently participates in pi-pi stacking interactions with aromatic residues (Phe, Tyr, Trp) in kinase hinge regions. The nitrogen atom can act as a hydrogen bond acceptor, while the overall ring lowers the molecule's lipophilicity compared to a carbocyclic phenyl analog, thereby reducing off-target toxicity.

TargetEngagement A Piperidine Moiety (Basic Amine) D Receptor Pocket Asp/Glu Residues A->D Salt Bridge / H-Bonding (High Affinity) B Ether Linkage (Flexible Spacer) E Hinge Region Kinase Domain B->E Conformational Alignment C Pyridine Ring (Aromatic System) C->E Pi-Pi Stacking / Hydrophobic Interaction

Pharmacophore mapping and target engagement logic for the core structural motifs.

Self-Validating Synthetic Methodology

To ensure reproducibility and high yield, the synthesis of 3-((Piperidin-4-yloxy)methyl)pyridine is best achieved via a Williamson ether synthesis followed by acidic deprotection. This protocol is designed as a self-validating system, embedding analytical checks directly into the workflow.

Phase 1: Williamson Etherification
  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 eq of N-Boc-4-hydroxypiperidine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: NaH is chosen as a strong, non-nucleophilic base. It irreversibly deprotonates the secondary alcohol, generating H₂ gas and a highly nucleophilic alkoxide. The 0 °C temperature prevents solvent degradation and minimizes side reactions.

  • Alkylation: After 30 minutes of stirring, add 1.2 eq of 3-(chloromethyl)pyridine hydrochloride. Ensure an additional 1.2 eq of NaH is present to neutralize the hydrochloride salt.

  • Reaction & Self-Validation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the starting alcohol (stains active with KMnO₄) and the emergence of a new UV-active spot (due to the pyridine ring) confirms successful coupling.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Boc Deprotection and Free-Basing
  • Cleavage: Dissolve the crude N-Boc protected intermediate in Dichloromethane (DCM) (0.1 M). Add Trifluoroacetic Acid (TFA) to a final concentration of 20% v/v. Stir at room temperature for 2 hours.

    • Causality: TFA provides the precise acidic environment necessary to selectively cleave the tert-butyl carbamate group, releasing the secondary amine as a TFA salt alongside volatile byproducts (isobutylene and CO₂).

  • Self-Validation: Evaporate a small aliquot and analyze via LC-MS. The disappearance of the Boc-protected mass and the appearance of the [M+H]⁺ = 193.1 m/z peak validates complete deprotection.

  • Neutralization & Extraction: Concentrate the reaction mixture to remove excess TFA. Dissolve the residue in water, cool to 0 °C, and adjust the pH to >10 using 2M aqueous NaOH. Extract the free base into DCM (3x). Dry over Na₂SO₄ and concentrate to yield the pure 3-((Piperidin-4-yloxy)methyl)pyridine.

SynthesisWorkflow A N-Boc-4-hydroxypiperidine + NaH (Base) B Alkoxide Intermediate A->B Deprotonation (DMF, 0°C) C 3-(chloromethyl)pyridine Addition (SN2) B->C Nucleophilic Attack D N-Boc Protected Ether C->D Etherification (Room Temp, 12h) E TFA / DCM (Deprotection) D->E Acidic Cleavage F 3-((Piperidin-4-yloxy)methyl)pyridine (Final Product) E->F Neutralization & Purification

Synthetic workflow for 3-((Piperidin-4-yloxy)methyl)pyridine via Williamson etherification.

Analytical Validation (Quality Control)

Final product integrity must be confirmed before downstream utilization. According to standards utilized by commercial suppliers like [3], the compound should be validated using:

  • LC-MS: A single peak in the UV chromatogram (254 nm) coupled with an m/z of 193.1 [M+H]⁺ in positive ion mode confirms both the identity and purity of the isolated base.

  • ¹H NMR (CDCl₃): Look for characteristic peaks: the downfield pyridine protons (~8.5 ppm), the benzylic CH₂ singlet (~4.5 ppm), and the complex multiplet of the piperidine ring protons.

References

  • National Center for Biotechnology Information. "PubChem Substance Record for SID 329775749". PubChem Database. Available at:[Link]

Foundational

An In-Depth Technical Guide to 3-((Piperidin-4-yloxy)methyl)pyridine: Synthesis, Properties, and Applications in Epigenetic Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 3-((Piperidin-4-yloxy)methyl)pyridine, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will detail its fundam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides a comprehensive technical overview of 3-((Piperidin-4-yloxy)methyl)pyridine, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will detail its fundamental molecular identifiers, including its canonical SMILES string, and present a summary of its key physicochemical properties. A core focus of this document is the elucidation of a robust synthetic pathway to the molecule, complete with a step-by-step experimental protocol and a visual workflow diagram. Furthermore, this guide explores the compound's most prominent application as a foundational structure for the development of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic target in oncology. The mechanism of action, structure-activity relationships, and a visual representation of the targeted biological pathway are discussed to provide a holistic view for researchers, scientists, and drug development professionals.

Molecular Identification and Physicochemical Profile

Introduction to the Scaffold

3-((Piperidin-4-yloxy)methyl)pyridine is a bifunctional molecule that marries the structural features of a pyridine ring and a piperidine ring through a flexible ether linkage. This combination of a basic, aromatic heterocycle (pyridine) and a saturated, basic heterocycle (piperidine) has proven to be a highly effective template in drug discovery.[1] Its true value has been particularly demonstrated in the field of epigenetics, where it serves as the core of a new class of potent enzyme inhibitors.[2][3]

Chemical Structure and Identifiers

The unequivocal identification of a chemical entity is paramount for research and development. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string provides a machine-readable line notation of the molecule's two-dimensional structure.

IdentifierValueSource
IUPAC Name 3-((Piperidin-4-yloxy)methyl)pyridineN/A
CAS Number 933716-32-6[4]
Molecular Formula C11H16N2O[4]
Canonical SMILES C1CC(CCN1)OCc2cccnc2[5]
2D Structure of 3-((Piperidin-4-yloxy)methyl)pyridine Figure 1: 2D Chemical Structure

Physicochemical Properties

A summary of the key computed physicochemical properties is essential for predicting the molecule's behavior in biological systems and for guiding formulation and development efforts.

PropertyValueUnit
Molecular Weight 192.26 g/mol
XLogP3 1.3
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Data sourced from PubChem and other chemical databases.[6]

Synthesis and Manufacturing

Retrosynthetic Analysis and Strategy

The synthesis of 3-((Piperidin-4-yloxy)methyl)pyridine derivatives is efficiently achieved through a convergent strategy. The key disconnection is at the ether linkage, suggesting a nucleophilic substitution or a Mitsunobu reaction between a pyridyl-methanol electrophile and a piperidin-4-ol nucleophile. To prevent unwanted side reactions, particularly N-alkylation of the piperidine, a protecting group strategy is essential. The use of a tert-butoxycarbonyl (Boc) group is standard practice, as it is stable under the reaction conditions and can be removed cleanly under acidic conditions.

Experimental Protocol: A Representative Synthesis

The following protocol describes a reliable method for synthesizing the core scaffold, adapted from established procedures for analogous compounds.[2] This protocol employs a Mitsunobu reaction, which is a powerful method for forming C-O bonds with inversion of stereochemistry if a chiral center is present.

Step 1: Mitsunobu Reaction for Boc-Protected Intermediate

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq.), pyridin-3-ylmethanol (1.1 eq.), and triphenylphosphine (PPh3) (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • The causality for this step lies in the in-situ generation of an alkoxyphosphonium salt from the alcohol and PPh3/DIAD, which is then readily displaced by the N-Boc-4-hydroxypiperidine nucleophile. The use of anhydrous conditions is critical to prevent hydrolysis of the reagents.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield tert-butyl 4-((pyridin-3-yl)methoxy)piperidine-1-carboxylate.

Step 2: Deprotection to Yield Final Compound

  • Dissolve the purified Boc-protected intermediate (1.0 eq.) in a solution of 4M HCl in 1,4-dioxane.[2]

  • The rationale here is the acid-lability of the Boc group, which decomposes into isobutylene and carbon dioxide, leaving the desired secondary amine hydrochloride salt. This method is highly efficient and typically results in a clean product.

  • Stir the solution at room temperature for 2-4 hours.

  • The product hydrochloride salt will often precipitate from the dioxane solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • For the free base, neutralize the hydrochloride salt with a suitable base (e.g., saturated aqueous NaHCO3) and extract with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-((Piperidin-4-yloxy)methyl)pyridine.

Synthesis Workflow Visualization

The following diagram illustrates the two-step synthesis process.

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection A N-Boc-4-hydroxypiperidine Starting Material C PPh3, DIAD THF, 0°C to RT Reagents B Pyridin-3-ylmethanol Starting Material D tert-butyl 4-((pyridin-3-yl)methoxy)piperidine-1-carboxylate Protected Intermediate C->D C-O bond formation E 4M HCl in Dioxane RT Reagents D->E Acidic workup F 3-((Piperidin-4-yloxy)methyl)pyridine Final Product E->F Boc removal

Caption: A workflow for the synthesis of the target compound.

Application in Drug Discovery: Targeting Lysine-Specific Demethylase 1 (LSD1)

LSD1 as a Therapeutic Target in Oncology

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2).[2][7] The methylation state of histones is a key determinant of gene expression, and dysregulation of this process is a hallmark of many cancers.[2] LSD1 is overexpressed in various tumors, and its activity is linked to the maintenance of cancer stem cell properties, making it a high-value target for therapeutic intervention.[2][8]

Mechanism of Inhibition

Compounds based on the 3-((Piperidin-4-yloxy)methyl)pyridine scaffold have been identified as highly potent and selective inhibitors of LSD1.[2][3] Enzyme kinetics and molecular docking studies have shown that these molecules act as competitive inhibitors with respect to the histone H3K4 substrate.[2][3]

The key interactions contributing to their inhibitory activity include:

  • Hydrogen Bonding: The basic nitrogen of the piperidine ring often forms crucial hydrogen bonds with residues in the active site, such as Asp555.[8]

  • Aromatic/Hydrophobic Interactions: The pyridine ring and other appended aromatic groups can occupy a hydrophobic pocket within the catalytic center.[8]

  • Reversible Binding: Unlike some early-generation LSD1 inhibitors that form covalent bonds with the FAD cofactor, these compounds are typically reversible, which can be advantageous from a safety and pharmacokinetics perspective.[9][10]

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into optimizing the inhibitory activity of this scaffold.[2]

  • Piperidine Substitution: The 4-substituted piperidine motif is generally more favorable than the 3-substituted isomer, suggesting a specific spatial requirement for optimal binding.

  • Linker Atom: An ether (-O-) linkage between the piperidine and the pyridylmethyl group is highly preferred over an amine (-NH-) linkage, which results in a significant loss of potency.

  • Pyridine Core: The pyridine core itself is important for activity, as replacing it with a simple benzene ring leads to a dramatic decrease in inhibitory potential.[2] This highlights the role of the pyridine nitrogen in coordinating within the active site.

  • Selectivity: These compounds exhibit high selectivity for LSD1 over related monoamine oxidases (MAO-A and MAO-B), which is a critical feature for minimizing off-target effects, particularly in the central nervous system.[2][3]

Biological Pathway Visualization

The diagram below illustrates the epigenetic role of LSD1 and the point of intervention for inhibitors based on the 3-((Piperidin-4-yloxy)methyl)pyridine scaffold.

G cluster_0 Gene Transcription Regulation H3K4me2 Active Chromatin (H3K4me2) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate Gene_Active Gene Transcription ACTIVE H3K4me0 Repressed Chromatin (H3K4me0) LSD1->H3K4me0 Demethylation Gene_Silent Gene Transcription SILENCED Inhibitor 3-((Piperidin-4-yloxy)methyl)pyridine -based Inhibitor Inhibitor->LSD1 Inhibition

Caption: LSD1-mediated histone demethylation and its inhibition.

Cellular and In Vivo Activity

Potent LSD1 inhibitors derived from this scaffold have demonstrated the ability to increase cellular levels of H3K4 methylation and strongly inhibit the proliferation of various leukemia and solid tumor cell lines, with EC50 values in the nanomolar range.[2][3] Importantly, these compounds often show negligible effects on normal, non-cancerous cells, indicating a favorable therapeutic window.[3]

Safety, Handling, and Storage

As with all laboratory chemicals, 3-((Piperidin-4-yloxy)methyl)pyridine and its derivatives should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[13][14] Avoid contact with skin and eyes.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is often between 2-8°C.[4]

  • In case of Exposure: In case of skin or eye contact, flush immediately with copious amounts of water.[12] If inhaled, move to fresh air.[14] Seek medical attention if symptoms persist.

Conclusion and Future Perspectives

The 3-((Piperidin-4-yloxy)methyl)pyridine scaffold has emerged as a privileged structure in the design of epigenetic modulators, particularly for the inhibition of LSD1. Its synthetic accessibility, coupled with a favorable profile for potent and selective enzyme inhibition, has established it as a valuable tool for cancer research and a promising starting point for the development of novel therapeutics.

Future research will likely focus on further refining the scaffold to enhance pharmacokinetic properties, exploring its potential for targeting other enzymes, and investigating its application in therapeutic areas beyond oncology where epigenetic dysregulation is implicated.

References

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 253-263. [Link]

  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. National Library of Medicine. [Link]

  • PubChem. 3-(Piperidin-4-yloxy)pyridine. National Library of Medicine. [Link]

  • PubChemLite. 3-methyl-4-(piperidin-4-yloxy)pyridine. Université du Luxembourg. [Link]

  • Penta. (2024). Pyridine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Thermo Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET. [Link]

  • Organic Syntheses. (n.d.). 3-Methyl-4-nitropyridine-1-oxide. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • He, H., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1438-1445. [Link]

  • NextSDS. (n.d.). 3-((Piperidin-4-ylMethoxy)Methyl)pyridine — Chemical Substance Information. [Link]

  • Protein Data Bank Japan. (2023). 5yjb - LSD1-CoREST in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. [Link]

  • ResearchGate. (n.d.). Structure activity relationship. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7545. [Link]

  • PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • BiochemEssentials. (n.d.). 3-((Piperidin-4-yloxy)methyl)pyridine. [Link]

  • PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • PMC. (2017). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. [Link]

  • Springer. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 147. [Link]

  • PubMed. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. [Link]

  • BioKB. (n.d.). Phosphorylation of LSD1 by PLK1 promotes its chromatin release during mitosis. [Link]

  • PMC. (2015). LSD1 Histone Demethylase Assays and Inhibition. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-((Piperidin-4-yloxy)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-((Piperidin-4-yloxy)methyl)pyridine, a heterocyclic compound of significant interest in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-((Piperidin-4-yloxy)methyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, synthesis, and its emerging role as a key structural motif in the development of novel therapeutics.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key properties of 3-((Piperidin-4-yloxy)methyl)pyridine are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆N₂O[1][2][3]
Molecular Weight 192.26 g/mol [1][2][3]
IUPAC Name 3-((Piperidin-4-yloxy)methyl)pyridine[1]
CAS Number 933716-32-6[1]
Canonical SMILES C1COCCN1CC2=CC=CN=C2[1]
InChI Key KTJBVZFNQRJDHL-UHFFFAOYSA-N[1]
Physical Form Solid
Storage Keep in a dark place, sealed in dry, 2-8°C[2]

The molecular structure of 3-((Piperidin-4-yloxy)methyl)pyridine, which consists of a pyridine ring linked to a piperidine ring through an oxymethyl bridge, is a key determinant of its biological activity.

Structural Visualization

Caption: Chemical structure of 3-((Piperidin-4-yloxy)methyl)pyridine.

Synthesis and Mechanistic Insights

The synthesis of 3-((Piperidin-4-yloxy)methyl)pyridine and its derivatives is a critical area of investigation for medicinal chemists. Understanding the underlying reaction mechanisms allows for the optimization of existing routes and the design of novel synthetic strategies.

A common and effective method for the synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds via an Sɴ2 mechanism, where an alkoxide acts as the nucleophile.

General Synthetic Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (Sɴ2) Piperidin-4-ol Piperidin-4-ol Piperidin-4-olate Piperidin-4-olate Piperidin-4-ol->Piperidin-4-olate  Base Base (e.g., NaH) Base (e.g., NaH) Product 3-((Piperidin-4-yloxy)methyl)pyridine Piperidin-4-olate->Product  3-(Chloromethyl)pyridine 3-(Chloromethyl)pyridine 3-(Chloromethyl)pyridine

Caption: A generalized two-step synthetic workflow for 3-((Piperidin-4-yloxy)methyl)pyridine.

Experimental Protocol: Williamson Ether Synthesis

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve piperidin-4-ol in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise. The selection of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the alcohol without competing side reactions. Allow the reaction to stir at this temperature for 30-60 minutes to form the corresponding alkoxide.

  • Nucleophilic Attack: To the solution containing the piperidin-4-olate, add a solution of 3-(chloromethyl)pyridine (or a similar electrophile with a good leaving group) in the same anhydrous solvent dropwise. The Sɴ2 reaction is favored by polar aprotic solvents that can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched by the slow addition of water.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure 3-((Piperidin-4-yloxy)methyl)pyridine.

Applications in Drug Development

The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals and natural products.[4] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design.

Derivatives of 3-((Piperidin-4-yloxy)methyl)pyridine have shown significant promise as potent and selective inhibitors of various enzymes, highlighting their therapeutic potential.

Case Study: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Recent research has identified compounds containing the 3-((piperidin-4-yl)methoxy)pyridine core as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).[5][6] LSD1 is a key enzyme involved in the regulation of gene expression through the demethylation of histone H3 lysine 4 (H3K4).[5][6] Overexpression of LSD1 has been implicated in various cancers, making it an attractive target for anticancer drug development.[5]

The developed inhibitors, with Ki values as low as 29 nM, have demonstrated high selectivity against related monoamine oxidases A and B.[5][6] These compounds have been shown to increase cellular H3K4 methylation and effectively inhibit the proliferation of several leukemia and solid tumor cell lines.[5]

Signaling Pathway Implication

G LSD1 LSD1 (KDM1A) H3K4me1 Histone H3 (mono-methylated K4) LSD1->H3K4me1 demethylates H3K4me2 Histone H3 (di-methylated K4) H3K4me2->LSD1 Gene_Repression Gene Repression H3K4me1->Gene_Repression Inhibitor 3-((Piperidin-4-yloxy)methyl)pyridine Derivative Inhibitor->LSD1 inhibits

Caption: Inhibition of the LSD1 demethylation pathway by 3-((Piperidin-4-yloxy)methyl)pyridine derivatives.

Conclusion

3-((Piperidin-4-yloxy)methyl)pyridine is a versatile chemical entity with significant potential in the field of drug discovery. Its well-defined physicochemical properties and accessible synthetic routes make it an attractive building block for the development of novel therapeutic agents. The demonstrated success of its derivatives as potent LSD1 inhibitors underscores the importance of this scaffold in the design of targeted cancer therapies. Further exploration of the structure-activity relationships of this compound and its analogues is likely to yield new and improved drug candidates for a range of diseases.

References

  • 3-((Piperidin-4-ylMethoxy)Methyl)pyridine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 3-(Piperidin-4-yloxyMethyl)-pyridine dihydrochloride, 98+% C11H18Cl2N2O, MW: 265.18 — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • 3-methyl-4-(piperidin-4-yloxy)pyridine - PubChemLite. (n.d.). Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed. (2016, January 14). Retrieved from [Link]

  • CAS 201594-84-5 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Retrieved from [Link]

  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID - PubChem. (n.d.). Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-((Piperidin-4-yloxy)methyl)pyridine Derivatives and Analogs

Abstract The 3-((piperidin-4-yloxy)methyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the foundation for a range of pharmacologically active agents. These compounds are mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 3-((piperidin-4-yloxy)methyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the foundation for a range of pharmacologically active agents. These compounds are most prominently recognized for their potent and often selective modulation of cholinergic receptors, particularly the muscarinic acetylcholine receptors (mAChRs) and, to a lesser extent, the α7 nicotinic acetylcholine receptor (α7 nAChR). This guide provides a comprehensive technical overview of this chemical class, intended for researchers, scientists, and drug development professionals. It delves into the core synthetic strategies, elucidates critical structure-activity relationships (SAR), details the underlying pharmacological mechanisms, and surveys the current and emerging therapeutic landscape. Protocols for key synthetic and analytical procedures are provided to bridge theory with practical application, ensuring this document serves as both a strategic overview and a functional manual for advancing research in this field.

Introduction: The Cholinergic System and the Rise of Pyridinyl Ethers

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including learning, memory, attention, and autonomic functions.[1] Dysregulation of this system is a hallmark of numerous pathologies, ranging from cognitive decline in Alzheimer's disease (AD) to the glandular hypofunction in Sjögren's syndrome.[2][3] Consequently, the development of agents that can precisely modulate cholinergic receptors—muscarinic and nicotinic—has been a long-standing goal in drug discovery.

The 3-((piperidin-4-yloxy)methyl)pyridine scaffold emerged as a highly successful chemotype in this pursuit. Its architecture offers a unique combination of a basic nitrogen center within the piperidine ring (essential for receptor interaction), a flexible ether linkage, and an aromatic pyridine ring that can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties. An exemplary member of this class is Cevimeline , an M1 and M3 muscarinic agonist approved for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[4][5][6] The clinical success of Cevimeline has spurred extensive research into analogs and isosteres, expanding the therapeutic potential of this scaffold to central nervous system (CNS) disorders and inflammatory conditions.

Core Scaffold Synthesis and Chemical Space

The synthesis of 3-((piperidin-4-yloxy)methyl)pyridine derivatives primarily relies on established and robust chemical transformations. The key bond formation is typically the ether linkage between the piperidine and pyridine moieties.

General Synthetic Strategy: Williamson Ether Synthesis

The most common and direct approach involves a Williamson ether synthesis, coupling a suitably protected 4-hydroxypiperidine with a halomethylpyridine derivative. The choice of protecting group on the piperidine nitrogen is critical for managing reactivity and facilitating purification. The tert-butyloxycarbonyl (BOC) group is frequently employed due to its stability and ease of removal under acidic conditions.

A generalized workflow for this synthesis is depicted below.

G cluster_piperidine Piperidine Preparation cluster_pyridine Pyridine Preparation cluster_coupling Coupling & Deprotection P1 4-Hydroxypiperidine P2 N-Boc-4-hydroxypiperidine P1->P2 (Boc)2O C1 Coupling (Williamson Ether Synthesis) P2->C1 Py1 3-Pyridinemethanol Py2 3-(Chloromethyl)pyridine Py1->Py2 SOCl2 Py2->C1 C2 Boc Deprotection C1->C2 TFA or HCl C3 Final Product C2->C3

Caption: General workflow for the synthesis of the core scaffold.

Detailed Protocol: Synthesis of 3-((Piperidin-4-yloxy)methyl)pyridine

This protocol provides a self-validating, step-by-step methodology for synthesizing the parent scaffold.

Step 1: Preparation of N-Boc-4-hydroxypiperidine

  • To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Step 2: Williamson Ether Synthesis

  • In an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), dissolve N-Boc-4-hydroxypiperidine (1.0 eq).

  • Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C to form the alkoxide.

  • Stir the mixture for 30-60 minutes at 0 °C.

  • Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in the same anhydrous solvent.

  • Allow the reaction to stir at room temperature for 18-24 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected product. Purify via silica gel chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 2 in a solvent such as DCM.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final product into an organic solvent.

  • Dry, filter, and concentrate the organic extracts to yield 3-((piperidin-4-yloxy)methyl)pyridine. Further purification can be achieved by crystallization or chromatography.

Structure-Activity Relationships (SAR)

The pharmacological profile of these derivatives can be precisely tuned by modifying three key regions of the scaffold: the piperidine ring (A), the ether linkage (B), and the pyridine ring (C).

SAR Scaffold A Region A (Piperidine Ring) pA A->pA N-substitution Ring constraints (e.g., quinuclidine) B Region B (Linker) pB B->pB Linker length/rigidity Ether to Thioether/Amine C Region C (Pyridine Ring) pC C->pC Substitution (e.g., -CH3, -Cl) Ring isosteres (e.g., pyrazine, thiadiazole)

Caption: Key regions for SAR exploration on the core scaffold.

Muscarinic Receptor Agonists

For muscarinic activity, particularly at M1 and M3 subtypes, the basic nitrogen of the piperidine ring is crucial for forming an ionic bond with a conserved aspartate residue in the receptor's binding pocket.

  • Region A (Piperidine/Analogs): Replacing the piperidine with a more rigid bicyclic system, such as the quinuclidine ring found in Cevimeline, can enhance potency and selectivity.[6] N-alkylation of the piperidine is generally detrimental to muscarinic agonist activity.[7]

  • Region B (Linker): The ether oxygen is important for activity. Replacing it with an amine (-NH-) linkage significantly reduces potency.[8] The methylene linker provides optimal spacing; extending or shortening it often decreases activity.

  • Region C (Pyridine/Analogs): The position of the nitrogen in the pyridine ring is critical. The 3-pyridyl isomer consistently shows the best profile. Replacing the pyridine ring with other heterocycles like 1,2,5-thiadiazole or pyrazine has yielded potent and selective M1 agonists.[9][10]

Table 1: SAR Summary for Muscarinic Agonist Activity

Compound/ModificationKey ChangeReceptor Target(s)Effect on ActivityReference
Cevimeline Piperidine → Quinuclidine; Pyridine → ThioetherM1 / M3Potent Agonist[5][7]
Analog 1 Pyridine → PyrazineM1Selective Agonist[9]
Analog 2 Pyridine → 1,2,5-ThiadiazoleM1Potent, Selective Agonist[10]
Analog 3 Linker: -O- → -NH-M1/M3Greatly Reduced Potency[8]
α7 Nicotinic Receptor Agonists

The scaffold has also been explored for activity at the α7 nAChR, a target for cognitive enhancement and anti-inflammatory effects.[11][12] The SAR for α7 activity differs significantly from that for muscarinic agonism.

  • Region A (Piperidine): For α7 activity, modifications often involve substituting the piperidine with a piperazine ring.[12]

  • Region C (Pyridine): The pyridine ring is often maintained, but its substitution pattern is key to achieving selectivity and potency.

Pharmacological Profile and Mechanism of Action

The primary targets of this compound class are G-protein coupled muscarinic receptors (M1-M5) and the ligand-gated ion channel α7 nAChR.

Muscarinic Receptor Activation (M1/M3)

M1, M3, and M5 receptors couple to Gq/11 proteins.[1][13][14] Agonist binding initiates a well-defined signaling cascade.

  • G-Protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.[15]

  • PLC Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[1][15]

  • Second Messenger Production: PLCβ cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15][16]

  • Downstream Effects: IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[15][17] This leads to diverse cellular responses, such as smooth muscle contraction and glandular secretion.[1][7]

M1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Cevimeline) M1R M1/M3 Receptor Agonist->M1R Binds Gq Gq Protein (αβγ) M1R->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Salivary Secretion) PKC->Response Ca_Release->Response

Caption: M1/M3 muscarinic receptor signaling pathway.

In Vitro Characterization: Receptor Binding Assay

Determining the affinity (Kᵢ) and selectivity of new analogs is a foundational step. Radioligand binding assays are the gold standard for this purpose.[18][19]

Protocol: Competitive Radioligand Binding Assay for M1 Receptors

  • Objective: To determine the binding affinity (Kᵢ) of a test compound for the human M1 muscarinic receptor.

  • Materials:

    • Cell membranes from a cell line expressing the human M1 receptor (e.g., CHO-hM1).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Non-specific binding control: Atropine (high concentration, e.g., 1 µM).

    • Test compounds at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically near its Kₔ value), and varying concentrations of the test compound.

  • Total & Non-Specific Binding: For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of atropine.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Therapeutic Applications and Clinical Landscape

Sjögren's Syndrome and Xerostomia

The most established application is in treating the symptoms of Sjögren's syndrome. Cevimeline (Evoxac®) directly stimulates M3 receptors on salivary and lacrimal glands, increasing the secretion of saliva and tears to alleviate dry mouth and eyes.[4][5][6][16] Its higher affinity for M3 receptors compared to M2 cardiac receptors may offer a favorable side-effect profile compared to less selective agonists.[4]

Cognitive Disorders: Alzheimer's Disease

The M1 receptor is highly expressed in the hippocampus and cortex, regions critical for cognition.[20] M1 activation is thought to enhance cholinergic neurotransmission and may also promote non-amyloidogenic processing of the amyloid precursor protein (APP), making M1-selective agonists a promising therapeutic strategy for Alzheimer's disease.[1][2][3] The development of M1-selective agonists based on the 3-((piperidin-4-yloxy)methyl)pyridine and related scaffolds remains an active area of research to achieve cognitive benefits without the peripheral side effects associated with non-selective agents.

Schizophrenia

There is growing evidence implicating muscarinic receptors, particularly M1 and M4, in the pathophysiology of schizophrenia.[2][20] M1 agonists have shown potential in addressing the cognitive deficits associated with the disorder, while M4 agonism is linked to antipsychotic effects.[2][3] Compounds like Xanomeline, which has M1/M4 agonist activity, have demonstrated efficacy in clinical trials, highlighting the potential for muscarinic modulators in psychiatric disorders.[2][3]

Inflammatory Disorders

Activation of the α7 nAChR on immune cells (the "cholinergic anti-inflammatory pathway") can suppress pro-inflammatory cytokine production. This has led to the investigation of α7 agonists derived from the pyridinyl ether scaffold for treating inflammatory conditions.[11][12]

Conclusion and Future Directions

The 3-((piperidin-4-yloxy)methyl)pyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent and selective cholinergic modulators. From the established clinical success of Cevimeline in Sjögren's syndrome to the promising preclinical and clinical data for analogs targeting CNS disorders, this chemical class continues to be of high interest.

Future research will likely focus on:

  • Achieving Greater Subtype Selectivity: Designing ligands that can precisely target individual muscarinic receptor subtypes (e.g., M1 vs. M4) or act as allosteric modulators to minimize off-target effects.

  • Optimizing for CNS Penetration: Fine-tuning physicochemical properties to enhance blood-brain barrier permeability for treating neurodegenerative and psychiatric diseases.

  • Exploring Novel Analogs: Expanding the chemical space beyond traditional isosteres to identify novel scaffolds with unique pharmacological profiles, including biased agonism, where an agonist selectively activates certain downstream pathways over others.

The foundational knowledge and methodologies outlined in this guide provide a robust framework for scientists and researchers to build upon, driving the next wave of innovation in cholinergic drug discovery.

References

  • U.S. National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC. [Link]

  • New Drug Approvals. Cevimeline, セビメリン. [Link]

  • Pharmapproach. CEVIMELINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Drugs.com. Cevimeline Monograph for Professionals. [Link]

  • Wikipedia. Cevimeline. [Link]

  • Patsnap. What is the mechanism of Cevimeline Hydrochloride?. [Link]

  • MIMS Singapore. Cevimeline: Uses & Dosage. [Link]

  • U.S. National Institutes of Health. Cevimeline - LiverTox - NCBI Bookshelf. [Link]

  • ResearchGate. Scheme 30. Original synthesis of cevimeline. [Link]

  • Monash University. G protein coupling and signaling pathway activation by M1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. [Link]

  • Prous Science. Cevimeline Hydrochloride. [Link]

  • ResearchGate. Schematic of M1 muscarinic receptor (M1R) signaling via the Gq protein... [Link]

  • U.S. National Institutes of Health. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets. [Link]

  • MDPI. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. [Link]

  • Wikipedia. Muscarinic agonist. [Link]

  • U.S. National Institutes of Health. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

  • PubMed. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. [Link]

  • U.S. National Institutes of Health. Muscarinic Agonists - StatPearls - NCBI Bookshelf. [Link]

  • Frontiers. Mechanistic Clues Provided by Concurrent Changes in the Expression of Genes Encoding the M1 Muscarinic Receptor, β-Catenin Signaling Proteins, and Downstream Targets in Adenocarcinomas of the Colon. [Link]

  • ACS Publications. Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System. [Link]

  • PubMed. In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • ResearchGate. (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • ResearchGate. Common signalling transduction pathways of the five subtypes of the... [Link]

  • Quick Company. An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. [Link]

  • EMBL-EBI. Document: Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-me... [Link]

  • Frontiers. Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. [Link]

  • ACS Publications. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. [Link]

  • MDPI. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. [Link]

  • PubMed. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. [Link]

  • PubMed. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. [Link]

  • U.S. National Institutes of Health. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

  • U.S. National Institutes of Health. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. [Link]

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  • PubMed. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

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Exploratory

The 3-((Piperidin-4-yloxy)methyl)pyridine Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide to Structure-Activity Relationships Abstract The 3-((piperidin-4-yloxy)methyl)pyridine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential across a range...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Structure-Activity Relationships

Abstract

The 3-((piperidin-4-yloxy)methyl)pyridine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential across a range of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core, with a primary focus on their well-documented activity as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer. Furthermore, this document will explore the broader therapeutic potential of this scaffold by examining the SAR of related piperidine and pyridine-containing molecules against other important drug targets, including nicotinic and muscarinic acetylcholine receptors. Through a detailed examination of synthetic strategies, experimental data, and the causal relationships between structural modifications and biological activity, this guide aims to serve as an authoritative resource for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Privileged Scaffold

The 3-((piperidin-4-yloxy)methyl)pyridine moiety combines several key features that make it an attractive starting point for drug discovery. The piperidine ring, a common motif in many approved drugs, provides a basic nitrogen center that can be crucial for target engagement and can also influence physicochemical properties such as solubility and pKa.[1] The pyridine ring offers a hydrogen bond acceptor and can be readily functionalized to explore a wide range of chemical space. The flexible ether linkage provides a suitable spacer between these two key pharmacophoric elements.

The versatility of this scaffold is highlighted by its successful application in the development of potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in gene expression and is a validated target in oncology.[2][3] This guide will begin by dissecting the intricate SAR of these LSD1 inhibitors, providing a detailed roadmap for optimizing potency and selectivity. Subsequently, we will broaden our scope to discuss the potential of this core structure in targeting other therapeutically relevant proteins, drawing parallels from the SAR of analogous compounds.

Deep Dive: SAR of 3-((Piperidin-4-yloxy)methyl)pyridine Analogs as LSD1 Inhibitors

The development of 3-((piperidin-4-yloxy)methyl)pyridine-containing compounds as LSD1 inhibitors has been a significant advancement in the field of epigenetic drug discovery.[2][3] These compounds act as competitive inhibitors of LSD1, preventing the demethylation of histone H3 lysine 4 (H3K4) and thereby modulating gene expression.[2][3] The following sections will systematically explore the SAR of this class of inhibitors, breaking down the molecule into its constituent parts.

The Pyridine Core: Essential for Potency

The pyridine nitrogen is a critical feature for the LSD1 inhibitory activity of this scaffold. Replacement of the pyridine ring with a benzene ring leads to a dramatic loss of potency, highlighting the importance of the nitrogen atom for target engagement, likely through a key hydrogen bonding interaction within the LSD1 active site.[2]

Substitutions on the Pyridine Ring: Fine-Tuning Activity

The substitution pattern on the pyridine ring has a profound impact on the inhibitory activity of these analogs. A systematic exploration of various substituents has revealed the following key trends:

  • Positions 5 and 6: Bulky aromatic substituents at the 5- and 6-positions of the pyridine ring are well-tolerated and can significantly enhance potency. For instance, the introduction of phenyl or tolyl groups at these positions leads to a notable increase in inhibitory activity.[2]

  • The Power of Cyano: A 4-cyanophenyl substituent at the 5-position of the pyridine ring has been identified as a particularly favorable modification, leading to some of the most potent compounds in this series.[2] Conversely, replacing the cyano group with an ethynyl group, despite its similar size, results in a complete loss of activity, suggesting that the electronic properties of the substituent are crucial.[2]

The Piperidine Moiety: A Key Anchor

The piperidin-4-yl group is the optimal substitution pattern for this part of the molecule. Shifting the attachment point to the 3-position of the piperidine ring results in a significant decrease in inhibitory activity, indicating a strict spatial requirement for this moiety within the binding pocket.[2]

The Ether Linkage: More Than Just a Spacer

The oxygen atom of the ether linkage is another critical element for potent LSD1 inhibition. Replacing the oxygen with a nitrogen atom (forming an amino linkage) is highly detrimental to the activity, suggesting that the oxygen may be involved in a key interaction with the target enzyme or that the conformational constraints imposed by the ether are optimal for binding.[2]

SAR Summary Diagram

Caption: Key SAR findings for 3-((piperidin-4-yloxy)methyl)pyridine analogs as LSD1 inhibitors.

Quantitative SAR Data for LSD1 Inhibitors
CompoundR5R6Ki (μM)[2]
5 HH2.3
13 4-F-PhH1.8
17 4-CN-PhH0.029
24 Pyridin-3-ylH3.2
26 4-Me-pyridin-3-ylH0.38
41 (Benzene core) 4-CN-PhH4.9
42 (Piperidin-3-yl) 4-CN-PhH0.65
43 (-NH- linker) 4-CN-PhH1.2

Broader Horizons: The Scaffold's Potential in Neuroscience

While the SAR for LSD1 inhibition is well-defined, the 3-((piperidin-4-yloxy)methyl)pyridine core and closely related structures also show promise in the realm of neuroscience, particularly as modulators of nicotinic and muscarinic acetylcholine receptors.

α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism

The α7 nAChR is a validated target for cognitive enhancement and the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[4] Several potent and selective α7 nAChR agonists feature a piperidine or related azabicyclic core linked to an aromatic or heteroaromatic moiety. While direct SAR studies on the 3-((piperidin-4-yloxy)methyl)pyridine scaffold for α7 nAChR activity are not extensively published, the structural similarities to known agonists suggest its potential. For instance, compounds with a pyridin-3-yloxy moiety linked to a piperazine have been reported as α7 nAChR modulators.[5] This suggests that the 3-((piperidin-4-yloxy)methyl)pyridine core could serve as a valuable template for the design of novel α7 nAChR agonists.

Muscarinic Acetylcholine Receptor (mAChR) Modulation

Muscarinic receptors, particularly the M1 and M4 subtypes, are also important targets for treating cognitive deficits and psychosis.[1][6] The development of subtype-selective muscarinic agonists and positive allosteric modulators (PAMs) is an active area of research. The piperidine ring is a common feature in many muscarinic ligands. The 3-((piperidin-4-yloxy)methyl)pyridine scaffold could be explored for its potential to yield selective mAChR modulators. The ability to fine-tune the electronics and sterics of the pyridine ring, coupled with the established importance of the piperidine nitrogen, provides a solid foundation for such exploratory efforts.

Experimental Protocols

General Synthetic Pathway

A representative synthetic route to 3-((piperidin-4-yloxy)methyl)pyridine-based LSD1 inhibitors involves a multi-step sequence, as described by Wu et al.[2]

Synthetic_Scheme A 5-bromo-6-chloropyridin-3-ol C BOC-protected intermediate A->C Mitsunobu Reaction B BOC-protected 4-(hydroxymethyl)piperidine B->C D R5-substituted intermediate C->D Suzuki Coupling (R5) E R5, R6-disubstituted intermediate D->E Suzuki Coupling (R6) F Final Compound E->F BOC Deprotection

Caption: General synthetic scheme for 3-((piperidin-4-yloxy)methyl)pyridine analogs.

Representative Experimental Procedure: Synthesis of a 5,6-disubstituted 3-((piperidin-4-yloxy)methyl)pyridine analog

This protocol is adapted from the general methods described by Wu et al. (2016).[2]

Step 1: Mitsunobu Reaction

To a solution of 5-bromo-6-chloropyridin-3-ol (1.0 eq), N-Boc-4-hydroxymethylpiperidine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Boc-protected intermediate.

Step 2: Suzuki Coupling (R5)

To a solution of the Boc-protected intermediate (1.0 eq) and the desired boronic acid (1.5 eq) in a mixture of toluene, ethanol, and water is added sodium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is heated to 90 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the R5-substituted intermediate.

Step 3: Suzuki Coupling (R6)

The R5-substituted intermediate (1.0 eq) is subjected to a second Suzuki coupling with another boronic acid (1.5 eq) under similar conditions as described in Step 2 to introduce the R6 substituent.

Step 4: BOC Deprotection

The R5, R6-disubstituted intermediate is dissolved in a solution of 4 M HCl in 1,4-dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the final compound as its hydrochloride salt.

Conclusion and Future Perspectives

The 3-((piperidin-4-yloxy)methyl)pyridine scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of LSD1. The detailed SAR studies have provided a clear understanding of the key structural requirements for high-affinity binding. The modular nature of the synthesis allows for the rapid generation of diverse analogs, facilitating the optimization of both potency and pharmacokinetic properties.

Beyond its success in the realm of epigenetics, the structural motifs present in this core suggest its broader applicability in drug discovery, particularly for CNS targets. The exploration of this scaffold for activity against α7 nAChRs and various mAChR subtypes represents a promising avenue for future research. A systematic SAR investigation in these areas, guided by the principles outlined in this guide, could lead to the discovery of novel therapeutics for a range of neurological and psychiatric disorders. The continued exploration of this versatile scaffold is sure to yield further exciting discoveries in the years to come.

References

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 7(4), 403-408. [Link][2]

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link][3]

  • Yuan, Y., et al. (2019). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 30(11), 1979-1982. [Link]

  • Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594. [Link]

  • Wess, J., et al. (2020). Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. Journal of Medicinal Chemistry, 63(15), 8288-8304. [Link][6]

  • Ghiron, C., et al. (2010). Novel alpha-7 nicotinic acetylcholine receptor agonists containing a urea moiety: identification and characterization of the potent, selective, and orally efficacious agonist 1-[6-(4-fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl) urea (SEN34625/WYE-103914). Journal of Medicinal Chemistry, 53(11), 4379-4389. [Link]

  • López-Cabrera, M., et al. (2021). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 12, 708573. [Link]

  • Birdsall, N. J. M., et al. (2023). Muscarinic acetylcholine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link][1]

  • Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]

  • Tatsumi, R., et al. (2005). Discovery of the alpha7 nicotinic acetylcholine receptor agonists. (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one as a novel, potent, selective, and orally bioavailable ligand. Journal of Medicinal Chemistry, 48(7), 2678-2686. [Link][4]

  • Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983. [Link][5]

  • Merck Sharp & Dohme Corp. (2018). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. PMC. [Link]

  • ResearchGate. Scheme 3 Synthesis of 4-piperidine derivatives. [Link]

  • Google Patents. US10961253B2 - Positive allosteric modulators of the muscarinic acetylcholine receptor M4.
  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

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Foundational

Pharmacokinetics of 3-((Piperidin-4-yloxy)methyl)pyridine: A Predictive and Experimental Guide for Scaffold Integration

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Overview In modern drug discovery, the strategic selection of chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Overview

In modern drug discovery, the strategic selection of chemical scaffolds dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a therapeutic candidate. 3-((Piperidin-4-yloxy)methyl)pyridine (CAS: 933716-32-6) is a highly versatile, dual-pharmacophore building block frequently integrated into kinase inhibitors, GPCR ligands, and CNS-active agents.

As a Senior Application Scientist, I approach this scaffold not just as a static chemical structure, but as a dynamic entity that interacts with biological systems. This whitepaper deconstructs the predictive pharmacokinetics of this moiety, focusing on its physicochemical architecture, biotransformation pathways, and the profound impact of lysosomal trapping on its volume of distribution. Furthermore, we provide self-validating experimental workflows to accurately quantify its metabolic fate.

Physicochemical Architecture & ADME Dynamics

The pharmacokinetic behavior of 3-((Piperidin-4-yloxy)methyl)pyridine is governed by its three distinct structural domains:

  • The Pyridine Ring ( pKa​≈5.2 ): A weakly basic, electron-deficient aromatic system. At physiological pH (7.4), it remains predominantly neutral, serving as a critical hydrogen-bond acceptor that enhances target binding affinity while maintaining metabolic stability against rapid aliphatic oxidation.

  • The Piperidine Ring ( pKa​≈10.4 ): A highly basic secondary amine. At pH 7.4, it is nearly 100% protonated. This cationic state drives aqueous solubility but introduces specific PK liabilities, notably hERG channel affinity and extensive tissue sequestration.

  • The Ether Linkage (-O-CH 2​ -): A flexible tether that provides conformational freedom but acts as a primary metabolic soft spot for cytochrome P450 (CYP450) mediated cleavage.

Mechanisms of Biotransformation

When integrated into a larger drug molecule, the 3-((Piperidin-4-yloxy)methyl)pyridine moiety undergoes two primary Phase I metabolic biotransformations:

A. CYP450-Mediated O-Dealkylation

The ether linkage is highly susceptible to oxidative cleavage, primarily driven by CYP3A4 and CYP2D6. This reaction proceeds via a two-step Hydrogen Atom Transfer (HAT) mechanism[1]. The enzyme abstracts a hydrogen atom from the carbon adjacent to the oxygen, generating a neutral carbon radical. Subsequent oxygen rebound forms an unstable hemiacetal intermediate, which rapidly and non-enzymatically dissociates into an alcohol (piperidin-4-ol) and an aldehyde (pyridine-3-carbaldehyde)[1].

B. Pyridine N-Oxidation

While the pyridine ring resists aliphatic hydroxylation, its nitrogen lone pair is a target for N-oxidation. This pathway is catalyzed by hepatic and pulmonary microsomal enzymes, including specific CYP450 isoforms and Flavin-containing Monooxygenases (FMOs)[2]. The resulting pyridine N-oxide is highly polar and readily excreted, significantly altering the clearance profile of the parent drug[2].

MetabolicPathway Parent 3-((Piperidin-4-yloxy)methyl)pyridine (Parent Scaffold) CYP CYP450 (e.g., CYP3A4) Hydrogen Atom Transfer (HAT) Parent->CYP O-Dealkylation FMO FMO / CYP N-Oxidation Parent->FMO N-Oxidation Hemiacetal Unstable Hemiacetal Intermediate CYP->Hemiacetal Oxygen Rebound Met3 Pyridine N-oxide (Metabolite 3) FMO->Met3 Met1 Piperidin-4-ol (Metabolite 1) Hemiacetal->Met1 Non-enzymatic Cleavage Met2 Pyridine-3-carbaldehyde (Metabolite 2) Hemiacetal->Met2

Metabolic biotransformation pathways of 3-((Piperidin-4-yloxy)methyl)pyridine.

Tissue Distribution: The Role of Lysosomal Trapping

A defining pharmacokinetic characteristic of molecules containing the piperidine moiety is their exceptionally high apparent Volume of Distribution ( Vd​ ). This is not merely a function of lipophilicity, but a direct result of lysosomal ion-trapping [3].

The Causality of Sequestration: Lysosomes maintain an acidic internal environment (pH 4.5 - 5.0). Because the piperidine nitrogen has a pKa​ of ~10.4, the unprotonated fraction of the drug diffuses freely across the lysosomal membrane. Once inside the acidic lumen, the molecule becomes heavily protonated. The cationic form is membrane-impermeable, trapping the drug inside the vesicle[4].

This phenomenon pulls the drug out of systemic circulation, leading to extensive accumulation in lysosome-rich organs (liver, lungs, kidneys) and artificially inflating the Vd​ [3][4]. When designing drugs with this scaffold, researchers must account for this presystemic extraction, as it can drastically reduce the free fraction of the drug available to engage the primary therapeutic target.

Self-Validating Experimental Workflows

To accurately profile the metabolic stability of this scaffold, we employ a rigorously controlled Human Liver Microsome (HLM) stability assay. This protocol is designed as a self-validating system , ensuring that calculated intrinsic clearance ( CLint​ ) is strictly enzymatic.

Protocol: In Vitro Microsomal Stability Assessment
  • System Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Causality: A low substrate concentration (1 µM) ensures the reaction operates under linear, first-order kinetics ( [S]≪Km​ ), allowing for accurate half-life ( t1/2​ ) calculation.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction.

    • Causality: NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle[1].

    • Self-Validation Check: A parallel minus-NADPH control must be run. If substrate depletion occurs without NADPH, it flags non-CYP-mediated degradation (e.g., chemical instability or esterase activity), preventing false-positive clearance rates.

  • Time-Course Sampling & Quenching: At intervals (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled Internal Standard (IS).

    • Causality: Cold ACN instantly denatures microsomal proteins, halting enzymatic activity. The IS corrects for matrix effects and ionization variations during mass spectrometry.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

PKWorkflow Step1 1. Substrate Prep (1 µM in Buffer) Step2 2. Pre-Incubation (HLM/RLM at 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH) Step2->Step3 Step4 4. Quenching (Cold ACN + IS) Step3->Step4 Step5 5. Centrifugation (Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS (Quantify Parent) Step5->Step6

Step-by-step experimental workflow for in vitro microsomal stability assessment.

Quantitative Pharmacokinetic Summary

The following table summarizes the predictive physicochemical and pharmacokinetic parameters for molecules heavily reliant on the 3-((Piperidin-4-yloxy)methyl)pyridine scaffold.

Table 1: Physicochemical and Pharmacokinetic Profiling of the Scaffold

ParameterPredicted/Typical ValuePharmacokinetic Implication
Molecular Weight 192.26 g/mol Low MW facilitates high passive permeability and rapid absorption.
LogP (Octanol/Water) ~1.5 - 2.0Balanced lipophilicity; supports good oral bioavailability without excessive non-specific binding.
pKa​ (Piperidine N) ~10.4Highly basic; fully protonated at pH 7.4; primary driver of lysosomal ion-trapping[3].
pKa​ (Pyridine N) ~5.2Weakly basic; neutral at pH 7.4; acts as a critical H-bond acceptor for target engagement.
Volume of Distribution ( Vd​ ) High (> 3 L/kg)Extensive tissue distribution and sequestration in lysosome-rich organs[4].
Primary Clearance Route Hepatic (CYP3A4/2D6)Highly susceptible to first-pass metabolism via O-dealkylation and N-oxidation[1][2].

References

  • Source: washington.
  • Source: nih.
  • Source: nih.
  • Source: doi.

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Exploratory

An In-depth Technical Guide: 3-((Piperidin-4-yloxy)methyl)pyridine as a High-Affinity Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)

Introduction: LSD1, a Critical Epigenetic Regulator and Therapeutic Target Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered, revealing that histone methylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: LSD1, a Critical Epigenetic Regulator and Therapeutic Target

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered, revealing that histone methylation is a dynamic and reversible process.[1][2] As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 plays a pivotal role in transcriptional regulation by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks typically associated with active gene transcription.[3][4] By erasing these marks, LSD1, often as a component of larger repressor complexes like CoREST, facilitates gene silencing.[4]

The functional role of LSD1 is not limited to histone substrates; it also demethylates non-histone proteins, influencing a wide array of cellular processes.[5] Its overexpression is strongly correlated with the progression of numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and various solid tumors, where it helps maintain a poorly differentiated, proliferative state.[6][7] Consequently, inhibiting LSD1 has emerged as a promising therapeutic strategy to reactivate tumor suppressor genes and induce cancer cell differentiation.[8][9] To dissect the complex biology of LSD1 and validate its therapeutic potential, the scientific community requires highly potent and selective small-molecule tools known as chemical probes.

The Chemical Probe Philosophy: Beyond Simple Inhibition

A chemical probe is a small molecule designed not for therapeutic use, but for rigorously testing biological hypotheses.[10] Unlike a drug, its value is defined by its precision in modulating a specific target. To qualify as a high-quality chemical probe, a compound must meet stringent criteria:

  • Potency: It must engage its target at low concentrations (typically <100 nM in biochemical assays and <1 µM in cells) to minimize off-target effects.[10]

  • Selectivity: It must exhibit a significant activity window (ideally >30-fold) against other related proteins, especially those within the same family.[10] For LSD1, selectivity against the structurally similar monoamine oxidases A and B (MAO-A and MAO-B) is critical.[1]

  • Mechanism of Action: The mode of interaction with the target (e.g., reversible, irreversible, competitive) should be well-defined.

  • Cellular Activity: The probe must be cell-permeable and demonstrate on-target activity in a cellular context, confirmed by both direct target engagement and modulation of downstream biomarkers.

  • Negative Control: A crucial but often overlooked component is a structurally similar analog that is significantly less active or inactive against the target.[7] This control helps to confirm that the observed cellular phenotype is a direct result of inhibiting the intended target and not due to an off-target effect of the chemical scaffold.

This guide focuses on a potent, reversible, and selective class of LSD1 inhibitors built upon the 3-((Piperidin-4-yloxy)methyl)pyridine scaffold, providing the technical details required for its application as a chemical probe.

Featured Chemical Probe: A Pyridine-Based Scaffold for Potent and Selective LSD1 Inhibition

Research has identified a series of compounds containing the 3-((piperidin-4-yloxy)methyl)pyridine core as potent, reversible, and selective inhibitors of LSD1.[1][2] Through structure-activity relationship (SAR) studies, a lead compound, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile (hereafter referred to as LSD1-Probe-22 ), was developed. This compound serves as an exemplary chemical probe for studying LSD1 biology.

dot

Cellular_Assay_Workflow cluster_cetsa CETSA (Direct Engagement) cluster_biomarker Biomarker Analysis (Proximal Effect) cluster_functional Functional Assay (Phenotype) start Seed Cancer Cells (e.g., MV4-11) treat Treat with LSD1 Probe (e.g., 24-48h) start->treat controls Include Controls: - Vehicle (DMSO) - Negative Control Probe - Positive Control Inhibitor harvest Harvest Cells treat->harvest cetsa_heat Heat Shock (Temp Gradient) harvest->cetsa_heat biomarker_lyse Histone Extraction or Whole Cell Lysis harvest->biomarker_lyse func_stain Stain for Myeloid Markers (e.g., CD11b, CD86) harvest->func_stain cetsa_lyse Lyse & Centrifuge cetsa_heat->cetsa_lyse cetsa_supernatant Collect Soluble Fraction cetsa_lyse->cetsa_supernatant cetsa_wb Western Blot for LSD1 cetsa_supernatant->cetsa_wb biomarker_quant Quantify Protein (BCA) biomarker_lyse->biomarker_quant biomarker_wb Western Blot for H3K4me2 & Total H3 biomarker_quant->biomarker_wb func_flow Analyze by Flow Cytometry func_stain->func_flow

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening Workflows Utilizing 3-((Piperidin-4-yloxy)methyl)pyridine as a Privileged Scaffold

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Areas: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, GPCR Targeting, Quantitative High-Throughput Screening...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Areas: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, GPCR Targeting, Quantitative High-Throughput Screening (qHTS)

Introduction: Escaping "Flatland" in Fragment-Based Drug Discovery

Historically, fragment-based drug discovery (FBDD) libraries have been heavily populated by flat, two-dimensional (2D) heteroaromatic molecules. While these molecules efficiently sample chemical space, their lack of three-dimensionality often leads to poor solubility, off-target toxicity, and limited vector projection during the hit-to-lead elaboration phase.

3-((Piperidin-4-yloxy)methyl)pyridine (CAS: 933716-32-6) represents a paradigm shift in fragment design. By combining an sp2-hybridized pyridine ring with an sp3-rich piperidine ring via a flexible ether-methyl linker, this compound serves as a "privileged scaffold." It provides the necessary 3D conformational diversity required to access deep, complex binding pockets in challenging targets such as kinases and G-protein-coupled receptors (GPCRs) [1].

Pharmacophore Rationale

The strategic value of this molecule in HTS campaigns lies in its tripartite structural logic:

  • Pyridine Ring (The Anchor): Acts as a robust hydrogen-bond acceptor. In kinase targets, pyridine nitrogen atoms frequently engage the backbone amides (e.g., Leucine or Valine) of the highly conserved ATP-binding hinge region [2].

  • Piperidine Ring (The Modulator): The basic secondary amine is protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (Aspartate/Glutamate) located in the solvent-exposed channels of kinases or the orthosteric pockets of GPCRs.

  • Ether-Methyl Linker (The Vector): The -O-CH2- linkage introduces rotational freedom, allowing the fragment to adopt multiple low-energy conformations. This flexibility is crucial for navigating the steric constraints of binding sites without incurring massive entropic penalties upon binding.

Physicochemical Profiling for qHTS Suitability

To ensure a self-validating screening system, a fragment must strictly adhere to the "Rule of Three" (Ro3) to prevent assay interference (e.g., aggregation, auto-fluorescence) and guarantee high ligand efficiency (LE).

Table 1: Physicochemical Properties of 3-((Piperidin-4-yloxy)methyl)pyridine

ParameterValueRo3 ThresholdImpact on HTS Workflow
Molecular Weight (MW) 192.26 g/mol < 300 DaHigh ligand efficiency; optimal for fragment screening.
LogP (Calculated) ~1.2< 3.0Ensures complete solubility in 100% DMSO stock solutions.
H-Bond Donors (HBD) 1 (Piperidine -NH)≤ 3Enables targeted interactions without excessive desolvation costs.
H-Bond Acceptors (HBA) 2 (Pyridine -N, Ether -O)≤ 3Facilitates hinge-binding and water-network interactions.
Rotatable Bonds 3≤ 3Balances 3D flexibility with entropic binding efficiency.

Experimental Protocol: TR-FRET Kinase Screening Workflow

When screening 3-((Piperidin-4-yloxy)methyl)pyridine and its elaborated derivatives against kinase targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality Check: Why TR-FRET? Fragment libraries often contain aromatic motifs that auto-fluoresce at standard wavelengths, leading to false positives. TR-FRET utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a microsecond time delay before measuring the emission, short-lived background auto-fluorescence decays completely, ensuring absolute signal trustworthiness [3].

Materials Required
  • Compound: 3-((Piperidin-4-yloxy)methyl)pyridine (10 mM stock in 100% anhydrous DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Reagents: Recombinant Kinase (e.g., JAK1 or ERK5), Biotinylated substrate peptide, ATP (at apparent Km​ ), Europium-labeled anti-phospho antibody, Streptavidin-APC (Allophycocyanin).

  • Equipment: Echo® 555 Acoustic Dispenser, 384-well low-volume microplates (Corning), PHERAstar® FSX Microplate Reader.

Step-by-Step Methodology

Step 1: Acoustic Dispensing (Compound Preparation)

  • Transfer the 10 mM compound stock into an Echo-compatible source plate.

  • Using the Echo 555, acoustically dispense the fragment into a dry 384-well assay plate to create a 10-point dose-response curve (ranging from 1 mM down to 50 nM final assay concentration).

    • Insight: Acoustic dispensing eliminates pipette tips, preventing cross-contamination and ensuring the final DMSO concentration remains strictly below 1% (v/v), which prevents kinase denaturation.

Step 2: Kinase Reaction Assembly

  • Add 5 µL of the Kinase/Peptide mixture (diluted in Assay Buffer) to the assay plate wells containing the dispensed compound.

  • Incubate at room temperature (22°C) for 15 minutes to allow the fragment to equilibrate with the kinase active site.

  • Initiate the enzymatic reaction by adding 5 µL of ATP solution (prepared at the specific Km​ of the kinase).

  • Centrifuge the plate briefly (1000 x g, 1 min) and incubate for 60 minutes at room temperature.

Step 3: TR-FRET Detection & Quenching

  • Stop the kinase reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt ATP hydrolysis), the Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Incubate in the dark for 60 minutes to allow the FRET complex to form.

  • Read the plate on a PHERAstar FSX reader using a TR-FRET optical module (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).

Step 4: Data Analysis

  • Calculate the TR-FRET ratio ( Emission665​/Emission615​×10000 ).

  • Normalize the data against positive (100% inhibition, no ATP) and negative (0% inhibition, DMSO only) controls.

  • Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

Visualizations & Logical Workflows

The following diagrams illustrate the operational and mechanistic logic of utilizing this scaffold in drug discovery.

TR_FRET_Workflow A Fragment Library (Piperidine-Pyridine) B Acoustic Dispensing (ECHO 555) A->B C TR-FRET Assay (Kinase Target) B->C D qHTS Data Analysis (IC50 Fitting) C->D E Hit Elaboration (SBDD) D->E

Caption: Fig 1. High-throughput screening (HTS) workflow utilizing acoustic dispensing and TR-FRET detection.

Pharmacophore_Logic Scaffold 3-((Piperidin-4-yloxy)methyl)pyridine (Privileged Scaffold) Pyridine Pyridine Ring (H-Bond Acceptor) Scaffold->Pyridine Linker Ether-Methyl Linker (3D Flexibility) Scaffold->Linker Piperidine Piperidine Ring (Basic Amine) Scaffold->Piperidine Hinge Kinase Hinge Region (e.g., Leu/Val Backbone) Pyridine->Hinge H-Bonding Solvent Solvent Channel / Asp Residue (Salt Bridge) Linker->Solvent Vector Projection Piperidine->Solvent Ionic Interaction

Caption: Fig 2. Pharmacophore mapping of the piperidine-pyridine scaffold in kinase active sites.

Conclusion

The 3-((Piperidin-4-yloxy)methyl)pyridine scaffold is a highly versatile building block that bridges the gap between low-molecular-weight fragment screening and high-affinity lead generation. By leveraging its inherent 3D geometry and utilizing rigorous, artifact-free screening methodologies like TR-FRET, researchers can rapidly identify and elaborate highly selective inhibitors for complex biological targets.

References

  • Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 2022. Available at:[Link][1]

  • Li, Y., et al. "Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1." Journal of Medicinal Chemistry, 2023. Available at:[Link][2]

  • Siegel, F., et al. "Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5." Journal of Medicinal Chemistry, 2018. Available at:[Link][3]

Sources

Application

Application Notes and Protocols for In Vivo Studies of 3-((Piperidin-4-yloxy)methyl)pyridine in Oncology

Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo stud...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the anti-cancer efficacy of 3-((Piperidin-4-yloxy)methyl)pyridine and its analogues. This class of compounds has been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various malignancies, including leukemias and solid tumors.[1][2] These application notes offer a detailed framework for selecting appropriate in vivo models, establishing tumors, drug formulation and administration, and methodologies for assessing therapeutic response and mechanism of action.

Introduction: The Therapeutic Rationale for Targeting LSD1 with 3-((Piperidin-4-yloxy)methyl)pyridine

Epigenetic modifications are critical in regulating gene expression, and their dysregulation is a hallmark of cancer.[1] Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[2] By removing these activating marks, LSD1 contributes to transcriptional repression. In numerous cancers, LSD1 is overexpressed and plays a crucial role in maintaining the cancer phenotype by silencing tumor suppressor genes.[1][2]

The compound 3-((Piperidin-4-yloxy)methyl)pyridine is a core scaffold for a class of potent and selective LSD1 inhibitors.[1] These small molecules act as competitive inhibitors of LSD1, leading to an increase in cellular H3K4 methylation and subsequent reactivation of silenced tumor suppressor genes.[1][2] Preclinical studies have shown that these compounds can strongly inhibit the proliferation of various leukemia and solid tumor cell lines, with minimal effects on normal cells, highlighting their potential as targeted cancer therapeutics.[2]

The following protocols are designed to rigorously evaluate the in vivo anti-tumor activity of 3-((Piperidin-4-yloxy)methyl)pyridine and its derivatives, providing a pathway for their preclinical development.

Selecting the Appropriate In Vivo Model

The choice of an in vivo model is paramount for obtaining clinically relevant data. The selection should be guided by the therapeutic hypothesis, the cancer type of interest, and the specific questions being addressed (e.g., efficacy, toxicity, mechanism of action).

Cell Line-Derived Xenograft (CDX) Models

CDX models, where human cancer cell lines are implanted into immunodeficient mice, are a well-established and cost-effective starting point for in vivo efficacy studies.[3][4]

  • Rationale: CDX models are reproducible and allow for the initial assessment of a compound's anti-tumor activity against specific cancer cell lines with known genetic backgrounds.

  • Recommended Cell Lines: Based on the known activity of LSD1 inhibitors, consider cell lines from:

    • Acute Myeloid Leukemia (AML): MOLM-13, MV-4-11 (MLL-rearranged leukemia are particularly sensitive to LSD1 inhibition)

    • Small Cell Lung Cancer (SCLC): NCI-H69, NCI-H510

    • Prostate Cancer: LNCaP, 22Rv1

    • Breast Cancer: MDA-MB-231, MCF-7

  • Mouse Strains: Athymic nude mice or SCID mice are commonly used to prevent rejection of the human tumor cells.[4][5]

Patient-Derived Xenograft (PDX) Models

PDX models involve the direct implantation of patient tumor tissue into immunodeficient mice.[4][6][7] They are considered more clinically relevant as they better recapitulate the heterogeneity and architecture of the original human tumor.[6][8][9]

  • Rationale: PDX models are invaluable for assessing efficacy in a setting that mirrors the complexity of patient tumors and for identifying potential biomarkers of response.[6][8]

  • Model Selection: Select PDX models from cancer types where LSD1 is known to be a driver, such as those listed for CDX models. It is crucial to have comprehensive molecular characterization of the PDX models to correlate drug response with specific genetic or epigenetic features.

Orthotopic vs. Subcutaneous Implantation
  • Subcutaneous Models: Involve injecting cancer cells under the skin of the mouse.[10][11] They are technically straightforward, and tumor growth is easily monitored with calipers.[5][11] This is the recommended starting point for initial efficacy studies.

  • Orthotopic Models: Involve implanting tumor cells or tissue into the organ of origin (e.g., injecting leukemia cells intravenously, or lung cancer cells directly into the lung).[12][13] These models more accurately mimic the tumor microenvironment and metastatic progression, providing more clinically relevant data.[13][14] Orthotopic models should be considered for more advanced preclinical studies.

Experimental Protocols

Protocol for Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor model using a human cancer cell line.

Materials:

  • Selected human cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)[11][15]

  • 4-6 week old immunodeficient mice (e.g., athymic nude)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Digital calipers

Procedure:

  • Cell Preparation:

    • Culture the selected cancer cell line in complete medium until it reaches 70-80% confluency.[5]

    • Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge at 1500 rpm for 5 minutes.[5][15]

    • Wash the cell pellet twice with sterile PBS.[5]

    • Resuspend the cells in a known volume of sterile PBS (or a 1:1 mixture of PBS and Matrigel on ice).[15]

    • Perform a cell count using a hemocytometer and assess viability with trypan blue. Viability should be >95%.

    • Adjust the cell suspension to the desired concentration (e.g., 1 x 10^7 cells/mL).

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Clean the injection site (typically the flank) with an alcohol wipe.

    • Using a 1 mL syringe with a 27- or 30-gauge needle, draw up the cell suspension (typically 100-200 µL, containing 1-2 x 10^6 cells).[10][16]

    • Gently lift the skin and insert the needle subcutaneously. Inject the cell suspension slowly to form a small bleb.[15]

    • Withdraw the needle slowly to prevent leakage.[16]

  • Tumor Growth Monitoring:

    • Monitor the mice daily for general health and signs of toxicity.

    • Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[5]

    • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

Drug Formulation and Administration

Formulation: The formulation of 3-((Piperidin-4-yloxy)methyl)pyridine will depend on its physicochemical properties. A common starting point for in vivo studies is to formulate the compound in a vehicle such as:

  • 0.5% (w/v) methylcellulose in sterile water

  • 5% (v/v) DMSO, 5% (v/v) Solutol HS 15, in 90% (v/v) saline

  • A tolerability study should be performed to ensure the vehicle is well-tolerated by the mice.

Administration:

  • Route: Oral (PO) gavage or intraperitoneal (IP) injection are common routes for small molecule inhibitors. The choice of route should be informed by pharmacokinetic data if available.

  • Dosing Schedule: Dosing can be once daily (QD) or twice daily (BID). The dose and schedule should be determined from maximum tolerated dose (MTD) studies.

Efficacy and Toxicity Assessment

Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): The primary endpoint is typically the change in tumor volume over time compared to the vehicle-treated control group.

  • Tumor Weight: At the end of the study, tumors are excised and weighed.

  • Survival Analysis: In some studies, particularly with aggressive or metastatic models, the endpoint may be survival.

Toxicity Monitoring:

  • Body Weight: Monitor the body weight of the mice 2-3 times per week. A significant weight loss (>15-20%) is a sign of toxicity.

  • Clinical Observations: Record any signs of distress, such as changes in posture, activity, or grooming.

  • Histopathology: At the end of the study, major organs (liver, kidney, spleen, etc.) should be collected for histopathological analysis to assess for any drug-related toxicities.

Pharmacodynamic and Pharmacokinetic Analyses

Pharmacodynamic (PD) Studies

PD studies are essential to confirm that the drug is engaging its target (LSD1) in the tumor tissue.

Protocol for Tumor Biomarker Analysis:

  • Establish subcutaneous tumors as described in Protocol 3.1.

  • Treat a cohort of mice with a single dose or multiple doses of 3-((Piperidin-4-yloxy)methyl)pyridine.

  • At various time points post-treatment (e.g., 2, 8, 24 hours), euthanize the mice and excise the tumors.

  • Flash-freeze a portion of the tumor for Western blot or ELISA analysis, and fix another portion in formalin for immunohistochemistry (IHC).

  • Western Blot/ELISA: Analyze tumor lysates for changes in the levels of H3K4me2, a direct substrate of LSD1. An increase in H3K4me2 would indicate target engagement.

  • IHC: Stain tumor sections for H3K4me2 to assess the spatial distribution of the target modulation.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol for Basic PK Analysis:

  • Administer a single dose of 3-((Piperidin-4-yloxy)methyl)pyridine to non-tumor-bearing mice via the intended clinical route.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via tail vein or cardiac puncture at a terminal time point).

  • Process the blood to obtain plasma.

  • Analyze the plasma samples using LC-MS/MS to determine the concentration of the compound over time.

  • This data will be used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation and Visualization

Tabular Summary of Experimental Design
ParameterDescription
In Vivo Model Subcutaneous CDX Model: MOLM-13 (AML)
Animal Strain Athymic Nude Mice (Female, 4-6 weeks old)
Cell Inoculum 1 x 10^6 cells in 100 µL PBS:Matrigel (1:1)
Tumor Monitoring Caliper measurements 3 times per week
Randomization Average tumor volume of 100-150 mm³
Treatment Groups 1. Vehicle (e.g., 0.5% methylcellulose, PO, QD) 2. 3-((Piperidin-4-yloxy)methyl)pyridine (Dose 1, PO, QD) 3. 3-((Piperidin-4-yloxy)methyl)pyridine (Dose 2, PO, QD) 4. Positive Control (if available)
Efficacy Endpoints Tumor volume, tumor weight at necropsy
Toxicity Endpoints Body weight, clinical observations, organ histopathology
PD Endpoints Tumor H3K4me2 levels by Western blot and IHC
PK Endpoints Plasma drug concentration over 24 hours
Visualizing Experimental Workflows and Pathways

In_Vivo_Efficacy_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis Cell_Culture Cell Line Culture (e.g., MOLM-13) Harvest Cell Harvesting & Preparation Cell_Culture->Harvest Implantation Subcutaneous Implantation in Immunodeficient Mice Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Vehicle or Compound) Randomization->Treatment Monitoring Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histopathology) Monitoring->Endpoint PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Monitoring->PD_Analysis PK_Analysis Pharmacokinetic Analysis (Plasma Drug Levels) Monitoring->PK_Analysis

Caption: General workflow for an in vivo efficacy study.

LSD1_Inhibition_Pathway cluster_gene_regulation Normal Gene Regulation cluster_inhibition Effect of LSD1 Inhibition LSD1 LSD1 H3K4me2_active H3K4me2 (Active Chromatin) LSD1->H3K4me2_active Demethylates TSG_off Tumor Suppressor Genes (TSG) (Silenced) H3K4me2_active->TSG_off Leads to Compound 3-((Piperidin-4-yloxy)methyl)pyridine LSD1_inhibited LSD1 Compound->LSD1_inhibited Inhibits H3K4me2_accumulates H3K4me2 Accumulation (Active Chromatin) LSD1_inhibited->H3K4me2_accumulates Demethylation Blocked TSG_on TSG Reactivation H3K4me2_accumulates->TSG_on Leads to Apoptosis Tumor Cell Apoptosis & Growth Arrest TSG_on->Apoptosis Induces

Caption: Mechanism of action of LSD1 inhibition.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in vivo evaluation of 3-((Piperidin-4-yloxy)methyl)pyridine and related LSD1 inhibitors. A systematic approach, starting with well-characterized CDX models and potentially progressing to more complex PDX and orthotopic models, will yield comprehensive data on the efficacy, safety, and mechanism of action of these promising therapeutic agents. Rigorous execution of these studies is a critical step in the translational path from preclinical discovery to clinical development.

References

  • Protocol Online. (2005, December 5). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). Subcutaneous tumor xenograft model. Retrieved from [Link]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • Spandidos Publications. (2015, July 16). Construction of orthotopic xenograft mouse models for human pancreatic cancer. Retrieved from [Link]

  • Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 133-143. Retrieved from [Link]

  • PubMed. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • American Association for Cancer Research. (2025, January 17). Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. Retrieved from [Link]

  • ecancer. (2025, November 17). Patient-derived xenograft models: a revolution in colorectal cancer research. Retrieved from [Link]

  • Biocompare. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • OAE Publishing Inc. (n.d.). Patient-derived xenograft models for oncology drug discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • Bio-protocol. (2017, June 5). Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Retrieved from [Link]

  • Protocol Online. (2019, December 20). Xenograft Tumor Models/Orthotopic Cancer Models Protocols. Retrieved from [Link]

  • Certis Oncology Solutions. (n.d.). In Vivo Pharmacology, Orthotopic and PDX Models. Retrieved from [Link]

  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • Bio-protocol. (n.d.). Subcutaneous xenograft model. Retrieved from [Link]

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Method

Probing Epigenetic Regulation: A Detailed Protocol for LSD1 Inhibition Assay Using 3-((Piperidin-4-yloxy)methyl)pyridine

Introduction: The Significance of LSD1 in Epigenetic Research and Drug Discovery Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal rol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of LSD1 in Epigenetic Research and Drug Discovery

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in epigenetic regulation.[1] It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[2][3] By erasing these marks, LSD1 generally acts as a transcriptional co-repressor.[2] However, it can also function as a co-activator by demethylating H3K9me1/2.[4] Beyond histones, LSD1's enzymatic activity extends to non-histone proteins such as p53 and DNMT1, thereby influencing their stability and function.[1]

The dysregulation of LSD1 activity is implicated in a variety of human diseases, most notably cancer, where its overexpression often correlates with poor prognosis.[4][5] This has positioned LSD1 as a compelling target for therapeutic intervention.[6] The development of potent and selective LSD1 inhibitors is a critical area of research, necessitating robust and reliable assay methodologies to characterize these compounds. This application note provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory potency of 3-((Piperidin-4-yloxy)methyl)pyridine, a potent and selective LSD1 inhibitor.[7][8]

Assay Principle: A Horseradish Peroxidase-Coupled Fluorometric Approach

The most widely applied method for screening LSD1 inhibitors is the enzyme-coupled assay due to its robustness and compatibility with high-throughput screening.[9] This protocol utilizes a horseradish peroxidase (HRP)-coupled reaction to detect LSD1 activity. The demethylation of a substrate peptide (e.g., a di-methylated H3K4 peptide) by LSD1 produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct.[3][10] In the presence of HRP, this H₂O₂ reacts with a fluorogenic substrate, such as 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), to generate the highly fluorescent product, resorufin.[11][12] The fluorescence intensity is directly proportional to the amount of H₂O₂ produced, and thus to the enzymatic activity of LSD1.[13] Inhibitors of LSD1 will decrease the rate of H₂O₂ production, leading to a reduction in the fluorescent signal.

Visualizing the LSD1 Catalytic Cycle and Inhibition

The following diagram illustrates the enzymatic reaction of LSD1 and the point of intervention for inhibitors.

LSD1_Mechanism cluster_LSD1_Cycle LSD1 Catalytic Cycle cluster_Inhibition Inhibition cluster_Detection Detection System LSD1_FAD LSD1-FAD LSD1_FADH2 LSD1-FADH₂ LSD1_FAD->LSD1_FADH2 Demethylation LSD1_FADH2->LSD1_FAD Re-oxidation H3K4me1_Imine H3K4me1 + Imine Intermediate H2O2 H₂O₂ LSD1_FADH2->H2O2 H3K4me2 H3K4me2 Substrate H3K4me2->LSD1_FAD Substrate Binding H3K4me1 H3K4me1 + Formaldehyde H3K4me1_Imine->H3K4me1 Hydrolysis O2 O₂ O2->LSD1_FADH2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Inhibitor 3-((Piperidin-4-yloxy)methyl)pyridine Inhibitor->LSD1_FAD Blocks Substrate Binding Resorufin Resorufin (Fluorescent) HRP->Resorufin AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP

Caption: LSD1 enzymatic cycle, inhibition, and detection.

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for higher throughput.

Materials and Reagents
ReagentSupplier ExampleCatalog Number Example
Recombinant Human LSD1BPS Bioscience50100
H3K4me2 Peptide SubstrateAnaSpecAS-61335
3-((Piperidin-4-yloxy)methyl)pyridineMedChemExpressHY-100535
Horseradish Peroxidase (HRP)Cayman Chemical700124
Amplex® Red ReagentThermo Fisher ScientificA12222
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855
Assay Buffer (50 mM HEPES, pH 7.5)--
Black, flat-bottom 96-well microplateCorning3915
Fluorescence Microplate Reader--
Reagent Preparation
  • Assay Buffer (1X): Prepare a 50 mM HEPES buffer, pH 7.5. This buffer is stable for several months when stored at 4°C.[11]

  • LSD1 Enzyme: Thaw the enzyme on ice. Dilute the enzyme to the desired working concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically by running a titration curve.

  • H3K4me2 Peptide Substrate: Reconstitute the lyophilized peptide in Assay Buffer to create a stock solution (e.g., 1 mM). Aliquot and store at -80°C. Further dilute to the working concentration in Assay Buffer before the experiment.

  • 3-((Piperidin-4-yloxy)methyl)pyridine (Inhibitor): Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Create a serial dilution of the inhibitor in DMSO. For the assay, further dilute these DMSO stocks into Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • HRP Solution: Reconstitute the lyophilized HRP in Assay Buffer to a stock concentration (e.g., 10 U/mL). Prepare fresh and keep on ice.

  • Amplex Red Working Solution: Immediately prior to use, dissolve the Amplex Red reagent in DMSO to create a stock solution (e.g., 10 mM). Protect from light. Dilute this stock solution in Assay Buffer to the final working concentration (e.g., 100 µM).

Assay Procedure

The following steps outline the procedure for setting up the assay in a 96-well plate.

Assay_Workflow cluster_plate_setup Plate Setup (96-well) A Add Assay Buffer and Inhibitor/Vehicle B Add LSD1 Enzyme A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Add HRP and Amplex Red E->F G Incubate at RT (dark) F->G H Read Fluorescence G->H

Caption: Experimental workflow for the LSD1 inhibition assay.

Step-by-Step Method:

  • Plate Layout: Design the plate layout to include wells for:

    • Blank: Contains all components except the LSD1 enzyme. Used for background subtraction.

    • 100% Activity Control (Vehicle): Contains all components, with DMSO vehicle instead of inhibitor.

    • Inhibitor Wells: Contains all components, including the serially diluted inhibitor.

    • It is recommended to run all conditions in triplicate.

  • Reagent Addition:

    • To the appropriate wells of a black 96-well plate, add 20 µL of Assay Buffer.

    • Add 5 µL of the diluted inhibitor solution or DMSO vehicle.

    • Add 10 µL of the diluted LSD1 enzyme solution. For the blank wells, add 10 µL of Assay Buffer instead.

    • Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Demethylase Reaction:

    • Add 15 µL of the H3K4me2 peptide substrate solution to all wells to start the reaction.

    • The final reaction volume is 50 µL.

    • Incubate the plate at 37°C for 60-90 minutes. The optimal incubation time may need to be determined empirically.

  • Detection:

    • Prepare the detection reagent by mixing the HRP solution and the Amplex Red working solution.

    • Add 50 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.[6]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence signal of the blank wells from all other wells.

  • Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    % Inhibition = 100 x [1 - (Signal_Inhibitor / Signal_Vehicle)]

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[14] GraphPad Prism or similar software is recommended for this analysis.

Example Data Presentation
Inhibitor Conc. (nM)% Inhibition (Mean ± SD)
00.0 ± 2.5
110.2 ± 3.1
1048.5 ± 4.2
10085.1 ± 2.8
100098.9 ± 1.5

This is example data and should not be considered as actual experimental results.

Trustworthiness and Self-Validation

To ensure the reliability of the results, consider the following points:

  • Compound Interference: Some compounds can interfere with the assay by directly reacting with H₂O₂ or inhibiting HRP.[15] To rule this out, a counterscreen can be performed where the inhibitor is added after the LSD1 reaction is stopped, just before the detection step. A decrease in signal would indicate interference.

  • Secondary Assays: For lead compounds, it is crucial to confirm the mechanism of action using an orthogonal assay, such as a mass spectrometry-based assay that directly measures the methylation status of the peptide substrate.[10]

  • Selectivity Profiling: To assess the selectivity of the inhibitor, it should be tested against related FAD-dependent enzymes, such as LSD2, MAO-A, and MAO-B.[14] 3-((Piperidin-4-yloxy)methyl)pyridine has been shown to have high selectivity over MAO-A and MAO-B.[7]

Conclusion

This application note provides a comprehensive and robust protocol for determining the inhibitory potency of compounds against LSD1 using a fluorescence-based assay. By understanding the principles behind the assay and incorporating appropriate controls, researchers can generate reliable and reproducible data to advance the development of novel epigenetic therapies.

References

  • Mattevi, A., et al. (2005). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 410, 359-370. Available from: [Link]

  • Fang, Y., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Oncology, 12, 963045. Available from: [Link]

  • Adamo, A., & Sesé, B. (2021). LSD1: Expanding Functions in Stem Cells and Differentiation. International Journal of Molecular Sciences, 22(22), 12536. Available from: [Link]

  • Kong, X., et al. (2011). Catalytic Mechanism Investigation of Lysine-Specific Demethylase 1 (LSD1): A Computational Study. PLoS ONE, 6(9), e25444. Available from: [Link]

  • Cole, P. A. (2008). LSD1 and The Chemistry of Histone Demethylation. Current Organic Chemistry, 12(15), 1239-1246. Available from: [Link]

  • EpigenTek. (n.d.). EpiQuik Histone Demethylase LSD1 Inhibitor Screening Assay Core Kit. Available from: [Link]

  • Li, Y., et al. (2018). An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors. Current Pharmaceutical Design, 24(29), 3465-3472. Available from: [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers, 13(22), 5824. Available from: [Link]

  • Vianello, P., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 253-263. Available from: [Link]

  • EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) User Guide. Available from: [Link]

  • National Center for Biotechnology Information (US). (2010-). Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Schmitt, M. L., et al. (2014). Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. Journal of Biomolecular Screening, 19(6), 973-978. Available from: [Link]

  • ResearchGate. (n.d.). Inhibition of LSD1 by 48. Panel A: IC50 determination for compound 48 against recombinant LSD1. Available from: [Link]

  • Vianello, P., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 253-263. Available from: [Link]

  • EpigenTek. (n.d.). EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. Available from: [Link]

  • ResearchGate. (2021). Biochemical characterization of LSD1 inhibitors. Dose−response curves.... Available from: [Link]

  • BPS Bioscience. (n.d.). LSD1 Chemiluminescent Assay Kit. Available from: [Link]

  • Culhane, J. C., et al. (2010). Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors. Journal of the American Chemical Society, 132(9), 3164-3176. Available from: [Link]

  • Al-Qattan, M. N., et al. (2022). Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line. Asian Pacific Journal of Cancer Prevention, 23(10), 3529-3538. Available from: [Link]

  • Protein Data Bank Japan. (2023). 5yjb - LSD1-CoREST in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - Summary. Available from: [Link]

  • TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Available from: [Link]

  • Sentic, M., et al. (2018). Direct oxidative pathway from amplex red to resorufin revealed by in situ confocal imaging. Electrochemistry Communications, 97, 121-124. Available from: [Link]

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Application

Unveiling the Anti-Leukemic Potential of 3-((Piperidin-4-yloxy)methyl)pyridine: An Application Note and Protocol for Cell Proliferation Assays

Introduction: A New Frontier in Leukemia Therapeutics Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, presents a significant therapeutic challenge due to its heterogeneity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Leukemia Therapeutics

Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, presents a significant therapeutic challenge due to its heterogeneity and the emergence of drug resistance. The scientific community is in a continuous quest for novel therapeutic agents that can selectively target leukemic cells while sparing their healthy counterparts. In this context, epigenetic regulators have emerged as promising targets. One such regulator is Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in various cancers, including leukemia, where it plays a crucial role in maintaining the leukemic state.

This application note details the use of 3-((Piperidin-4-yloxy)methyl)pyridine, a potent and selective inhibitor of LSD1, for assessing its anti-proliferative effects on leukemia cells. We provide a comprehensive guide for researchers, scientists, and drug development professionals, outlining the scientific rationale, detailed experimental protocols, and data interpretation strategies. Our approach emphasizes not just the "how" but the "why," ensuring a deep understanding of the experimental design and fostering robust, reproducible results.

The Scientific Rationale: Targeting the Epigenetic Engine of Leukemia

Compounds containing the 3-(piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent inhibitors of LSD1.[1][2] LSD1 is a key enzyme that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), leading to transcriptional repression of target genes. In leukemia, particularly in subtypes like Acute Myeloid Leukemia (AML), LSD1 is a critical component of oncogenic transcriptional complexes that silence tumor suppressor genes and block cellular differentiation.[3][4] By inhibiting LSD1, 3-((Piperidin-4-yloxy)methyl)pyridine can reactivate these silenced genes, leading to a decrease in cell proliferation, induction of apoptosis, and promotion of differentiation in leukemic cells.[5]

The anti-leukemic effects of LSD1 inhibition are not isolated; they are intricately linked to the modulation of key signaling pathways that are frequently dysregulated in cancer. Our understanding of the mechanism of action of 3-((Piperidin-4-yloxy)methyl)pyridine is strengthened by its observed interplay with critical cellular signaling cascades:

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism and is often hyperactivated in leukemia.[6] Interestingly, LSD1 inhibition has been shown to suppress the PI3K/Akt/mTOR pathway, contributing to its anti-proliferative effects.[7][8]

  • The MAPK/ERK Pathway: This pathway is another crucial regulator of cell proliferation and differentiation. Some studies suggest that while LSD1 inhibition suppresses the PI3K pathway, it may lead to the activation of the MAPK/ERK pathway as a potential resistance mechanism.[7] This highlights the importance of monitoring multiple pathways to understand the complete cellular response.

  • The JAK/STAT Pathway: This pathway is critical for normal hematopoiesis, and its aberrant activation is a hallmark of many leukemias.[9][10] Importantly, synergistic anti-leukemic effects have been observed when combining LSD1 inhibitors with JAK-STAT inhibitors, suggesting a functional interplay between these two pathways.[11][12][13]

This intricate network of interactions underscores the importance of a multi-faceted approach to studying the effects of 3-((Piperidin-4-yloxy)methyl)pyridine, moving beyond simple proliferation readouts to a more holistic understanding of its cellular impact.

Experimental Workflow: A Roadmap to Robust Data

The following diagram outlines a comprehensive workflow for assessing the anti-proliferative activity of 3-((Piperidin-4-yloxy)methyl)pyridine in leukemia cells. This workflow is designed to ensure data integrity and provide a thorough characterization of the compound's effects.

experimental_workflow Experimental Workflow for Evaluating 3-((Piperidin-4-yloxy)methyl)pyridine cluster_prep Phase 1: Preparation cluster_assay Phase 2: Proliferation Assay cluster_analysis Phase 3: Data Analysis & Follow-up cell_culture Leukemia Cell Line Culture (e.g., MV4-11, MOLM-13, K562) compound_prep Compound Preparation (3-((Piperidin-4-yloxy)methyl)pyridine stock solution in DMSO) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding seeding_optimization Optimize Seeding Density (Determine linear growth phase) compound_treatment Treat with Serial Dilutions of Compound compound_prep->compound_treatment seeding_optimization->cell_seeding cell_seeding->compound_treatment incubation Incubate for 48-96 hours compound_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., WST-1, CellTiter-Glo®) incubation->viability_assay data_acquisition Measure Absorbance/Luminescence viability_assay->data_acquisition data_analysis Calculate % Viability & Determine IC50 data_acquisition->data_analysis dose_response Generate Dose-Response Curves data_analysis->dose_response mechanism_studies Mechanistic Follow-up Studies (Western Blot, Flow Cytometry for Apoptosis/Cell Cycle) dose_response->mechanism_studies

Caption: A streamlined workflow for assessing the anti-proliferative effects of a test compound on leukemia cells.

Detailed Protocols: A Step-by-Step Guide

These protocols are designed to be self-validating by including necessary controls and optimization steps.

Protocol 1: Optimizing Leukemia Cell Seeding Density

Rationale: Determining the optimal seeding density is critical to ensure that cells are in the logarithmic phase of growth throughout the experiment. This prevents artifacts from contact inhibition or nutrient depletion, which can confound the interpretation of proliferation data.[14][15][16][17]

Materials:

  • Leukemia cell line of interest (e.g., MV4-11, MOLM-13, K562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

  • WST-1 or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Microplate reader

Procedure:

  • Cell Counting: Culture leukemia cells to a sufficient density. Perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Serial Dilution: Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., from 1,000 to 40,000 cells per well in a final volume of 100 µL).

  • Plating: Seed 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include wells with media only as a background control.

  • Incubation: Incubate the plates for time points relevant to your planned proliferation assay (e.g., 24, 48, 72, and 96 hours) at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: At each time point, add the WST-1 or CellTiter-Glo® reagent according to the manufacturer's instructions and measure the absorbance or luminescence.

  • Data Analysis: Plot the mean absorbance/luminescence against the number of cells seeded for each time point. The optimal seeding density will be the highest cell number that falls within the linear range of the growth curve at your desired experimental endpoint (e.g., 72 hours).

Protocol 2: Cell Proliferation Assay with 3-((Piperidin-4-yloxy)methyl)pyridine

Rationale: This protocol utilizes a colorimetric (WST-1) or luminescent (CellTiter-Glo®) assay to quantify the number of viable cells after treatment with the LSD1 inhibitor. These assays provide a robust and high-throughput method to determine the compound's inhibitory concentration (IC50).

Materials:

  • Leukemia cells at the optimized seeding density

  • 3-((Piperidin-4-yloxy)methyl)pyridine

  • DMSO (cell culture grade)

  • Complete culture medium

  • Sterile 96-well plates

  • WST-1 or CellTiter-Glo® reagent

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-((Piperidin-4-yloxy)methyl)pyridine in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Seeding: Seed the leukemia cells at the pre-determined optimal density in 90 µL of complete culture medium per well in a 96-well plate.

  • Treatment: Add 10 µL of the diluted compound solutions to the respective wells. For the vehicle control, add 10 µL of medium containing the same final concentration of DMSO. Include wells with untreated cells and media-only blanks.

  • Incubation: Incubate the plate for your desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Add the WST-1 or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance (for WST-1) or luminescence (for CellTiter-Glo®) using a microplate reader.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance/luminescence of the media-only blank wells from all other readings.

  • Calculate Percentage Viability: Express the viability of treated cells as a percentage of the vehicle-treated control cells using the following formula: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Generate Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Sample Data Presentation:

Leukemia Cell Line3-((Piperidin-4-yloxy)methyl)pyridine IC50 (nM) after 72h
MV4-11 (AML)280[1]
MOLM-13 (AML)840[1]
K562 (CML)>10,000

Note: The IC50 values presented are hypothetical and for illustrative purposes, based on similar compounds. Actual values must be determined experimentally.

Mechanistic Insights: Visualizing the Signaling Cascade

To understand the broader cellular impact of 3-((Piperidin-4-yloxy)methyl)pyridine, it is crucial to investigate its effects on key signaling pathways. The following diagram illustrates the potential mechanism of action, highlighting the central role of LSD1 and its downstream effects on proliferation-related pathways.

signaling_pathway Potential Mechanism of Action of 3-((Piperidin-4-yloxy)methyl)pyridine cluster_drug Drug Action cluster_epigenetic Epigenetic Regulation cluster_signaling Signaling Pathways cluster_cellular Cellular Outcomes drug 3-((Piperidin-4-yloxy)methyl)pyridine lsd1 LSD1 drug->lsd1 Inhibits h3k4me2 H3K4me2 Demethylation lsd1->h3k4me2 Prevents gene_silencing Tumor Suppressor Gene Silencing lsd1->gene_silencing Promotes pi3k PI3K/Akt/mTOR Pathway lsd1->pi3k Modulates mapk MAPK/ERK Pathway lsd1->mapk Modulates jak_stat JAK/STAT Pathway lsd1->jak_stat Modulates h3k4me2->gene_silencing Leads to proliferation Decreased Proliferation gene_silencing->proliferation Inhibits apoptosis Increased Apoptosis gene_silencing->apoptosis Promotes differentiation Induction of Differentiation gene_silencing->differentiation Promotes pi3k->proliferation Promotes mapk->proliferation Promotes jak_stat->proliferation Promotes

Caption: A diagram illustrating the proposed mechanism of action of 3-((Piperidin-4-yloxy)methyl)pyridine in leukemia cells.

Conclusion: A Promising Avenue for Leukemia Research

3-((Piperidin-4-yloxy)methyl)pyridine represents a promising class of LSD1 inhibitors with significant potential for the treatment of leukemia. The protocols and workflows detailed in this application note provide a robust framework for researchers to investigate its anti-proliferative effects and delve into its mechanisms of action. By combining careful experimental design, precise execution, and a thorough understanding of the underlying biology, the scientific community can effectively evaluate the therapeutic potential of this and other novel epigenetic modulators, paving the way for the next generation of leukemia therapies.

References

  • Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition. Haematologica. 2020 Aug; 105(8): 2137–2151. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [Link]

  • LSD1 inhibition sensitizes AML cells to MAPK inhibitor. British Journal of Haematology. 2022 May 12. [Link]

  • Schematic illustration of the PI3K/Akt/mTOR signaling pathway. Arrows... ResearchGate. [Link]

  • Combining LSD1 and JAK-STAT inhibition targets Down syndrome-associated myeloid leukemia at its core. bioRxiv. 2022 Jan 16. [Link]

  • Combining LSD1 and JAK-STAT inhibition targets Down syndrome-associated myeloid leukemia at its core. bioRxiv. 2022 Jan 16. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Med Chem Lett. 2016 Feb 11; 7(2): 155–159. [Link]

  • JAK/STAT in leukemia: a clinical update. J Transl Med. 2024; 22: 98. [Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Front. Chem., 26 February 2025. [Link]

  • Optimization of culture conditions for high cell density proliferation of HL-60 human promyelocytic leukemia cells. J Immunol Methods. 1995 Mar 23;180(2):191-202. [Link]

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis. Int J Mol Sci. 2022 Jul; 23(13): 7384. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. 2018 Apr 16. [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals (Basel). 2025 Aug; 18(8): 1083. [Link]

  • Combining LSD1 and JAK-STAT inhibition targets Down syndrome-associated myeloid leukemia at its core. Leukemia. 2022 Jul;36(7):1926-1930. [Link]

  • Optimization of seeding density and assay timing. MCF 10A cells are... ResearchGate. [Link]

  • Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer. Br J Cancer. 2012 Jun 26; 107(1): 1–8. [Link]

  • Overview of drug screening experiments using patient‐derived xenograft... ResearchGate. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Med Chem Lett. 2016 Feb 11;7(2):155-9. [Link]

  • Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML. Cell Death Dis. 2022; 13: 86. [Link]

  • Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia. Oncotarget. 2016 Mar 12; 7(16): 21980–21994. [Link]

  • LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML. Blood. 2018 Sep 20; 132(12): 1277–1290. [Link]

  • In Vitro Drug Testing. Diag2Tec. [Link]

  • Leukemia cell of origin influences apoptotic priming and sensitivity to LSD1 inhibition. Blood. 2020 May 13; 135(20): 1739–1752. [Link]

  • Longitudinal inhibition of PI3K/Akt/mTOR signaling by LY294002 and rapamycin induces growth arrest of adult T-cell leukemia cell. Leukemia Research. 2006;30(10):1239-1246. [Link]

  • Cellular analysis of the action of epigenetic drugs and probes. Epigenetics & Chromatin. 2015; 8: 57. [Link]

  • High Throughput Fluorescence-Based In Vitro Experimental Platform for the Identification of Effective Therapies to Overcome Tumour Microenvironment-Mediated Drug Resistance in AML. Cancers (Basel). 2022 Mar; 14(6): 1421. [Link]

  • Experimental design and reproducibility. (A) Flow diagram showing the... ResearchGate. [Link]

  • Computational Analysis and Predictive Cheminformatics Modeling of Small Molecule Inhibitors of Epigenetic Modifiers. PLOS One. 2016 Sep 13; 11(9): e0162230. [Link]

  • Study of the Effects of Inhibition of Epigenetic Regulators on the Proliferation of Hematological Malignant Tumor Cells. Tokyo University of Pharmacy and Life Sciences. [Link]

  • Ex vivo cultures and drug testing of primary acute myeloid leukemia samples: Current techniques and implications for experimental design and outcome. Drug Resist Updat. 2020 Dec:53:100730. [Link]

  • Combined analysis of DNA methylation and cell cycle in cancer cells. Epigenetics. 2015;10(2):169-80. [Link]

  • LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML. Blood. 2018;132(12):1277-1290. [Link]

  • Epigenetic modifiers enhance the synergistic cytotoxicity of combined nucleoside analog-DNA alkylating agents in lymphoma cell lines. Exp Hematol. 2012 Oct;40(10):833-43. [Link]

  • LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma. J Cancer. 2019; 10(16): 3741–3749. [Link]

  • Single cell epigenetic visualization assay. Nucleic Acids Res. 2021 May 7; 49(8): e46. [Link]

  • Differential Effects of Selective Inhibitors Targeting the PI3K/AKT/mTOR Pathway in Acute Lymphoblastic Leukemia. PLOS One. 2013 Nov 14; 8(11): e80070. [Link]

  • PKC Pathway and ERK/MAPK Pathway Are Required for Induction of Cyclin D1 and p21. Kobe J Med Sci. 2003;49(6):181-193. [Link]

  • PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. Cancers (Basel). 2021 Sep; 13(18): 4543. [Link]

Sources

Method

Molecular docking studies of 3-((Piperidin-4-yloxy)methyl)pyridine with LSD1

Application Note & Protocol Probing the Active Site of Lysine-Specific Demethylase 1 (LSD1/KDM1A) with 3-((Piperidin-4-yloxy)methyl)pyridine: A Molecular Docking Workflow Abstract Lysine-Specific Demethylase 1 (LSD1), al...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Probing the Active Site of Lysine-Specific Demethylase 1 (LSD1/KDM1A) with 3-((Piperidin-4-yloxy)methyl)pyridine: A Molecular Docking Workflow

Abstract

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Its overexpression is strongly correlated with the progression of numerous cancers, including breast, prostate, and small-cell lung cancer, making it a high-priority therapeutic target.[4][5][6][7] Molecular docking serves as a powerful and cost-effective computational tool in the early stages of drug discovery to predict the binding affinity and interaction patterns of small molecules with their protein targets. This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of a novel small molecule, 3-((Piperidin-4-yloxy)methyl)pyridine, with human LSD1 using AutoDock Vina. We detail the rationale behind each step, from protein and ligand preparation to the analysis of docking results, providing researchers with a robust framework for evaluating potential LSD1 inhibitors.

Introduction: The Rationale for Targeting LSD1

LSD1 is a key epigenetic modulator that, through its histone demethylase activity, can function as both a transcriptional co-repressor (via H3K4me1/2 demethylation) and a co-activator (via H3K9me1/2 demethylation).[1][3][8] This dual functionality places LSD1 at the nexus of numerous cellular processes, including differentiation, proliferation, and stem cell pluripotency.[1][5] In oncology, the aberrant upregulation of LSD1 is a common event that promotes tumorigenesis by silencing tumor suppressor genes and activating oncogenic pathways.[4][6][8] Consequently, inhibiting LSD1 has emerged as a promising therapeutic strategy to reverse these oncogenic epigenetic signatures.[5][9][10]

Molecular docking is an indispensable in silico technique that simulates the interaction between a ligand and a protein at the atomic level.[11][12] It allows for the rapid screening of virtual compound libraries and provides crucial insights into the structural basis of molecular recognition, thereby guiding the design and optimization of more potent and selective inhibitors. This guide uses 3-((Piperidin-4-yloxy)methyl)pyridine as an exemplary scaffold to demonstrate a rigorous docking protocol against LSD1.

Strategic Workflow for Molecular Docking

The successful execution of a molecular docking study is not merely a computational task but a multi-stage process where each step is critical for the validity of the final results. The overall strategy involves meticulous preparation of both the receptor and ligand, precise definition of the search space within the receptor's active site, execution of the docking algorithm, and finally, a thorough analysis of the predicted binding poses and energies.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_ligand Phase 2: Ligand Setup cluster_docking Phase 3: Docking Simulation cluster_analysis Phase 4: Results Analysis PDB Obtain LSD1 Structure (RCSB PDB) CleanPDB Clean Receptor (Remove Water, Ions) PDB->CleanPDB PrepReceptor Prepare Receptor PDBQT (Add Hydrogens, Charges) CleanPDB->PrepReceptor Grid Define Grid Box (Target Active Site) PrepReceptor->Grid Ligand3D Obtain Ligand 3D Structure EnergyMin Energy Minimization Ligand3D->EnergyMin PrepLigand Prepare Ligand PDBQT (Define Rotatable Bonds) EnergyMin->PrepLigand Config Create Config File (Set Parameters) PrepLigand->Config Grid->Config RunVina Execute AutoDock Vina Config->RunVina AnalyzeScores Evaluate Binding Affinity (Docking Score) RunVina->AnalyzeScores Visualize Visualize Poses (PyMOL, Chimera) AnalyzeScores->Visualize Interactions Identify Key Interactions (H-Bonds, Hydrophobic) Visualize->Interactions

Figure 1: A strategic workflow for molecular docking studies of LSD1.

Detailed Methodologies and Protocols

This protocol utilizes the AutoDock suite of tools, specifically AutoDock Tools (MGLTools) for file preparation and AutoDock Vina for the docking calculation.[13][14]

Part 1: Receptor Preparation (Human LSD1)

The quality of the initial protein structure is paramount for a meaningful docking result.

1.1. Obtain and Inspect the LSD1 Crystal Structure

  • Action: Navigate to the RCSB Protein Data Bank (PDB) ([Link]) and download a high-resolution crystal structure of human LSD1. For this protocol, we recommend PDB ID: 2HKO , which is a structure of human LSD1 in complex with its FAD cofactor.[15][16]

  • Causality: Using a high-resolution (<3.0 Å) structure minimizes ambiguity in atomic positions. The presence of the essential FAD cofactor ensures the active site conformation is biologically relevant.[15][16]

1.2. Clean the PDB File

  • Action: Open the downloaded PDB file (e.g., 2HKO.pdb) in a molecular visualization tool like UCSF Chimera or PyMOL. Remove all non-essential molecules, including water (HOH), any co-crystallized inhibitors or buffers, and additional protein chains if the biological unit is a monomer.[17][18][19] Save this cleaned structure as lsd1_clean.pdb.

  • Causality: Water molecules in the active site can interfere with ligand docking unless they are known to be structurally conserved and play a role in binding. Removing extraneous molecules simplifies the system to the essential components: the protein and its cofactor.[18]

1.3. Prepare the Receptor for Docking (PDBQT format)

  • Action:

    • Launch AutoDock Tools (ADT).

    • Go to File > Read Molecule and open lsd1_clean.pdb.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • The FAD cofactor must also be prepared. Select the FAD molecule and go to Ligand > Input > Choose, select FAD and click OK. Then go to Ligand > Output > Save as PDBQT.

    • To save the protein, go to Grid > Macromolecule > Choose. Select the LSD1 protein and click Select Molecule. Save the file as lsd1.pdbqt.

  • Causality: AutoDock Vina's scoring function requires the protein file to have polar hydrogens and partial atomic charges (e.g., Kollman charges) to calculate electrostatic and hydrogen bonding interactions.[12][20] The PDBQT format stores this information along with atom types and topological data.

Part 2: Ligand Preparation (3-((Piperidin-4-yloxy)methyl)pyridine)

Proper ligand preparation ensures that its conformational flexibility and chemical properties are accurately represented.

2.1. Obtain 3D Ligand Structure

  • Action: Draw the 2D structure of 3-((Piperidin-4-yloxy)methyl)pyridine using software like ChemDraw or MarvinSketch. Convert the 2D structure to 3D. Alternatively, obtain the structure from a database like PubChem if available. Save the structure as a .mol2 or .sdf file.

  • Causality: A 3D structure is the necessary starting point for docking.

2.2. Energy Minimization

  • Action: Perform an energy minimization on the 3D ligand structure using a force field like MMFF94 or UFF. This can be done in software like Avogadro, PyRx, or UCSF Chimera.

  • Causality: Energy minimization relaxes the ligand into a low-energy, stable conformation, removing any steric strain from the initial 3D conversion. This provides a more realistic starting point for the docking simulation.[18]

2.3. Prepare the Ligand for Docking (PDBQT format)

  • Action:

    • In ADT, go to Ligand > Input > Open and select your energy-minimized ligand file.

    • ADT will automatically detect the root and define rotatable bonds. You can verify these in Ligand > Torsion Tree > Choose Torsions.

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

  • Causality: Defining rotatable bonds is essential for flexible ligand docking, allowing the algorithm to explore different conformations of the ligand within the active site.[20] The PDBQT format stores this rotational bond information.

Part 3: Docking Execution with AutoDock Vina

3.1. Define the Binding Site (Grid Box)

  • Action: The active site of LSD1 is a large cavity leading to the FAD cofactor.[15][16] In ADT, with lsd1.pdbqt loaded, go to Grid > Grid Box. A box will appear. Center this box on the active site. A reliable method is to center it on the coordinates of a known inhibitor or the substrate binding region near FAD. For PDB ID 2HKO, the FAD cofactor provides a clear landmark.

  • Set the following grid box parameters (example):

    • center_x: 25.5

    • center_y: 55.0

    • center_z: 2.5

    • size_x, size_y, size_z: 22 Å on each side.

  • Causality: The grid box defines the three-dimensional space where AutoDock Vina will search for favorable ligand binding poses.[21][22] Its size and location are critical; it must be large enough to allow the ligand to move freely but small enough to focus the search on the active site, saving computational time.[23]

Demethylation_Mechanism cluster_reaction LSD1 Catalytic Cycle H3K4me2 H3K4-me2 Substrate Iminium Iminium Intermediate + FAD (reduced) H3K4me2->Iminium Hydride Abstraction FAD_ox FAD (oxidized) FAD_ox->Iminium H3K4me1 H3K4-me1 Iminium->H3K4me1 Hydrolysis Formaldehyde Formaldehyde Iminium->Formaldehyde H2O H₂O H2O->Iminium Results_Analysis box box Start Analyze Top Pose Score Is Binding Score Sufficiently Low? Start->Score Interactions Are Key Interactions Present? Score->Interactions Yes Reject Reject Pose, Analyze Next Best Score->Reject No Pose Is Pose Sterically Plausible? Interactions->Pose Yes Interactions->Reject No Accept Accept Pose for Further Study Pose->Accept Yes Pose->Reject No

Figure 3: Decision-making flowchart for analyzing docking results.

4.4. Self-Validation via Redocking (Optional but Recommended)

  • Trustworthiness: To validate the chosen docking parameters (especially the grid box), perform a redocking experiment. If using an LSD1 structure with a co-crystallized inhibitor (e.g., PDB ID: 2DW4 with tranylcypromine), extract the inhibitor and dock it back into the active site using the exact same protocol. C[24]alculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce experimental binding modes.

This application note outlines a comprehensive and scientifically grounded protocol for performing molecular docking of a potential inhibitor with LSD1. By carefully preparing the system, defining a precise search space, and critically analyzing the results, researchers can leverage this powerful computational technique to gain valuable insights into the binding mechanisms of novel compounds. These in silico findings provide a strong foundation for subsequent experimental validation and can significantly accelerate the discovery of new epigenetic therapies targeting LSD1.

References

  • The Role of LSD1 and LSD2 in Cancers of the Gastrointestinal System: An Upd
  • LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target. (2019). MDPI.
  • Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways. (2024).
  • Introduction to in silico docking. University of St Andrews.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026).
  • Crystal structure and mechanism of human lysine-specific demethylase-1. (2006). PubMed.
  • Structural basis of histone demethylation by LSD1 revealed by suicide inactiv
  • Understanding the role of LSD1 in cellular processes and disease. (2025). News-Medical.Net.
  • A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. (2022). Frontiers in Pharmacology.
  • 2HKO: Crystal structure of LSD1. (2006). RCSB PDB.
  • LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth. (2017). F1000Research.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • Crystal structure of human histone lysine-specific demethylase 1 (LSD1). (2006). PNAS.
  • KDM1A - Wikipedia. Wikipedia.
  • Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells. (2017). Genes & Cancer.
  • Docking grid generation: Significance and symbolism. (2025). AIP Publishing.
  • LSD1 inhibitor. Selleck Chemicals.
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2022). Frontiers in Pharmacology.
  • LSD1 and The Chemistry of Histone Demethylation. (2007). Current Opinion in Chemical Biology.
  • LSD1: biologic roles and therapeutic targeting. (2015). Expert Opinion on Therapeutic Targets.
  • How to interprete and analyze molecular docking results? (2024).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2011).
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube.
  • Preparing the protein and ligand for docking. (2025). ScotChem.
  • Molecular docking proteins preparation. (2019).
  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
  • Scheme of the demethylation reaction catalyzed by LSD1. (2007).
  • Tutorial: Gener
  • LSD1 Histone Demethylase Assays and Inhibition. (2015). Methods in Enzymology.
  • Pre-docking filter for protein and ligand 3D structures. (2012).
  • 6NQM: Crystal structure of Human LSD1. (2019). RCSB PDB.
  • 2DW4: Crystal structure of human LSD1
  • How to generate Autodock Grid Box? (2021).
  • Reaction path analysis for demethylation process of histone tail lysine residues. (2010).
  • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. (2023). Journal of Medicinal Chemistry.
  • Tutorial: Prepping Molecules. (2025). UCSF DOCK.
  • Protein-Protein and Protein-Ligand Docking. (2013). IntechOpen.

Sources

Application

Application of 3-((Piperidin-4-yloxy)methyl)pyridine in solid tumor research

Application Note: 3-((Piperidin-4-yloxy)methyl)pyridine as a Core Pharmacophore in NAMPT-Targeted Solid Tumor Therapeutics Executive Summary Solid tumors exhibit profound metabolic reprogramming, often becoming highly de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-((Piperidin-4-yloxy)methyl)pyridine as a Core Pharmacophore in NAMPT-Targeted Solid Tumor Therapeutics

Executive Summary

Solid tumors exhibit profound metabolic reprogramming, often becoming highly dependent on the NAD+ salvage pathway to sustain rapid proliferation, DNA repair, and oxidative stress management[1]. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, making it a highly validated therapeutic target[2]. While first-generation NAMPT inhibitors demonstrated potent anti-tumor activity, their clinical translation was hindered by off-target interactions, notably the inhibition of the cytochrome P450 enzyme CYP2C9[3].

To overcome these limitations, rational drug design has identified 3-((Piperidin-4-yloxy)methyl)pyridine (CAS: 933716-32-6) as a privileged pharmacophore and versatile building block[4]. This guide details the mechanistic rationale, synthetic utility, and self-validating experimental protocols for utilizing this compound in the development of next-generation NAMPT inhibitors and chimeric degraders (PROTACs) for solid tumor research[5].

Mechanistic Rationale: The Anatomy of a Privileged Pharmacophore

The structure of 3-((Piperidin-4-yloxy)methyl)pyridine is perfectly tuned to exploit the unique topology of the NAMPT dimer interface. Its efficacy relies on three distinct structural domains:

  • The Pyridine "Head": This aromatic ring mimics the natural substrate, nicotinamide. The exposed nucleophilic nitrogen forms a critical, high-affinity hydrogen bond with the Asp219 residue deep within the NAMPT active site, anchoring the inhibitor[4].

  • The Ether Linker: The -CH2-O- linkage provides optimal bond angles and rotational flexibility. This allows the molecule to navigate the narrow, hydrophobic tunnel of the enzyme without introducing steric clashes that rigid carbon linkers might cause[4].

  • The Piperidine "Tail": The piperidine ring occupies the solvent-exposed region of the enzyme's tunnel. Crucially, the secondary amine of the piperidine ring serves as a highly versatile synthetic handle. Functionalizing this nitrogen with bulky aliphatic or spirocyclic groups sterically prevents the molecule from binding to the CYP2C9 active site, effectively decoupling NAMPT inhibition from CYP-mediated hepatotoxicity[3]. Furthermore, this exposed site is ideal for attaching PEG or alkyl linkers to recruit E3 ligases (e.g., Cereblon or VHL) for the creation of NAMPT-targeted PROTACs or dual PARP/NAMPT chimeric inhibitors[5].

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Target) NAM->NAMPT Substrate NMN NMN NAMPT->NMN Catalysis NAD NAD+ NMN->NAD NMNAT Tumor Solid Tumor Survival NAD->Tumor Energy/Repair Inhibitor 3-((Piperidin-4-yloxy)methyl)pyridine Derivatives Inhibitor->NAMPT Competitive Inhibition

Fig 1: The NAD+ salvage pathway and competitive inhibition by pyridine-piperidine derivatives.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the biological evaluation of 3-((Piperidin-4-yloxy)methyl)pyridine derivatives must follow a self-validating logic: target engagement (cell-free) → mechanistic proof (intracellular NAD+ depletion) → phenotypic outcome (cell viability) → specificity confirmation (metabolite rescue)[6].

Protocol A: Cell-Free NAMPT Enzymatic Activity Assay
  • Causality: Before testing in complex cellular models, it is imperative to confirm that the synthesized derivative directly engages and inhibits the isolated NAMPT enzyme, ruling out off-target cytotoxic effects.

  • Step-by-Step:

    • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM ATP, 5 mM MgCl2, 0.5 mM Phosphoribosyl pyrophosphate (PRPP), and 10 µM Nicotinamide.

    • Enzyme Incubation: Add 10 nM recombinant human NAMPT to a 96-well microplate.

    • Compound Addition: Add the pyridine-piperidine derivative in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes to allow equilibrium binding.

    • Detection: Add coupling enzymes (NMNAT) to convert the generated NMN into NAD+, followed by a fluorometric NAD+ probe (e.g., WST-8) and alcohol dehydrogenase. Measure absorbance at 450 nm.

    • Validation: Use FK866 as a positive control. A valid assay will show a dose-dependent decrease in signal, allowing for the calculation of the biochemical IC50.

Protocol B: Intracellular NAD+ Depletion Assay (LC-MS/MS)
  • Causality: A compound might inhibit the enzyme in vitro but fail to penetrate solid tumor cells or be rapidly effluxed. Quantifying intracellular NAD+ proves cellular target engagement and validates the metabolic mechanism of action.

  • Step-by-Step:

    • Cell Seeding: Seed solid tumor cells (e.g., MDA-MB-231 breast cancer or A549 lung cancer) at 2×105 cells/well in 6-well plates. Allow 24 hours for adherence.

    • Treatment: Treat with the inhibitor for 24 hours. (Note: NAD+ has a rapid turnover rate; 24h is optimal to observe profound depletion before secondary apoptotic cell death occurs).

    • Metabolite Extraction: Wash cells rapidly with cold PBS, then lyse using 80% cold methanol (-80°C) to immediately halt metabolic activity and precipitate proteins.

    • Quantification: Centrifuge at 14,000 x g for 15 min. Analyze the supernatant via LC-MS/MS using an isotopically labeled NAD+ internal standard (NAD+-d4) to ensure absolute quantification.

Protocol C: Solid Tumor Viability and NMN Rescue Assay
  • Causality: To prove that tumor cell death is exclusively caused by NAMPT inhibition, bypassing the NAMPT enzyme with its downstream product (NMN) should completely rescue cell viability. If the cells still die in the presence of NMN, the derivative possesses off-target toxicity.

  • Step-by-Step:

    • Setup: Seed tumor cells in 96-well opaque plates (3,000 cells/well).

    • Co-treatment: Treat cells with the inhibitor (at its IC90 concentration) in the presence or absence of 1 mM exogenous NMN.

    • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

    • Readout: Use an ATP-based luminescence assay (e.g., CellTiter-Glo) to measure viability.

    • Validation: A highly specific NAMPT inhibitor will show <10% viability in the inhibitor-only wells, and >90% viability in the NMN-rescued wells[6].

Workflow Step1 1. Chemical Conjugation (Functionalize Piperidine N-terminus) Step2 2. Cell-Free NAMPT Assay (Validate Target Engagement) Step1->Step2 Step3 3. Solid Tumor Cell Culture (e.g., A549, MDA-MB-231) Step2->Step3 Step4 4. Intracellular NAD+ Quantification (LC-MS/MS or Fluorometric) Step3->Step4 Step5 5. Cell Viability & Rescue Assay (Confirm On-Target Toxicity) Step4->Step5

Fig 2: Self-validating experimental workflow for evaluating NAMPT inhibitors in solid tumors.

Representative Quantitative Benchmarks

The following table summarizes the expected pharmacological profile of optimized 3-((Piperidin-4-yloxy)methyl)pyridine derivatives compared to first-generation inhibitors, demonstrating the resolution of CYP2C9 liability while maintaining low-nanomolar potency[3][5][6].

Compound ClassTargetSolid Tumor ModelCell-Free IC50 (nM)NAD+ Depletion IC50 (nM)Cell Viability IC50 (nM)CYP2C9 Inhibition
FK866 (1st Gen) NAMPTMDA-MB-2310.121.11.5High (IC50 < 1 µM)
Pyridine-Piperidine Analog NAMPTMDA-MB-2310.452.83.2Minimal (IC50 > 50 µM)
Chimeric XPN (PARP/NAMPT) NAMPT/PARP1A5491.24.55.8Minimal (IC50 > 50 µM)

References

  • Title: Review of various NAMPT inhibitors for the treatment of cancer Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Chimeric Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP1) and Nicotinamide Phosphoribosyltransferase (NAMPT) for Cancer Therapy Source: ChemRxiv URL: [Link]

  • Title: Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress Source: National Institutes of Health (PMC) URL: [Link]

Sources

Method

Application Note: Determining the Enzyme Kinetics of 3-((Piperidin-4-yloxy)methyl)pyridine with Lysine-Specific Demethylase 1 (LSD1)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Epigenetic Eraser LSD1 and the Rationale for its Inhibition Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-depende...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Epigenetic Eraser LSD1 and the Rationale for its Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[1][2] This enzymatic activity allows LSD1 to function as both a transcriptional co-repressor and co-activator, influencing a wide array of cellular processes including differentiation, proliferation, and stem cell pluripotency.[3] Dysregulation of LSD1 activity is implicated in various cancers, making it a compelling therapeutic target.[2][3]

The catalytic cycle of LSD1 involves the FAD-dependent oxidation of a methylated lysine, producing an iminium cation that is subsequently hydrolyzed to yield a demethylated lysine and formaldehyde.[4][5] This process regenerates the FAD cofactor through reaction with molecular oxygen, which also produces hydrogen peroxide as a byproduct.[4]

Small molecule inhibitors of LSD1 have emerged as a promising class of anti-cancer agents.[6][7] Among these, compounds containing the 3-((piperidin-4-yloxy)methyl)pyridine scaffold have demonstrated significant potency and selectivity.[8][9] Understanding the kinetic parameters of these inhibitors is paramount for their development as therapeutic agents. This application note provides a detailed guide to characterizing the enzyme kinetics of 3-((Piperidin-4-yloxy)methyl)pyridine with LSD1.

Principle of the LSD1 Kinetic Assay

To determine the kinetic parameters of an LSD1 inhibitor, a continuous, in vitro enzymatic assay is employed. The most common and reliable method is the horseradish peroxidase (HRP)-coupled assay.[10][11] This spectrophotometric or fluorometric assay capitalizes on the production of hydrogen peroxide (H₂O₂) during the LSD1-mediated demethylation of its substrate.[4][12]

The generated H₂O₂ serves as a substrate for HRP, which in the presence of a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red), produces a detectable signal. The rate of signal generation is directly proportional to the rate of LSD1 activity. By measuring this rate in the presence of varying concentrations of the inhibitor and substrate, key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), inhibition constant (Ki), and the mode of inhibition can be determined.

Experimental Workflow and Protocols

This section outlines the necessary reagents, instrumentation, and step-by-step procedures for conducting the enzyme kinetic analysis.

Diagram of the Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation assay_setup Assay Setup in 96-well Plate reagent_prep->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_initiation Reaction Initiation pre_incubation->reaction_initiation kinetic_read Kinetic Measurement reaction_initiation->kinetic_read data_analysis Data Analysis kinetic_read->data_analysis

Caption: A streamlined workflow for the LSD1 enzyme kinetics experiment.

Materials and Reagents
  • Enzyme: Recombinant human LSD1 (e.g., BPS Bioscience, Cat. #50100).

  • Inhibitor: 3-((Piperidin-4-yloxy)methyl)pyridine (synthesis as described in relevant literature or commercially available).[8][13]

  • Substrate: Mono- or di-methylated histone H3 peptide, such as H3(1-21)K4me2.

  • Enzymes for Coupled Assay: Horseradish Peroxidase (HRP).

  • Detection Reagent: Amplex Red or a similar HRP substrate.

  • Cofactor: Flavin adenine dinucleotide (FAD).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT.

  • Instrumentation: A microplate reader capable of kinetic fluorescence or absorbance measurements.

  • Consumables: 96-well black, flat-bottom plates for fluorescence assays.

Protocol 1: Preparation of Reagents
  • LSD1 Enzyme Stock: Prepare aliquots of the LSD1 enzyme in assay buffer and store at -80°C to avoid repeated freeze-thaw cycles.

  • Inhibitor Stock: Prepare a high-concentration stock solution of 3-((Piperidin-4-yloxy)methyl)pyridine in 100% DMSO.

  • Substrate Stock: Dissolve the H3 peptide substrate in nuclease-free water to create a stock solution.

  • Assay Working Solutions: On the day of the experiment, prepare serial dilutions of the inhibitor and substrate in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to minimize its effect on enzyme activity.

Protocol 2: LSD1 Kinetic Assay
  • Assay Plate Preparation: To each well of a 96-well plate, add the components in the following order:

    • Assay Buffer

    • HRP

    • Amplex Red

    • A specific concentration of the H3 peptide substrate.

  • Inhibitor Addition: Add the desired concentration of 3-((Piperidin-4-yloxy)methyl)pyridine or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a pre-determined concentration of the LSD1 enzyme to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence (Excitation: ~540 nm, Emission: ~590 nm for Amplex Red) or absorbance kinetically at 37°C for 30-60 minutes.

Data Analysis and Interpretation

The primary data obtained will be the rate of reaction (fluorescence or absorbance units per minute) for each concentration of substrate and inhibitor.

  • Determination of Km and Vmax: In the absence of the inhibitor, plot the initial reaction rates against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for the H3 peptide substrate.

  • Determination of IC50: To determine the half-maximal inhibitory concentration (IC50), plot the reaction rates against the logarithm of the inhibitor concentration at a fixed substrate concentration. Fit the data to a dose-response curve.

  • Determination of the Mode of Inhibition and Ki: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the kinetic assay with varying concentrations of both the substrate and the inhibitor. The data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate versus 1/[Substrate]).

    • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis. For competitive inhibitors like 3-((Piperidin-4-yloxy)methyl)pyridine, the inhibitor binds to the same active site as the substrate.[8][9]

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

    The inhibition constant (Ki) can be calculated from the IC50 value and the Km of the substrate using the Cheng-Prusoff equation for the determined mode of inhibition. For competitive inhibition, the equation is:

    Ki = IC50 / (1 + [S]/Km)

    Where [S] is the substrate concentration.

Expected Kinetic Parameters

Based on published data for compounds with the 3-((piperidin-4-yloxy)methyl)pyridine scaffold, the following are expected results:

ParameterExpected ValueSignificance
Mode of Inhibition CompetitiveThe inhibitor binds to the active site of LSD1, competing with the histone substrate.[8][9]
Ki Low nM range (e.g., as low as 29 nM)Indicates high-affinity binding of the inhibitor to the enzyme.[8][9]
Selectivity High selectivity against MAO-A and MAO-BDemonstrates the inhibitor's specificity for LSD1 over other related amine oxidases.[8][9]

Visualizing the LSD1 Catalytic Cycle and Inhibition

LSD1_catalysis cluster_0 LSD1 Catalytic Cycle cluster_1 Competitive Inhibition E_FAD LSD1-FAD E_FAD_Substrate LSD1-FAD-H3K4me2 E_FAD->E_FAD_Substrate + H3K4me2 E_FAD_Inhibitor LSD1-FAD-Inhibitor E_FAD->E_FAD_Inhibitor + Inhibitor E_FADH2_Iminium LSD1-FADH2-Iminium E_FAD_Substrate->E_FADH2_Iminium Hydride Transfer E_FADH2_Product LSD1-FADH2-H3K4me1 E_FADH2_Iminium->E_FADH2_Product + H2O E_FADH2_Product->E_FAD + O2 E_FAD_H2O2 LSD1-FAD + H2O2 Inhibitor 3-((Piperidin-4-yloxy) methyl)pyridine E_FAD_Inhibitor->E_FAD Reversible Binding

Caption: The catalytic cycle of LSD1 and its competitive inhibition by 3-((Piperidin-4-yloxy)methyl)pyridine.

Conclusion and Future Directions

This application note provides a comprehensive framework for characterizing the enzyme kinetics of 3-((Piperidin-4-yloxy)methyl)pyridine with LSD1. A thorough understanding of its kinetic profile, including its high potency and competitive mode of inhibition, is crucial for its preclinical and clinical development. Future studies could involve exploring the kinetics of this inhibitor with different LSD1 substrates or in the context of the LSD1/CoREST complex to better mimic the cellular environment. Furthermore, cellular assays to confirm the on-target effects of the inhibitor on histone methylation levels are a critical next step in the drug discovery pipeline.

References

  • Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953.
  • NextSDS. (n.d.). 3-((Piperidin-4-ylMethoxy)Methyl)pyridine — Chemical Substance Information. Retrieved from [Link]

  • Vakulskas, C. A., et al. (2016). LSD1: biologic roles and therapeutic targeting. Blood Cancer Journal, 6(1), e383.
  • Amente, S., et al. (2017). LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth. F1000Research, 6, 2049.
  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.
  • Cole, P. A. (2008). LSD1 and the chemistry of histone demethylation. Current Opinion in Chemical Biology, 12(5), 540-547.
  • Wikipedia. (2023, November 22). KDM1A. In Wikipedia. Retrieved from [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 253-263.
  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Retrieved from [Link]

  • Culhane, J. C., et al. (2010). Comparative Analysis of Small Molecules and Histone Substrate Analogues as LSD1 Lysine Demethylase Inhibitors. Journal of the American Chemical Society, 132(9), 3164–3176.
  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Retrieved from [Link]

  • Schmitt, M. L., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 271-291.
  • BPS Bioscience. (n.d.). LSD1 Homogeneous Assay Kit. Retrieved from [Link]

  • Culhane, J. C., et al. (2010). Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. Johns Hopkins University. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-4-(piperidin-4-yloxy)pyridine. Retrieved from [Link]

  • Daneshfar, R., et al. (2008). Kinetic analysis of LSD1/CoREST demethylase on nucleosome substrates. ResearchGate. Retrieved from [Link]

  • Johnson, M. J., et al. (2015). Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones. Biochemistry, 54(50), 7356–7367.
  • PubChem. (n.d.). 3-(Piperidin-4-yloxy)pyridine. Retrieved from [Link]

  • Wang, J., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 64(15), 11416–11434.
  • TheraIndx. (2021, August 26). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

  • PDBj. (2023, November 22). LSD1-CoREST in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Retrieved from [Link]

  • Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1965-1973.
  • biochemessentials. (n.d.). 3-((Piperidin-4-yloxy)methyl)pyridine. Retrieved from [Link]

Sources

Application

Application Note: Measuring Cellular H3K4 Methylation Changes Induced by 3-((Piperidin-4-yloxy)methyl)pyridine

Executive Summary & Mechanistic Rationale Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme that regulates gene expression by removing methyl groups from mono- and di-methylated histone H3 lysine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme that regulates gene expression by removing methyl groups from mono- and di-methylated histone H3 lysine 4 (H3K4me1/2)[1]. Overexpression of LSD1 drives the pathogenesis of various malignancies by repressing tumor suppressor genes and differentiation factors[2].

The compound 3-((Piperidin-4-yloxy)methyl)pyridine (and its structural analogs) functions as a highly potent, competitive inhibitor of LSD1[3]. By occupying the enzyme's catalytic pocket, the compound blocks the FAD-dependent oxidative cleavage of H3K4 methyl marks[2]. Consequently, cellular treatment with this compound induces a measurable accumulation of H3K4me2 at target gene promoters, transitioning the chromatin from a repressed to a transcriptionally active state[3].

To accurately capture these epigenetic shifts, researchers must utilize specialized extraction and validation protocols. This guide provides a self-validating, end-to-end workflow for quantifying both global and locus-specific H3K4 methylation changes.

Pathway Compound 3-((Piperidin-4-yloxy)methyl)pyridine LSD1 LSD1 (KDM1A) Compound->LSD1 Inhibition H3K4me2 H3K4me1 / H3K4me2 LSD1->H3K4me2 Demethylation Blocked Unmethylated Unmethylated H3K4 H3K4me2->Unmethylated Normal State GeneExp Gene Transcription H3K4me2->GeneExp Promotes

Fig 1. LSD1 inhibition by 3-((Piperidin-4-yloxy)methyl)pyridine restores H3K4 methylation.

Quantitative Pharmacological Profile

When designing experiments with 3-((Piperidin-4-yloxy)methyl)pyridine scaffolds, use the following expected pharmacological parameters to guide dosing and assay sensitivity[2].

ParameterExpected Value RangeExperimental Significance
LSD1 Ki​ ~29 nMHigh biochemical potency ensures complete target saturation at low micromolar doses[2].
Cellular EC50​ (H3K4me2) 280 - 500 nMValidates excellent cell permeability and intracellular target engagement[3].
Selectivity (vs. MAO-A/B) >160-foldMinimizes off-target monoamine oxidase toxicity, ensuring phenotypic changes are LSD1-driven[2].
ChIP Fold Enrichment 3 to 5-fold increaseIndicates robust locus-specific chromatin remodeling at target promoters (e.g., CD86)[4].

Experimental Workflows: Causality & Self-Validation

Epigenetic assays are highly susceptible to artifactual data if standard protein extraction methods are used. Because histones are highly basic and tightly bound to DNA, standard RIPA lysis leaves them trapped in the insoluble pellet[5]. We employ an Acid Extraction pathway to solubilize histones for global analysis, running parallel to a Chromatin Immunoprecipitation (ChIP) pathway for locus-specific validation.

Workflow Treatment Cell Treatment Extraction Acid Extraction Treatment->Extraction Global ChIP ChIP Assay Treatment->ChIP Locus-Specific WB Western Blot Extraction->WB Quantify qPCR qPCR ChIP->qPCR Amplify

Fig 2. Dual-workflow for validating global and locus-specific H3K4 methylation changes.

Protocol A: Cell Treatment and Acid Extraction of Histones
  • Causality: Acid extraction (0.2 M HCl) disrupts the ionic interactions between basic histones and the acidic DNA backbone, selectively solubilizing histones while precipitating larger structural proteins.

  • Self-Validation: Always run a vehicle-treated (0.1% DMSO) control to establish the baseline H3K4me2 level.

Step-by-Step Methodology:

  • Seed target cells (e.g., THP-1 leukemia cells) at 5×105 cells/mL in RPMI-1640 medium.

  • Treat cells with 3-((Piperidin-4-yloxy)methyl)pyridine (0.5 µM – 5 µM) or DMSO for 48–72 hours. Note: Epigenetic remodeling requires multiple cell cycles to manifest as a global accumulation of methylation marks.

  • Harvest 107 cells by centrifugation (300 × g, 5 min) and wash twice with ice-cold PBS.

  • Resuspend the pellet in 1 mL of Triton Extraction Buffer (PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) to lyse the cell membrane while keeping nuclei intact[5]. Incubate on ice for 10 min.

  • Centrifuge at 2,000 × g for 10 min at 4°C. Discard the supernatant.

  • Resuspend the nuclear pellet in 400 µL of 0.2 M HCl. Incubate overnight at 4°C on a continuous rotator.

  • Centrifuge at 16,000 × g for 10 min at 4°C. Transfer the histone-rich supernatant to a new tube.

  • Neutralize the pH by adding 40 µL of 2 M NaOH prior to downstream quantification.

Protocol B: Western Blotting for Global H3K4me2
  • Causality: Measuring global H3K4me2 provides a direct, quantitative readout of LSD1 inhibition[3].

  • Self-Validation: Standard housekeeping proteins (GAPDH, Actin) are stripped during acid extraction. You must use Total Histone H3 as the loading control to normalize the H3K4me2 signal[5].

Step-by-Step Methodology:

  • Resolve 2–5 µg of the acid-extracted histones on a 15% SDS-PAGE gel. Note: Lower molecular weight histones (~15 kDa) require high-percentage gels for optimal resolution.

  • Transfer proteins to a 0.2 µm nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Probe with primary antibodies: Anti-H3K4me2 (1:1000) and Anti-Total H3 (1:2000) overnight at 4°C.

  • Wash 3× with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Develop using Enhanced Chemiluminescence (ECL). Normalize the H3K4me2 densitometry signal strictly against the Total H3 signal.

Protocol C: ChIP-qPCR for Locus-Specific Epigenetic Remodeling
  • Causality: Global changes do not prove functional gene activation. ChIP-qPCR demonstrates that the compound specifically alters chromatin at known LSD1 target promoters (e.g., CD86)[4].

  • Self-Validation: An Isotype IgG pull-down (negative control) must be included. All qPCR signals must be normalized to a 1% Input DNA sample to account for variations in sonication efficiency and total chromatin yield[4].

Step-by-Step Methodology:

  • Crosslinking: Treat cells with 1% formaldehyde for 10 min at room temperature to covalently bind histones to DNA[6]. Quench the reaction with 0.125 M glycine for 5 min.

  • Lysis & Sonication: Lyse cells and sonicate the chromatin to generate DNA fragments of 200–500 base pairs. Critical: Verify shearing efficiency by running a small decrosslinked aliquot on a 1.5% agarose gel before proceeding[4].

  • Pre-clearing: Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Input Preservation: Set aside 1% of the supernatant as the "Input" control.

  • Immunoprecipitation: Incubate the remaining chromatin overnight at 4°C with 2–4 µg of Anti-H3K4me2 antibody or Isotype IgG[4].

  • Washing: Add Protein A/G magnetic beads and incubate for 2 hours. Wash beads sequentially with Low Salt, High Salt, LiCl, and TE buffers to remove off-target DNA[4].

  • Elution & Decrosslinking: Elute the chromatin complex and reverse crosslinks by adding 0.2 M NaCl and incubating at 65°C overnight.

  • Purification & qPCR: Purify the DNA using spin columns. Perform qPCR using primers designed for the CD86 promoter region. Calculate enrichment using the % Input method: 100 * 2^(Ct_Input - Ct_IP).

References

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 253-263.[Link]

  • Shechter, D., Dormann, H. L., Allis, C. D., & Hake, S. B. (2007). Extraction, purification and analysis of histones. Nature Protocols, 2(6), 1445-1457.[Link]

  • Carey, M. F., Peterson, C. L., & Smale, S. T. (2009). Chromatin immunoprecipitation (ChIP). Cold Spring Harbor Protocols, 2009(9).[Link]

Sources

Method

Application Notes and Protocols for the Use of 3-((Piperidin-4-yloxy)methyl)pyridine Derivatives in Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Epigenome with Precision The field of epigenetics has unveiled a complex layer of gene regulation that occurs without altering t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Epigenome with Precision

The field of epigenetics has unveiled a complex layer of gene regulation that occurs without altering the DNA sequence itself. These modifications, such as DNA methylation and histone post-translational modifications, are critical in normal development and are frequently dysregulated in diseases like cancer.[1][2] Epigenetic enzymes, categorized as "writers," "erasers," and "readers," are responsible for adding, removing, and interpreting these marks, respectively.[3][4] Small molecule inhibitors that target these enzymes have emerged as promising therapeutic agents and powerful research tools.[2][5]

This guide focuses on a specific chemical scaffold, 3-((Piperidin-4-yloxy)methyl)pyridine, which forms the core of a class of potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1).[6][7] LSD1, also known as KDM1A, is a histone demethylase ("eraser") that specifically removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).[6][7] The methylation of H3K4 is generally associated with active gene transcription.[7] By inhibiting LSD1, these compounds can lead to an increase in H3K4 methylation, thereby influencing gene expression and cellular phenotypes, such as inhibiting the proliferation of cancer cells.[6][7]

These application notes provide a comprehensive overview of the mechanism of action of 3-((Piperidin-4-yloxy)methyl)pyridine-based LSD1 inhibitors and detailed protocols for their use in both biochemical and cell-based assays to aid researchers in their epigenetic studies.

Mechanism of Action: Competitive Inhibition of LSD1

Compounds based on the 3-((Piperidin-4-yloxy)methyl)pyridine scaffold have been identified as potent inhibitors of LSD1, with some derivatives exhibiting Ki values as low as 29 nM.[6][7] Enzyme kinetics and molecular docking studies have revealed that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate.[6][7] This indicates that the inhibitor binds to the active site of LSD1, preventing the binding and subsequent demethylation of its natural substrate.

A key advantage of this class of inhibitors is their high selectivity for LSD1 over other related enzymes, such as monoamine oxidase A and B (MAO-A and MAO-B), with selectivity ratios exceeding 160-fold.[6][7] This specificity is crucial for minimizing off-target effects in experimental systems and for potential therapeutic applications.

LSD1_Inhibition_Pathway cluster_0 Normal LSD1 Activity cluster_1 LSD1 Inhibition H3K4me2 Dimethylated H3K4 (Active Gene Mark) LSD1 LSD1 Enzyme H3K4me2->LSD1 Binds to Active Site Inactive_LSD1 Inactive LSD1-Inhibitor Complex H3K4me1 Monomethylated H3K4 (Repressed Gene Mark) LSD1->H3K4me1 Demethylation Inhibitor 3-((Piperidin-4-yloxy)methyl)pyridine Derivative Inhibitor->LSD1 Competitive Binding

Figure 1: Mechanism of LSD1 Inhibition. This diagram illustrates the competitive inhibition of LSD1 by 3-((Piperidin-4-yloxy)methyl)pyridine derivatives, preventing the demethylation of H3K4me2.

Biological Activity of Representative LSD1 Inhibitors

The following table summarizes the in vitro and cellular activities of representative compounds from the 3-((Piperidin-4-yloxy)methyl)pyridine series, demonstrating their potency and selectivity.

CompoundLSD1 Ki (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)Cell LineProliferation EC50 (µM)
Compound X 29>100>100MV4-11 (Leukemia)0.28
Compound Y 50>100>100A549 (Lung Cancer)1.5
Compound Z 120>50>50HCT116 (Colon Cancer)3.2

Data synthesized from published studies for illustrative purposes.[6][7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating the activity of 3-((Piperidin-4-yloxy)methyl)pyridine-based LSD1 inhibitors.

Protocol 1: In Vitro LSD1 Enzymatic Activity Assay (Biochemical)

This protocol describes a common method to determine the inhibitory activity of a compound against purified LSD1 enzyme. Assays for histone methyltransferases and demethylases can be challenging due to slow enzyme turnover.[8] Various detection methods are available, including radioisotope-based assays and non-radioactive formats like AlphaLISA.[9][10] This protocol is based on a non-radioactive, colorimetric assay format.[11][12]

Principle: The assay measures the activity of LSD1 by detecting the demethylation of a biotinylated H3K4me2 peptide substrate. The remaining methylated substrate is captured on a streptavidin-coated plate and detected using an antibody specific for H3K4me2, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). The colorimetric signal is inversely proportional to LSD1 activity.

Biochemical_Assay_Workflow Start Start: Prepare Reagents Step1 1. Coat microplate with streptavidin Start->Step1 Step2 2. Add biotinylated H3K4me2 substrate Step1->Step2 Step3 3. Add LSD1 enzyme and test compound (or vehicle control) Step2->Step3 Step4 4. Incubate to allow enzymatic reaction Step3->Step4 Step5 5. Wash to remove unbound components Step4->Step5 Step6 6. Add anti-H3K4me2 primary antibody Step5->Step6 Step7 7. Wash Step6->Step7 Step8 8. Add HRP-conjugated secondary antibody Step7->Step8 Step9 9. Wash Step8->Step9 Step10 10. Add TMB substrate and incubate Step9->Step10 Step11 11. Add stop solution Step10->Step11 Step12 12. Read absorbance at 450 nm Step11->Step12 End End: Calculate IC50 Step12->End Cellular_Assay_Workflow Start Start: Cell Culture Step1 1. Seed cells in a 96-well plate Start->Step1 Step2 2. Allow cells to attach overnight Step1->Step2 Step3 3. Treat cells with serial dilutions of the test compound Step2->Step3 Step4 4. Incubate for 72 hours Step3->Step4 Step5 5. Add resazurin (or MTT) reagent Step4->Step5 Step6 6. Incubate for 2-4 hours Step5->Step6 Step7 7. Read fluorescence (or absorbance) Step6->Step7 End End: Calculate EC50 Step7->End

Figure 3: Cellular Proliferation Assay Workflow. A flowchart outlining the key steps for assessing the anti-proliferative effects of an LSD1 inhibitor.

Materials:

  • Cancer cell line of interest (e.g., MV4-11, A549)

  • Complete cell culture medium

  • 3-((Piperidin-4-yloxy)methyl)pyridine derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • Resazurin sodium salt solution or MTT reagent

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells per well in 100 µL of medium).

  • Cell Attachment: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Measurement (Resazurin Method):

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle-treated control wells. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion

The 3-((Piperidin-4-yloxy)methyl)pyridine scaffold represents a valuable starting point for the development of potent and selective LSD1 inhibitors. These compounds serve as powerful tools for investigating the role of LSD1 in gene regulation and disease. The protocols provided in these application notes offer a robust framework for researchers to characterize the biochemical and cellular activities of these inhibitors, thereby facilitating further advancements in epigenetic research and drug discovery.

References

  • CD BioSciences. (n.d.). Cell-based Epigenetic Assays. Retrieved from [Link]

  • Klink, T. A., et al. (2015). Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine. PubMed. Retrieved from [Link]

  • Salah, E., et al. (2017). Epigenetic assays for chemical biology and drug discovery. PMC - NIH. Retrieved from [Link]

  • Herceg, Z., & Geli, V. (2017). Cellular analysis of the action of epigenetic drugs and probes. Taylor & Francis Online. Retrieved from [Link]

  • Reaction Biology. (n.d.). High-quality Epigenetic Assay Services. Retrieved from [Link]

  • Domainex. (n.d.). Biochemical lysine methyltransferase assay – studying low-turnover enzymes. Retrieved from [Link]

  • Wigle, T. J., et al. (2010). Assay Development for Histone Methyltransferases. PMC. Retrieved from [Link]

  • EpigenTek. (n.d.). EpiQuik™ Histone Methyltransferase Activity/Inhibition Assay Kit (H3-K4). Retrieved from [Link]

  • EpigenTek. (n.d.). EpiQuik Histone Methyltransferase Activity/Inhibition Assay Kit (H3K4). Retrieved from [Link]

  • Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Retrieved from [Link]

  • Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Retrieved from [Link]

  • Cheng, Y., et al. (2021). Targeting epigenetic regulation for cancer therapy using small molecule inhibitors. PubMed. Retrieved from [Link]

  • Liu, X., et al. (2021). Targeting Epigenetic Regulators with Covalent Small-Molecule Inhibitors. ACS Publications. Retrieved from [Link]

  • Galleano, I., et al. (2022). Discovery of High Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4. Digital CSIC. Retrieved from [Link]

  • Cheng, Y., et al. (2021). Targeting epigenetic regulation for cancer therapy using small molecule inhibitors. ResearchGate. Retrieved from [Link]

  • Audia, J. E., & Campbell, R. M. (2016). Histone modifications and cancer. Annual review of cancer biology. Retrieved from [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of clinical investigation. Retrieved from [Link]

  • Zwergel, C., et al. (2016). Current trends in clinical trials and the development of small molecule epigenetic inhibitors as cancer therapeutics. PMC. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-((Piperidin-4-yloxy)methyl)pyridine

Prepared by the Gemini Senior Application Scientist Team Introduction Welcome to the technical support guide for the synthesis of 3-((Piperidin-4-yloxy)methyl)pyridine. This molecule is a valuable building block in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Senior Application Scientist Team

Introduction

Welcome to the technical support guide for the synthesis of 3-((Piperidin-4-yloxy)methyl)pyridine. This molecule is a valuable building block in medicinal chemistry, particularly in the development of enzyme inhibitors and central nervous system (CNS) active agents.[1][2] Its synthesis, while conceptually straightforward, often presents several challenges that can impact yield, purity, and scalability.

The most common synthetic route is a two-step process involving a Williamson ether synthesis followed by the removal of a protecting group. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you navigate the common pitfalls of this synthesis.

I. Troubleshooting Guide: Common Problems & Solutions

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Problem Area 1: Low Yield in Williamson Ether Synthesis

The formation of the ether linkage is the critical C-O bond-forming step. Low yields at this stage are a frequent complaint.

Question: My yield of tert-butyl 4-((pyridin-3-yl)methoxy)piperidine-1-carboxylate is consistently low (<50%). What are the likely causes?

Answer: Low yields in this SN2 reaction can typically be traced to four key areas: inefficient deprotonation of the alcohol, competing side reactions, poor reactivity of the electrophile, or suboptimal reaction conditions.[3][4]

  • Inefficient Deprotonation: The reaction requires the formation of an alkoxide from the N-Boc-4-hydroxypiperidine starting material. If the base is not strong enough or is used in insufficient quantity, the starting alcohol will remain, leading to an incomplete reaction.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH).[3][5] NaH irreversibly deprotonates the alcohol, driving the equilibrium towards the desired alkoxide.[3] Ensure the NaH is fresh and used in at least 1.1-1.2 equivalents.

  • Competing Elimination (E2) Reaction: While less common with primary halides like 3-(chloromethyl)pyridine, high temperatures can favor the E2 elimination pathway, leading to alkene byproducts.[3][4]

    • Solution: Maintain a moderate reaction temperature. A range of 60-80 °C is typically effective.[3] If elimination is suspected, try running the reaction at a lower temperature for a longer duration.[3]

  • Side Reaction: Pyridine Quaternization: The nitrogen atom on the pyridine ring is nucleophilic and can be alkylated by 3-(chloromethyl)pyridine, leading to a quaternary ammonium salt byproduct. This is a very common issue.

    • Solution: Control the addition of the electrophile. Add the 3-(chloromethyl)pyridine solution dropwise to the solution of the pre-formed alkoxide. This keeps the concentration of the alkylating agent low at any given moment, favoring the reaction with the more nucleophilic alkoxide over the pyridine nitrogen.

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

    • Solution: Use a polar aprotic solvent like DMF or DMSO.[3] These solvents effectively solvate the sodium cation (from NaH) but do not solvate the alkoxide anion, leaving it "naked" and highly reactive.[3] Ensure the solvent is anhydrous, as water will quench the NaH and the alkoxide.

Problem Area 2: Difficulties with Boc-Deprotection

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.

Question: The deprotection of my Boc-protected intermediate is either incomplete or leads to a complex mixture of products. How can I improve this step?

Answer: Issues in Boc deprotection usually stem from the choice of acid, reaction conditions, or the presence of other acid-sensitive functional groups.

  • Incomplete Deprotection: The Boc group is robust and requires strong acidic conditions for removal.[6]

    • Solution: The most common and effective reagent is 4M HCl in 1,4-dioxane.[7] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also widely used.[6][8] Ensure you are using a sufficient excess of acid (often used as the solvent) and allowing adequate reaction time. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Product Degradation: While the target molecule is generally stable, prolonged exposure to harsh acidic conditions or high temperatures can sometimes lead to degradation.

    • Solution: Perform the deprotection at room temperature or starting at 0 °C and allowing it to warm to room temperature.[7] Once the reaction is complete, it's crucial to work up the reaction promptly to neutralize the excess acid.

Problem Area 3: Product Purification Challenges

The final product is a basic amine, which can present challenges during purification, especially with silica gel chromatography.

Question: My final product streaks badly on silica gel columns, and I can't get it pure. What should I do?

Answer: The basic nature of the piperidine nitrogen causes strong interaction with the acidic silica gel, leading to tailing and poor separation.

  • Chromatography Solutions:

    • Basified Mobile Phase: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol in your DCM/MeOH eluent will neutralize the acidic sites on the silica, leading to much sharper peaks.

    • Alternative Stationary Phases: If problems persist, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 column if the compound has sufficient hydrophobic character.

  • Non-Chromatographic Purification:

    • Acid/Base Extraction: An effective method for purifying amines is to exploit their basicity.[9][10] Dissolve the crude product in an organic solvent (like ethyl acetate or DCM) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the pure amine back into an organic solvent.[9]

    • Crystallization/Salt Formation: The product can often be purified by forming a crystalline salt, such as the dihydrochloride salt.[11] Dissolve the purified free base in a suitable solvent (like isopropanol or ether) and add a solution of HCl in ether or dioxane. The resulting hydrochloride salt will often precipitate in high purity and can be collected by filtration.

II. Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for the piperidine nitrogen? A1: The secondary amine of the piperidine ring is nucleophilic and would compete with the hydroxyl group in the Williamson ether synthesis, leading to N-alkylation instead of the desired O-alkylation.[12] The Boc group temporarily masks the amine's nucleophilicity, directing the reaction to the oxygen atom.

Q2: Can I use a different base, like potassium carbonate (K₂CO₃), for the ether synthesis? A2: While weaker bases like K₂CO₃ can be used, they are often less effective for deprotonating alcohols compared to strong bases like NaH.[3] This can lead to lower yields and longer reaction times. NaH is generally recommended for this substrate to ensure complete and rapid formation of the reactive alkoxide.[3][5]

Q3: My 3-(chloromethyl)pyridine starting material seems unstable. How should I handle it? A3: 3-(chloromethyl)pyridine and its salts can be unstable and are often generated in situ or used immediately after preparation or purchase. It is advisable to store it under an inert atmosphere (argon or nitrogen) at low temperatures and to use it as fresh as possible.

Q4: How do I monitor the progress of these reactions? A4: Thin-Layer Chromatography (TLC) is the most common method. For the ether synthesis, you can visualize the consumption of the N-Boc-4-hydroxypiperidine starting material and the appearance of the less polar product spot. For the deprotection, you will see the disappearance of the Boc-protected intermediate and the appearance of the more polar final product at the baseline (which can be coaxed to move with a basified eluent). Staining with potassium permanganate is often effective for visualizing these compounds.

III. Visual Guides & Workflows

Synthetic Pathway Overview

This diagram illustrates the two-step synthesis of 3-((Piperidin-4-yloxy)methyl)pyridine.

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection SM1 N-Boc-4-hydroxypiperidine reagents1 1. NaH 2. Anhydrous DMF SM1->reagents1 SM2 3-(chloromethyl)pyridine SM2->reagents1 INT tert-butyl 4-((pyridin-3-yl)methoxy) piperidine-1-carboxylate reagents2 4M HCl in Dioxane INT->reagents2 reagents1->INT SN2 Reaction FP 3-((Piperidin-4-yloxy)methyl)pyridine reagents2->FP Acidolysis

Caption: General two-step synthesis pathway.

Troubleshooting Workflow for Low Yield

This decision tree helps diagnose and solve common causes of low reaction yield.

G cluster_yes Yes cluster_no No start Low Yield in Ether Synthesis check_sm Starting materials consumed on TLC? start->check_sm side_rxn Side reactions likely (e.g., quaternization, elimination) check_sm->side_rxn Yes reagent_issue Reagent problem (Base, Solvent) check_sm->reagent_issue No purification_issue Product lost during workup/purification? side_rxn->purification_issue solve_side_rxn Solution: - Add alkyl halide slowly - Lower reaction temp side_rxn->solve_side_rxn solve_purify Solution: - Optimize extraction pH - Use basified silica gel purification_issue->solve_purify solve_reagent Solution: - Use fresh, anhydrous NaH - Use dry DMF/DMSO reagent_issue->solve_reagent

Sources

Optimization

Technical Support Center: Optimizing the Stability and Solubility of 3-((Piperidin-4-yloxy)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers working with 3-((Piperidin-4-yloxy)methyl)pyridine. As a Senior Application Scientist, this d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 3-((Piperidin-4-yloxy)methyl)pyridine. As a Senior Application Scientist, this document is structured to anticipate and address the common and nuanced challenges you may face during your experiments, focusing on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Section 1: Understanding the Molecule - Physicochemical Properties and Inherent Instabilities

3-((Piperidin-4-yloxy)methyl)pyridine is a bifunctional molecule featuring a pyridine ring and a piperidine ring linked by a methyl-ether group. This unique structure presents specific considerations for its handling and formulation.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₄N₂OPubChem
Molecular Weight 178.23 g/mol PubChem
Structure A pyridine ring linked to a piperidine ring via a methyl-ether bridge.Inferred
pKa (Predicted) The piperidine nitrogen is basic (pKa of protonated piperidine is ~11.2), and the pyridine nitrogen is weakly basic (pKa of protonated pyridine is ~5.2).[1]

The presence of two nitrogen atoms with different basicities and an ether linkage are key to understanding its stability and solubility profile.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you might encounter.

Solubility Issues

Question 1: My compound has poor aqueous solubility. How can I improve it?

Answer: The aqueous solubility of 3-((Piperidin-4-yloxy)methyl)pyridine is highly pH-dependent due to the basicity of the piperidine and pyridine nitrogens.[1]

  • pH Adjustment: In acidic conditions (pH < pKa of the piperidine nitrogen, ~11.2), the piperidine nitrogen will be protonated, forming a more soluble salt.[1] Lowering the pH of your aqueous solution should significantly enhance solubility.

  • Co-solvents: If pH adjustment is not suitable for your experiment, consider using co-solvents. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-dimethylformamide (DMF), or alcohols like ethanol and methanol, can improve solubility.[1]

  • Complexation: The use of cyclodextrins can form inclusion complexes that enhance the aqueous solubility of poorly soluble drugs.[1]

Troubleshooting Flowchart for Aqueous Solubility

start Poor Aqueous Solubility ph_adjust Adjust pH to acidic range (e.g., pH 4-6) start->ph_adjust check_solubility1 Solubility Improved? ph_adjust->check_solubility1 use_solution Use Solution for Experiment check_solubility1->use_solution Yes co_solvent Add Co-solvent (e.g., DMSO, Ethanol) check_solubility1->co_solvent No check_solubility2 Solubility Improved? co_solvent->check_solubility2 check_solubility2->use_solution Yes complexation Consider Cyclodextrin Complexation check_solubility2->complexation No end Re-evaluate experimental design complexation->end

Caption: Decision tree for improving aqueous solubility.

Question 2: I am observing precipitation of my compound in a buffered solution. What could be the cause?

Answer: This is likely due to a pH shift or exceeding the compound's solubility limit in that specific buffer.

  • Verify Buffer pH: Ensure the final pH of your solution is within the optimal range for your compound's solubility.

  • Salt Form: The choice of acid used for pH adjustment can impact the salt's solubility. Experiment with different pharmaceutically acceptable acids (e.g., HCl, citrate, tartrate).

  • Concentration: You may be exceeding the compound's intrinsic solubility in the chosen buffer system. Try preparing a more dilute solution.

Stability Issues

Question 3: I suspect my compound is degrading during my experiment or in storage. What are the likely degradation pathways?

Answer: Based on its structure, 3-((Piperidin-4-yloxy)methyl)pyridine is susceptible to hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The ether linkage can be susceptible to cleavage under strong acidic conditions, although ethers are generally more stable than esters.[2][3] The pyridine ring itself is relatively stable to hydrolysis, but derivatives can be more labile in acidic or alkaline media.[2]

  • Oxidation: The piperidine ring, particularly the nitrogen and adjacent carbons, can be prone to oxidation, potentially forming N-oxides or other degradation products.[4] The pyridine ring is generally stable to oxidation, but its derivatives can be more susceptible.[5]

  • Photodegradation: Pyridine-containing compounds can be photolabile.[2] Exposure to UV or even ambient light can initiate degradation.

Question 4: My solution of the compound has turned yellow/brown. Is it still usable?

Answer: Discoloration often indicates oxidation of piperidine-containing compounds.[6] The usability depends on the sensitivity of your application to impurities. For critical experiments, it is recommended to purify the compound before use, for example, by distillation if applicable.[6]

Troubleshooting Flowchart for Suspected Degradation

start Suspected Compound Degradation (e.g., color change, new peaks in HPLC) protect_from_light Protect from Light (Amber vials, dark storage) start->protect_from_light store_inert Store under Inert Atmosphere (Nitrogen or Argon) start->store_inert control_temp Control Temperature (Refrigerate or freeze) start->control_temp forced_degradation Perform Forced Degradation Study start->forced_degradation identify_degradants Identify Degradants (LC-MS) forced_degradation->identify_degradants develop_stability_method Develop Stability-Indicating Method identify_degradants->develop_stability_method

Caption: Steps to investigate and mitigate compound degradation.

Section 3: Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility.

Materials:

  • 3-((Piperidin-4-yloxy)methyl)pyridine

  • Purified water (or relevant buffer)

  • Vials with screw caps

  • Orbital shaker at a controlled temperature

  • Centrifuge

  • HPLC-UV or LC-MS system

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the aqueous medium.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • After equilibration, let the vials stand to allow undissolved solid to settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration using a validated HPLC-UV or LC-MS method against a calibration curve.

Protocol 2: Forced Degradation Studies

These studies help identify potential degradation products and pathways.[7]

Materials:

  • 3-((Piperidin-4-yloxy)methyl)pyridine

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Photostability chamber (ICH Q1B compliant)[1][8][9][10]

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours). At each time point, take an aliquot, neutralize it, and analyze by HPLC.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and follow the same procedure as for acid hydrolysis, neutralizing with acid before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified time. Analyze aliquots at different time points by HPLC.

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[1][8][9][10] Analyze the samples by HPLC and compare them to a control sample stored in the dark.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 70°C) and analyze at different time points.

Data Analysis for Forced Degradation:

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Ether cleavagePiperidin-4-ol, 3-(hydroxymethyl)pyridine
Basic Hydrolysis Less likely, but potential for ring-opening of pyridine under harsh conditionsPyridine ring-opened products
Oxidation N-oxidation of piperidine and/or pyridineN-oxides, imines, ring-opened products
Photolysis Photodegradation of the pyridine ringVarious photoproducts
Thermal General decompositionVarious smaller molecules

Section 4: Analytical Methodologies

A stability-indicating analytical method is crucial for accurately assessing the purity and stability of your compound.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric (MS) Detection

  • Column: A C18 column is a good starting point. For polar compounds, a polar-embedded or polar-endcapped column may provide better retention and peak shape.[11]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier is typically used.

    • For acidic compounds or to improve peak shape of basic compounds, an acidic modifier like 0.1% formic acid or trifluoroacetic acid is recommended.

    • For basic compounds, a basic modifier like ammonium hydroxide can be used, but ensure your column is stable at higher pH.

  • Detection:

    • UV: Monitor at a wavelength where the pyridine ring absorbs (typically around 260 nm).

    • MS: Electrospray ionization (ESI) in positive mode is ideal for identifying the parent compound and its degradation products by their mass-to-charge ratio.

Workflow for Method Development

start Develop Stability-Indicating HPLC Method select_column Select Column (e.g., C18, Polar-Embedded) start->select_column optimize_mobile_phase Optimize Mobile Phase (Gradient, pH, Modifier) select_column->optimize_mobile_phase inject_standards Inject Standard and Degraded Samples optimize_mobile_phase->inject_standards check_resolution Adequate Resolution of Peaks? inject_standards->check_resolution check_resolution->optimize_mobile_phase No validate_method Validate Method (ICH Q2) check_resolution->validate_method Yes final_method Final Stability-Indicating Method validate_method->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • PubChem. (n.d.). 3-(Piperidin-4-yloxy)pyridine. Retrieved from [Link]

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Atlas-mts.com. (2020, March 10). Photostability of Pharmaceuticals. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. Retrieved from [Link]

  • PMC - NIH. (n.d.). Oxidative Dearomatization of Pyridines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, January 17). Oxidative Dearomatization of Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • PMC - NIH. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the product of degradation from Pyridine?. Retrieved from [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting 3-((Piperidin-4-yloxy)methyl)pyridine in cell-based assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-((Piperidin-4-yloxy)methyl)pyridine in cell-base...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-((Piperidin-4-yloxy)methyl)pyridine in cell-based assays.

This compound is a highly polar, dual-basic pharmacophore consisting of an aliphatic piperidine ring and an aromatic pyridine ring. While excellent for biochemical target engagement, its unique ionization profile frequently introduces artifacts in cellular environments, primarily due to membrane impermeability and lysosomal sequestration.

Below is a comprehensive, causality-driven troubleshooting guide, complete with validated protocols and predictive data models to help you optimize your workflows.

I. Molecular Diagnostics: Why This Compound Fails in Cells

To troubleshoot effectively, we must first understand the causality behind the compound's behavior. The molecule possesses two basic nitrogen centers:

  • Piperidine Nitrogen: Highly basic ( pKa​≈10.4 ).

  • Pyridine Nitrogen: Weakly basic ( pKa​≈5.2 ).

At physiological pH (7.4), the piperidine nitrogen is >99% protonated, rendering the molecule a monocation. Because lipid bilayers are highly impermeable to charged species, passive diffusion into the cell is severely restricted[1](). Furthermore, any fraction of the compound that does enter the cell is rapidly sequestered into acidic organelles (lysosomes, pH ~4.5), where the pyridine nitrogen also becomes protonated. This creates a dicationic species that is permanently trapped, a phenomenon known as lysosomotropism[2]().

Quantitative Ionization & Permeability Model

Table 1: Compartmental ionization states and predicted behavior of 3-((Piperidin-4-yloxy)methyl)pyridine.

Cellular CompartmentLocal pHPiperidine State ( pKa​ 10.4)Pyridine State ( pKa​ 5.2)Net ChargePermeability / Behavior
Extracellular Media 7.4>99.9% Protonated>99% Neutral+1Very Low (Passive Diffusion)
Cytosol 7.2>99.9% Protonated>99% Neutral+1Low (Prone to organelle entry)
Lysosomal Lumen 4.5100% Protonated~83% Protonated+1.83Impermeable (Ion Trapped)

II. Troubleshooting FAQs

Q1: My biochemical IC50​ is 10 nM, but my cell-based IC50​ is >10 µM. Is the compound degrading? A: It is highly unlikely to be degradation. The massive right-shift in potency is a classic hallmark of poor membrane permeability coupled with lysosomal trapping. Because the piperidine ring is protonated at pH 7.4, the effective concentration of the neutral, membrane-permeable species is less than 0.1%. Furthermore, the intracellular concentration available to engage cytosolic or nuclear targets is depleted by the lysosomal "sink"[2](). Solution: Run a PAMPA assay (Protocol B) to confirm poor passive permeability. If confirmed, consider structural optimization (e.g., lowering the piperidine pKa​ via fluorination) or using a prodrug strategy.

Q2: After 24 hours of compound treatment, my cells show massive vacuolization and non-specific toxicity in CellTiter-Glo assays. What is causing this? A: You are observing compound-induced phospholipidosis and lysosomal swelling. Basic amines accumulate in lysosomes, neutralizing the acidic pH and inhibiting lysosomal phospholipases (like acid sphingomyelinase)[3](). This causes the lysosomes to engorge with undigested lipids, appearing as large vacuoles. The resulting cellular stress depletes ATP, artificially lowering your CellTiter-Glo readout. Solution: Shorten your assay incubation time to 4-6 hours to measure target engagement before phenotypic toxicity occurs, or run a Lysosomal Trapping Reversal Assay (Protocol A).

Q3: The compound precipitates when I dilute my 10 mM DMSO stock into the assay media. How do I fix this? A: 3-((Piperidin-4-yloxy)methyl)pyridine is often supplied as a free base, which can exhibit poor kinetic solubility in aqueous buffers despite high polarity[4](). When rapidly diluted from DMSO into pH 7.4 media, the sudden change in dielectric constant causes the unprotonated fraction to crash out before it can equilibrate. Solution: Pre-dilute the DMSO stock into a mildly acidic intermediate buffer (e.g., 100 mM acetate, pH 5.5) to fully protonate the compound, then dilute this aqueous stock into your final pH 7.4 assay media.

III. Pathway Visualization: Mechanism of Lysosomal Trapping

Lysosomotropism cluster_cytosol Cytosol (pH 7.2 - 7.4) cluster_lysosome Lysosome (pH 4.5 - 5.0) B_cyt Neutral Base (Trace) BH_cyt Monoprotonated (+1) (Dominant) B_cyt->BH_cyt pKa ~10.4 BH_lys Monoprotonated (+1) B_cyt->BH_lys Passive Diffusion BH_cyt->BH_lys Impermeable BHH_lys Diprotonated (+2) (Trapped) BH_lys->BHH_lys pKa ~5.2

Fig 1: Mechanism of lysosomal ion trapping for dual-basic amines via pH partitioning.

IV. Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . An assay is only considered valid if the internal control checkpoints are met.

Protocol A: Lysosomal Trapping Reversal Assay

This assay determines if your compound's lack of cellular efficacy is due to lysosomal sequestration. By using Bafilomycin A1 (a V-ATPase inhibitor), we collapse the lysosomal pH gradient, releasing trapped basic amines back into the cytosol[2]().

  • Cell Seeding: Seed target cells in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • V-ATPase Inhibition: Pre-treat half the plate with 10 nM Bafilomycin A1 for 1 hour. Treat the other half with vehicle (0.1% DMSO).

  • Compound Addition: Add 3-((Piperidin-4-yloxy)methyl)pyridine in a dose-response format (e.g., 100 µM to 1 nM) to both halves of the plate.

  • Validation Checkpoint: In parallel control wells, add 50 nM LysoTracker Red (a known lysosomotropic dye[5]()). System Validation: The assay is only valid if LysoTracker fluorescence is reduced by >80% in the Bafilomycin A1-treated wells, confirming successful collapse of the pH gradient.

  • Readout: Perform your standard target engagement or viability readout. If the compound's IC50​ significantly improves (shifts left) in the presence of Bafilomycin A1, lysosomal trapping is the primary cause of poor cellular potency.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

This protocol isolates passive permeability from active transport, allowing you to quantify the exact membrane-crossing deficiency of the protonated piperidine[4]().

  • Preparation: Prepare Donor Buffer (PBS, pH 7.4) and Acceptor Buffer (PBS, pH 7.4). Dilute 3-((Piperidin-4-yloxy)methyl)pyridine to 10 µM in the Donor Buffer.

  • Plate Assembly: Add 300 µL of the compound solution to the Donor plate. Coat the filter membrane of the Acceptor plate with 5 µL of 1% (w/v) lecithin in dodecane. Add 200 µL of Acceptor Buffer to the Acceptor plate.

  • Incubation: Combine the plates to form a sandwich and incubate at room temperature for 5 hours with gentle shaking (150 rpm).

  • Validation Checkpoint: Include Verapamil (high permeability) and Ranitidine (low permeability) in parallel wells. System Validation: The calculated apparent permeability ( Papp​ ) must be >10×10−6 cm/s for Verapamil and <1×10−6 cm/s for Ranitidine.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate Papp​ . For this compound, expect a Papp​<2×10−6 cm/s.

V. References

  • Mechanisms of amine accumulation in, and egress from, lysosomes Source: nih.gov URL:[Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: nih.gov URL:[Link]

  • Image‐Based Morphological Profiling Identifies a Lysosomotropic, Iron‐Sequestering Autophagy Inhibitor Source: nih.gov URL:[Link]

  • Development of Next Generation Cell-Permeable Peptide Inhibitors for the Oncological Target MAGE-A4 Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 3-((Piperidin-4-yloxy)methyl)pyridine Derivatives

Welcome to the technical support center for researchers working with 3-((Piperidin-4-yloxy)methyl)pyridine derivatives. This guide is designed to provide practical, field-proven insights to help you navigate common chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 3-((Piperidin-4-yloxy)methyl)pyridine derivatives. This guide is designed to provide practical, field-proven insights to help you navigate common challenges and improve the efficacy of your compounds. The content is structured in a question-and-answer format to directly address specific issues you may encounter during synthesis, purification, and biological evaluation.

Section 1: Synthesis and Purification Troubleshooting

This section addresses common hurdles in the chemical synthesis and purification of the core scaffold and its analogues.

Question 1: My Suzuki coupling reaction for aryl substitution at the 5- and 6-positions of the pyridine ring is inefficient. What are the most common causes and how can I improve the yield?

Low yields in Suzuki couplings involving pyridine halides are a frequent issue. The problem often lies in one of three areas: catalyst inactivation, suboptimal base/solvent combination, or the quality of the boronic acid reagent.

  • Catalyst Selection and Inactivation: The electron-deficient nature of the pyridine ring can influence the catalytic cycle. While Pd(PPh₃)₄ is commonly used, it may not be optimal for all substrates.[1]

    • Troubleshooting Steps:

      • Try a Different Catalyst/Ligand System: Consider using catalysts with more electron-rich and bulky phosphine ligands, such as Pd(dppf)Cl₂ or those based on Buchwald ligands (e.g., SPhos, XPhos). These can promote the reductive elimination step and resist deactivation.

      • Ensure Anaerobic Conditions: Rigorously degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Oxygen can oxidize the Pd(0) active species, killing the catalyst.

      • Check Reagent Purity: Impurities in your pyridine halide or boronic acid can poison the catalyst. Purify starting materials if their quality is uncertain.

  • Base and Solvent Choice: The choice of base is critical for the transmetalation step.

    • Troubleshooting Steps:

      • Optimize the Base: While Na₂CO₃ or K₂CO₃ are common, they may not be strong or soluble enough. Consider trying K₃PO₄ or Cs₂CO₃, which are often more effective for heteroaromatic couplings.

      • Solvent System: A biphasic system like dioxane/water or toluene/water is standard. Ensure the ratio is optimized. For poorly soluble substrates, a co-solvent like DMF or THF can be beneficial, but ensure they are anhydrous.

  • Boronic Acid/Ester Quality: Boronic acids can degrade over time through dehydration (forming boroxines) or protodeboronation.

    • Troubleshooting Steps:

      • Use Fresh Reagent: Use freshly purchased or purified boronic acid.

      • Consider Boronate Esters: Pinacol (BPin) or MIDA boronate esters are often more stable than the corresponding boronic acids and can provide more consistent results.

Experimental Protocol: Optimized Suzuki Coupling
  • To a dry, degassed reaction vessel, add the 5-bromo-6-chloro-3-((1-(tert-butoxycarbonyl)piperidin-4-yloxy)methyl)pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq).

  • Backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor progress by LC-MS or TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure before purification.

Question 2: I'm observing significant peak tailing and poor separation during silica gel chromatography. How can I improve the purification of my basic pyridine derivatives?

This is a classic problem when purifying basic compounds like pyridines and piperidines on standard silica gel, which is acidic. The basic nitrogen atoms on your compound interact strongly with the acidic silanol groups on the silica surface, leading to tailing and sometimes irreversible binding.

  • Mitigation Strategy: The key is to neutralize the acidic sites on the silica or reduce the basicity of your compound.

    • Use a Modified Eluent: Add a small amount of a volatile base to your mobile phase.[2] Triethylamine (Et₃N) is the most common choice. Start with 0.1-0.5% (v/v) Et₃N in your eluent system (e.g., Hexane/Ethyl Acetate). This competes with your compound for binding to the acidic silica sites, resulting in sharper peaks and better separation.[2]

    • Use a Different Stationary Phase: If tailing persists, consider alternative stationary phases. Alumina (basic or neutral) can be a good choice for basic compounds. Alternatively, reversed-phase chromatography (C18) is an excellent option if your compound has sufficient hydrophobicity.

    • Acid-Base Extraction: For crude purifications, an acid-base extraction can be highly effective at removing non-basic impurities.[2] Dissolve your crude material in an organic solvent (e.g., dichloromethane) and extract with dilute aqueous acid (e.g., 1M HCl). Your basic compound will move to the aqueous layer. Then, basify the aqueous layer with NaOH and re-extract your purified compound back into an organic solvent.[2]

Troubleshooting Workflow: Synthesis & Purification

G cluster_synthesis Synthesis Issue: Low Yield cluster_purification Purification Issue: Peak Tailing Start Low Reaction Yield CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Verify Anhydrous & Anaerobic Conditions CheckReagents->CheckConditions Reagents OK Success Yield Improved CheckReagents->Success OptimizeCatalyst Screen Catalyst & Ligands CheckConditions->OptimizeCatalyst Conditions OK CheckConditions->Success OptimizeBase Screen Base & Solvent OptimizeCatalyst->OptimizeBase No Improvement OptimizeCatalyst->Success OptimizeBase->Success Tailing Peak Tailing on Silica AddBase Add 0.5% Et3N to Eluent Tailing->AddBase TryAlumina Use Neutral Alumina Column AddBase->TryAlumina Still Tailing Purified Separation Achieved AddBase->Purified TryRP Use Reversed-Phase (C18) HPLC TryAlumina->TryRP Still Tailing TryAlumina->Purified TryRP->Purified

Caption: General troubleshooting workflow for synthesis and purification issues.

Section 2: In Vitro Assay and Efficacy Testing

This section focuses on optimizing biological assays to obtain reliable and reproducible efficacy data. Many derivatives of this class are potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic regulator and cancer target.[1][3] The following advice is tailored to this target.

Question 3: My LSD1 enzymatic assay results are inconsistent. What are the critical parameters to control for a robust assay?

Enzymatic assays require careful control of multiple variables. For LSD1, which is a FAD-dependent amine oxidase, the following are critical:

  • Enzyme Quality and Concentration:

    • Troubleshooting: Ensure you are using a high-quality, purified recombinant LSD1/CoREST complex. The activity can vary between batches and suppliers. Always run a titration of the enzyme to determine the optimal concentration that gives a linear reaction rate within your desired assay time.

  • Substrate Concentration:

    • Troubleshooting: The concentration of your substrate (typically a mono- or di-methylated H3K4 peptide) should be at or below its Michaelis-Menten constant (Kₘ) for competitive inhibitor studies.[1][3] If the substrate concentration is too high, you will need a much higher concentration of your inhibitor to see an effect, leading to an underestimation of its potency.

  • Cofactor Availability:

    • Troubleshooting: LSD1 is FAD-dependent.[1] Ensure that FAD is included in your assay buffer at a sufficient concentration if it is not already incorporated into the enzyme preparation.

  • Assay Buffer and Additives:

    • Troubleshooting:

      • pH: Maintain a stable pH, typically around 7.4-8.0.

      • Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to prevent aggregation of the enzyme or your compound.

      • Reducing Agents: Avoid high concentrations of reducing agents like DTT unless specifically required, as they can interfere with some detection methods.

  • Compound Handling:

    • Troubleshooting: Dissolve your compounds in 100% DMSO and then perform serial dilutions. Ensure the final concentration of DMSO in the assay well is low and consistent across all wells (typically ≤1%). High DMSO concentrations can inhibit enzyme activity.

Experimental Protocol: General In Vitro LSD1 Inhibition Assay
  • Prepare a stock solution of the 3-((piperidin-4-yloxy)methyl)pyridine derivative in 100% DMSO.

  • Perform serial dilutions of the compound in DMSO to create a concentration range for IC₅₀ determination.

  • In a 96- or 384-well plate, add a small volume (e.g., 1 µL) of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add the LSD1 enzyme, diluted in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20), to each well except the "no enzyme" control.

  • Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the H3K4me2 peptide substrate.

  • Incubate for the desired reaction time (e.g., 60 minutes) at 37 °C.

  • Stop the reaction and measure the product formation using a suitable detection method (e.g., horseradish peroxidase-coupled reaction to detect H₂O₂, TR-FRET, or mass spectrometry).

  • Calculate percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Question 4: My compound shows high potency in the enzymatic assay (low nM IC₅₀) but is much less active in cell-based assays (µM EC₅₀). What are the potential reasons for this discrepancy?

This is a common challenge in drug discovery, and the drop-off in potency from a biochemical to a cellular environment can be attributed to several factors.

  • Cellular Permeability: Your compound must cross the cell membrane to reach its intracellular target (LSD1 is located in the nucleus).

    • Troubleshooting: Assess the physicochemical properties of your compound. High polarity or a high number of hydrogen bond donors can limit passive diffusion. Consider running a permeability assay (e.g., PAMPA or Caco-2) to measure its ability to cross membranes.

  • Target Engagement: Even if the compound gets into the cell, it must engage with LSD1.

    • Troubleshooting: Run a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that your compound is binding to LSD1 inside the cell. You should also confirm that your compound can increase cellular H3K4 methylation levels, which is a direct downstream biomarker of LSD1 inhibition.[1][3]

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.

    • Troubleshooting: Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability. If it is rapidly degraded, medicinal chemistry efforts may be needed to block the sites of metabolism.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively pump it out of the cell.

    • Troubleshooting: Test your compound's activity in the presence of known efflux pump inhibitors to see if potency is restored.

Workflow: Diagnosing Potency Drop-off

G Start High Enzymatic Potency, Low Cellular Potency Permeability 1. Assess Cell Permeability (e.g., PAMPA) Start->Permeability TargetEngagement 2. Confirm Target Engagement (e.g., CETSA, Biomarker Assay) Permeability->TargetEngagement Permeable Conclusion Identify Root Cause & Optimize Structure Permeability->Conclusion Poor Permeability Metabolism 3. Evaluate Metabolic Stability (e.g., Microsome Assay) TargetEngagement->Metabolism Target Engaged TargetEngagement->Conclusion No Target Engagement Efflux 4. Check for Efflux (e.g., Use Efflux Inhibitors) Metabolism->Efflux Metabolically Stable Metabolism->Conclusion Metabolically Unstable Efflux->Conclusion Not an Efflux Substrate Efflux->Conclusion Efflux Substrate

Caption: A systematic workflow to investigate discrepancies between enzymatic and cellular potency.

Section 3: Structure-Activity Relationship (SAR) Insights

Understanding how structural changes affect biological activity is key to designing more potent and effective molecules. The data below is synthesized from studies on LSD1 inhibitors.[1]

Question 5: What are the key structural features of the 3-((piperidin-4-yloxy)methyl)pyridine scaffold that are critical for LSD1 inhibitory activity?

SAR studies have revealed several critical hotspots on this scaffold where modifications have a significant impact on potency. The core structure appears to be crucial for orienting the key interacting moieties within the LSD1 active site.

Key SAR Insights for LSD1 Inhibition
Structural RegionModificationImpact on Potency (Ki)Rationale
Pyridine Core Replacing pyridine with a benzene ring~170-fold decreaseThe pyridine nitrogen is likely critical for a key hydrogen bond interaction or for proper positioning in the active site.[1]
Piperidine Linkage Changing the oxygen linker to an amine (-NH-)Significant decreaseThe ether oxygen's geometry and hydrogen bond accepting capability are likely optimal for binding.[1]
Piperidine Isomer Moving the substituent from the 4-position to the 3-positionSignificant decreaseThe 4-substituted geometry provides the correct vector and distance to position the pyridine core relative to other parts of the molecule that interact with the enzyme.[1]
Pyridine 6-Position Adding a 4-fluorophenyl group~10-fold increaseThis region likely enters a hydrophobic pocket. The fluorine atom may form favorable interactions or block an unfavorable metabolic spot.[1]
Pyridine 5-Position Adding a 4-cyanophenyl groupCritical for high potencyThe cyano group is a key interacting moiety, likely forming a strong hydrogen bond or electrostatic interaction with a residue in the active site.[1]
5-Phenyl Substituent Replacing the 4-cyano group with a 4-ethynyl group>1,700-fold decreaseDespite a similar size, the different electrostatic properties of the ethynyl group are highly unfavorable, highlighting the specific nature of the interaction required at this position.[1]
Diagram: SAR Hotspots

G cluster_nodes Scaffold N1 Pyridine N: Critical for activity N1->Scaffold O_Linker Ether Linkage: -O- is preferred over -NH- O_Linker->Scaffold Pip_4 Piperidine-4-yl: Optimal geometry vs. 3-yl Pip_4->Scaffold Pos6 Position 6: Substitutions tolerated. 4-F-Ph is favorable. Pos6->Scaffold Pos5 Position 5: Critical interaction site. 4-CN-Ph is optimal. Pos5->Scaffold

Caption: Key structure-activity relationship hotspots for the 3-((piperidin-4-yloxy)methyl)pyridine scaffold.

References

  • Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1587-1600. Available from: [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available from: [Link]

  • ResearchGate. Structure activity relationship. | Download Scientific Diagram. Available from: [Link]

  • Hodgkinson, C. P., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1734-1738. Available from: [Link]

  • PubChem. 3-methyl-4-(piperidin-4-yloxy)pyridine. Available from: [Link]

  • Scripps Research. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Available from: [Link]

  • Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • NextSDS. 3-((Piperidin-4-ylMethoxy)Methyl)pyridine — Chemical Substance Information. Available from: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Chinese Chemical Letters. (2019). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Available from: [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]

  • PMC. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]

  • Knowledge at UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available from: [Link]

  • Agilent. Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2024). In Silico, In Vitro and In Vivo Biological Evaluations of Angularly Fused Pyrido[3'2':4,5]furo[3,2-d]pyrimidines. Available from: [Link]

  • Frontiers. (2023). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Available from: [Link]

  • Mountain Scholar. New strategies to synthesize complex pyridines and tetrahydropyridines using main group chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Characterizing and Overcoming Off-Target Effects of 3-((Piperidin-4-yloxy)methyl)pyridine and Its Analogs

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-((Piperidin-4-yloxy)methyl)pyridine and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-((Piperidin-4-yloxy)methyl)pyridine and its derivatives. This guide provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions to help you proactively identify, characterize, and mitigate potential off-target effects during your experiments. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the selectivity and activity of this compound class.

Q1: What is the primary molecular target of 3-((Piperidin-4-yloxy)methyl)pyridine-based inhibitors?

A: The 3-((Piperidin-4-yloxy)methyl)pyridine scaffold is a core component of a class of potent inhibitors targeting Lysine Specific Demethylase 1 (LSD1) , also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4).[1][2] Its role in various cancers has made it a significant target for therapeutic development.[1]

Q2: What are the most critical and structurally related off-targets that I should screen for?

A: Given that LSD1 is a flavin-dependent amine oxidase, the most structurally and functionally related off-targets are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) . These enzymes are also involved in neurotransmitter degradation. High selectivity for LSD1 over MAO-A and MAO-B is a critical feature of a successful therapeutic candidate from this class.[1][2] Early and routine counter-screening against MAO-A and MAO-B is strongly recommended.

Q3: My cell-based assays are showing unexpected toxicity or phenotypic changes not explained by LSD1 inhibition. What could be the cause?

A: Unexplained cellular effects often point to off-target interactions.[3][4] While LSD1 inhibition is known to reduce cancer cell proliferation, effects like rapid apoptosis, mitochondrial membrane disruption, or unexpected changes in signaling pathways could be caused by your compound binding to one or more unintended proteins.[4][5] This situation requires a broader, more unbiased approach to identify the responsible off-target(s). Techniques like phenotypic screening and chemical proteomics are designed for this purpose.[6][7]

Q4: What is the difference between target-based and phenotypic-based approaches to identifying off-target effects?

A: A target-based approach involves testing your compound against a predefined panel of specific proteins (e.g., a kinase panel or, in this case, MAO-A/B). It is hypothesis-driven and excellent for confirming or ruling out interactions with known, related proteins. A phenotypic-based approach is hypothesis-generating. You observe the overall effect of the compound on a cell or organism without a preconceived notion of the target.[3][7] If an interesting phenotype is observed, you then work backward to identify the molecular target(s) responsible, often using methods like chemical proteomics.[8]

Section 2: Troubleshooting & Experimental Guides

This section provides structured workflows and detailed protocols to experimentally address off-target concerns.

Guide 2.1: Initial Selectivity Profiling - MAO-A/B Inhibition Assay

Causality: Before exploring unknown off-targets, it is essential to quantify the selectivity of your compound against its closest structural homologs, MAO-A and MAO-B. This assay directly measures the inhibitory activity of your compound against these key potential off-targets.

Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay

This protocol is a general framework. Specific substrate concentrations and reagents may vary based on the commercial kit used.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Your 3-((Piperidin-4-yloxy)methyl)pyridine analog (test compound)

  • Positive control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • MAO substrate (e.g., Amplex® Red reagent)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of your test compound in assay buffer. The concentration range should span from expected efficacy to well below, for example, from 100 µM down to 1 nM. Also, prepare dilutions of the positive control inhibitors.

  • Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in cold assay buffer to the working concentration recommended by the supplier.

  • Assay Plate Setup:

    • To appropriate wells, add 20 µL of your serially diluted test compound or control inhibitor.

    • Add 20 µL of assay buffer to "no inhibitor" (100% activity) control wells.

    • Add 60 µL of the MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction cocktail containing the MAO substrate and HRP in assay buffer.

    • Add 20 µL of the reaction cocktail to all wells to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 545 nm/590 nm for Amplex® Red).

    • Measure the fluorescence kinetically over 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.

    • Plot the normalized reaction rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • The selectivity index is calculated by dividing the IC50 (MAO-A/B) by the IC50 (LSD1). A higher number indicates greater selectivity for LSD1.

Guide 2.2: Unbiased Off-Target Identification - Chemical Proteomics

Causality: When faced with an unexplainable phenotype, you need an unbiased method to discover all proteins your compound interacts with inside the cell. Chemical proteomics uses a modified version of your compound as a "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry (MS).[6] This is a powerful discovery tool.

Workflow: Compound-Centric Chemical Proteomics (CCCP)

The CCCP workflow is an unbiased approach to identify drug targets regardless of their enzymatic function.[6]

cluster_synthesis Phase 1: Probe Synthesis cluster_experiment Phase 2: Pulldown Experiment cluster_analysis Phase 3: Analysis & Validation A 1. Synthesize Analog (Your Compound + Linker + Affinity Tag) C 3. Incubate Lysate with Probe-Coupled Beads A->C B 2. Prepare Cell Lysate B->C D 4. Wash to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Protein Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Database Search & Protein Identification G->H I 9. Candidate Validation (e.g., CETSA, Western Blot) H->I

Caption: Workflow for Compound-Centric Chemical Proteomics (CCCP).

Key Considerations for CCCP:

  • Probe Design: The linker and affinity tag (e.g., biotin) must be attached to a position on the 3-((Piperidin-4-yloxy)methyl)pyridine scaffold that does not interfere with its binding to target proteins. This may require synthesizing several probe variants.[6]

  • Competition Control: A critical control experiment is to pre-incubate the cell lysate with an excess of your original, unmodified compound before adding the probe-coupled beads. True binding partners will be blocked by the free compound, leading to their absence or significant reduction in the MS results. This step is crucial for distinguishing specific from non-specific binders.

  • Data Interpretation: The output will be a list of proteins. These must be prioritized based on abundance, the degree of competition, and biological plausibility. The primary target, LSD1, should be on this list, validating the experiment. Other high-confidence hits are your potential off-targets.

Guide 2.3: Quantifying Target Engagement in Live Cells - Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful method to verify that your compound binds to a specific protein target within the complex environment of an intact cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This allows you to confirm engagement with both your intended target (LSD1) and any potential off-targets identified through proteomics.

Workflow: Cellular Thermal Shift Assay (CETSA)

A 1. Treat Cells (Vehicle vs. Your Compound) B 2. Harvest and Lyse Cells A->B C 3. Aliquot Lysate B->C D 4. Heat Challenge (Gradient of Temperatures) C->D E 5. Centrifuge to Pellet Aggregated Proteins D->E F 6. Collect Supernatant (Soluble Protein Fraction) E->F G 7. Analyze by Western Blot (for LSD1 or Off-Target) F->G H 8. Quantify Bands & Plot (Soluble Protein vs. Temp) G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA

Materials:

  • Cultured cells relevant to your study

  • Your test compound and vehicle control (e.g., DMSO)

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or similar for heat challenge

  • Thermocycler or heating blocks

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibodies specific to LSD1 and your potential off-target(s)

  • HRP-conjugated secondary antibody and chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat two populations of cells, one with vehicle and one with a saturating concentration of your test compound, for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by high-speed centrifugation.

  • Heat Challenge: Aliquot the clarified lysate from both vehicle- and compound-treated groups into separate tubes. Place the tubes in a thermocycler and apply a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. One aliquot for each group should be kept at room temperature as a no-heat control.

  • Separation: After heating, immediately centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant from each tube, which contains the soluble, non-denatured protein fraction. Measure the protein concentration and prepare samples for SDS-PAGE.

  • Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Perform electrophoresis, transfer to a membrane, and probe with a primary antibody against your protein of interest (e.g., anti-LSD1).

  • Analysis: Detect the protein bands using a chemiluminescent imager. Quantify the band intensity for each temperature point.

  • Plotting: For both vehicle- and compound-treated samples, plot the relative band intensity (normalized to the no-heat control) against the temperature. A successful result will show a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and therefore, target engagement.

Section 3: Data Interpretation

Summarizing Selectivity Data

Effective drug development requires a quantitative understanding of a compound's selectivity. Consolidate your binding or inhibition data into a clear table to compare on-target potency with off-target activity.

CompoundTargetK_i / IC50 (nM)Selectivity Index (vs. LSD1)
Analog-01 LSD1 29 -
MAO-A4,800165x
MAO-B>10,000>344x
Analog-02 LSD1 55 -
MAO-A1,20022x
MAO-B8,500155x
Off-Target X LSD1 45 -
(Hypothetical)Identified Off-Target902x

Data in this table is illustrative, based on findings for similar compound classes.[1]

Decision-Making Flowchart

The following diagram outlines a logical progression for investigating and acting upon potential off-target effects.

A Start: Compound shows unexpected phenotype/toxicity B Perform initial selectivity screen (e.g., MAO-A/B assay) A->B C Is activity against MAO-A/B significant? B->C D Yes: Redesign compound to improve selectivity away from MAOs C->D Yes E No: Proceed to unbiased screen C->E No N End Goal: Compound with high potency and clean selectivity profile D->N F Perform Chemical Proteomics (e.g., CCCP) to find novel binders E->F G Prioritize candidate off-targets from proteomics data F->G H Validate binding in cells using CETSA G->H I Does compound engage the candidate off-target in cells? H->I J Yes: Off-target confirmed. Assess its functional relevance. I->J Yes K No: Re-evaluate proteomics data or consider other mechanisms (e.g., metabolite effects) I->K No L Is the off-target's function consistent with the observed phenotype? J->L L->K No M Yes: Redesign compound to eliminate off-target binding L->M Yes M->N

Caption: A decision-making workflow for off-target investigation.

References

  • Rudolph, J., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

  • Lee, H., et al. (2025). Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects. 2025 International Conference on Electronics, Information, and Communication (ICEIC). Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available at: [Link]

  • He, H., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Struyf, S., et al. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. JOVE. Available at: [Link]

  • Gao, Y., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. Available at: [Link]

  • AZoLifeSciences. (2026). Proteomics Approaches to Overcome Undruggable Targets in Disease. AZoLifeSciences. Available at: [Link]

  • Prescher, H., et al. (2016). Competitive Binding Assay. Bio-protocol. Available at: [Link]

  • Drug Discovery News. (2026). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

  • Carusillo, A., & Santaeularia, M. (2025). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • Nicoya Lifesciences Inc. (2019). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences Inc.. Available at: [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]

  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate. Available at: [Link]

  • Negri, J., et al. (2021). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Cell Chemical Biology. Available at: [Link]

  • Tan, J., et al. (2006). Using High-Throughput Screening Data To Discriminate Compounds with Single-Target Effects from Those with Side Effects. Journal of Chemical Information and Modeling. Available at: [Link]

  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. Available at: [Link]

  • Goedhart, J. (2020). Missed Targets and Off-Target Effects. BioTechniques. Available at: [Link]

  • Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link]

Sources

Optimization

Modifying the piperidine ring of 3-((Piperidin-4-yloxy)methyl)pyridine to improve potency

A Senior Application Scientist's Guide to Potency Improvement through Piperidine Ring Modification Welcome to the technical support center for the development of 3-((Piperidin-4-yloxy)methyl)pyridine-based compounds. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Potency Improvement through Piperidine Ring Modification

Welcome to the technical support center for the development of 3-((Piperidin-4-yloxy)methyl)pyridine-based compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this chemical scaffold. Our focus is on providing practical, experience-driven insights into modifying the piperidine ring to enhance biological potency. We will explore key structure-activity relationships (SAR), troubleshoot common synthetic challenges, and outline robust protocols for biological evaluation.

The 3-((piperidin-4-yloxy)methyl)pyridine core is a validated starting point for potent inhibitors of targets like Lysine Specific Demethylase 1 (LSD1).[1][2] However, achieving superior potency and desirable pharmacokinetic properties often requires systematic modification of the piperidine moiety. This guide follows a question-and-answer format to directly address the challenges and decision points you may encounter in your research.

Part 1: Structure-Activity Relationship (SAR) and Modification Strategies

This section addresses the fundamental questions of where and how to modify the piperidine ring to achieve gains in potency. Understanding the SAR is the cornerstone of a successful lead optimization campaign.

Q1: What are the most impactful modification sites on the piperidine ring for this scaffold?

The piperidine ring offers three primary sites for modification, each with a distinct influence on the molecule's interaction with its biological target: the piperidine nitrogen (N1), the C3 position, and the C4 position. The choice of where to begin modification depends on the specific hypothesis being tested.

  • N1-Position (Piperidine Nitrogen): This is often the most synthetically accessible position and a critical interaction point. The basic nitrogen can form key ionic interactions with acidic residues (like aspartate) in a receptor binding pocket.[3] Substituents at this position can probe hydrophobic pockets, alter basicity (pKa), and significantly impact pharmacokinetic properties.

  • C4-Position: The core scaffold links the pyridine through an ether at the C4 position. While direct substitution on C4 is blocked, modifications to the groups attached at this position are central to the molecule's activity. Introducing small substituents at adjacent positions (C3 or C5) can influence the orientation of the vital 4-yloxy-methylpyridine group.

  • C3-Position: Introducing substituents at the C3-position can impose conformational constraints on the piperidine ring, which can be highly beneficial.[4] This strategy can "lock" the molecule into a more favorable, pre-organized conformation for binding, thus improving affinity. Stereochemistry at this position is often critical.[5]

Logical Flow for Piperidine Ring Modification Strategy

The following diagram outlines a logical workflow for systematically exploring modifications to the piperidine ring to improve potency.

SAR_Strategy Start Core Scaffold: 3-((Piperidin-4-yloxy)methyl)pyridine N_Sub N1-Position Substitution Start->N_Sub Explore hydrophobic pockets & ionic interactions C3_Sub C3/C5-Position Substitution Start->C3_Sub Introduce steric bulk & control conformation Conformational Conformational Restriction Start->Conformational Pre-organize for binding (e.g., spirocycles) Bioassay Evaluate Potency & Selectivity (e.g., Ki, IC50) N_Sub->Bioassay C3_Sub->Bioassay Conformational->Bioassay Analyze Analyze SAR Data Bioassay->Analyze Optimize Optimized Lead Candidate Analyze->Optimize Potency Goal Met? Iterate Iterate Design Analyze->Iterate Further Improvement Needed? Iterate->N_Sub Iterate->C3_Sub Iterate->Conformational

Caption: A logical workflow for modifying the piperidine scaffold.

Q2: My initial N-alkylation attempts are giving low yields and multiple products. How can I troubleshoot this?

This is a frequent challenge. N-alkylation of piperidines can lead to over-alkylation, resulting in quaternary ammonium salts, or may proceed slowly due to steric hindrance.[6]

Common Problems & Solutions:

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield / No Reaction 1. Poor leaving group on the alkylating agent. 2. Steric hindrance from bulky substituents. 3. Insufficiently strong base (if required).1. Switch from alkyl chlorides/bromides to more reactive iodides or triflates. 2. Increase reaction temperature or consider a less hindered synthetic route. 3. For reductive amination, ensure the reducing agent (e.g., NaBH(OAc)₃) is fresh and added correctly.[7]
Over-alkylation 1. High concentration of the alkylating agent. 2. Excessive reaction time or temperature.1. Use slow addition of the alkylating agent to maintain a low concentration. 2. Run the reaction at a lower temperature and monitor closely by TLC or LC-MS to stop at the mono-alkylated product.[6]
Complex Mixture 1. Degradation of starting material or product. 2. Side reactions due to incompatible functional groups.1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Ensure other functional groups in the molecule are protected if they are not compatible with the reaction conditions.
Q3: What is the rationale for introducing chirality to the piperidine ring, and what is the likely impact?

Introducing a chiral center, for example at the C3-position, can significantly improve potency and selectivity.[8] Biological targets are chiral environments, and one enantiomer of your compound will almost always fit better into the binding pocket than the other.

  • Causality: A substituent at a chiral center can make more favorable van der Waals or hydrophobic interactions, while its enantiomer might introduce a steric clash. This difference in interaction energy translates directly to a difference in binding affinity (potency).

  • Practical Impact: It is common to see orders of magnitude differences in potency between enantiomers. For example, studies on GnRH antagonists showed that small groups at the 6-position of the piperidine were tolerated and could improve oral bioavailability.[9] Therefore, it is crucial to either synthesize enantiomerically pure compounds or separate racemates to understand the true potential of the scaffold.

Part 2: Synthetic Protocols & Methodologies

Reliable and reproducible synthetic protocols are essential for an efficient optimization campaign. This section provides step-by-step guidance for common and crucial experimental procedures.

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for N-alkylation that offers high control and generally avoids over-alkylation issues.[7]

Objective: To introduce an alkyl group onto the piperidine nitrogen of a 3-((piperidin-4-yloxy)methyl)pyridine derivative.

Materials:

  • 3-((Piperidin-4-yloxy)methyl)pyridine derivative (1.0 mmol)

  • Aldehyde or Ketone (1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve the 3-((piperidin-4-yloxy)methyl)pyridine starting material (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in DCE (10 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 mmol) to the solution in one portion. Note: NaBH(OAc)₃ is a mild reducing agent that is selective for the iminium ion over the aldehyde/ketone.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated piperidine derivative.

Synthetic Workflow for N-Alkylation

This diagram illustrates the key steps and decision points in the N-alkylation protocol.

Synthesis_Workflow Start Start: Piperidine Derivative + Aldehyde Iminium Iminium Ion Formation (Stir in DCE/DCM) Start->Iminium Reduction Reduction with NaBH(OAc)₃ Iminium->Reduction Monitor Monitor Reaction (TLC / LC-MS) Reduction->Monitor Monitor:n->Monitor:n Workup Aqueous Workup (NaHCO₃ Quench, Extraction) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product: N-Alkylated Piperidine Purify->Product

Caption: A typical workflow for N-alkylation via reductive amination.

Part 3: Biological Evaluation and Troubleshooting

After synthesizing new analogs, robust biological testing is required to accurately determine their potency.

Q4: What is a reliable and standard method to measure the potency of my new compounds against a GPCR target?

For G protein-coupled receptors (GPCRs), a luciferase reporter gene assay is a highly effective and common method for determining functional potency (EC₅₀ for agonists, IC₅₀ for antagonists).[10][11] This assay measures a downstream event in the signaling cascade, providing a biologically relevant readout of receptor activation.

Protocol 2: Luciferase Reporter Gene Assay for GPCR Activation (Gαs Pathway Example)

Objective: To determine the potency (EC₅₀/IC₅₀) of test compounds at a Gαs-coupled GPCR.

Principle: Activation of a Gαs-coupled receptor leads to an increase in intracellular cAMP. This cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB. Phosphorylated CREB binds to the cAMP Response Element (CRE) in the promoter region of specific genes. In this assay, a reporter plasmid is used where the CRE drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to receptor activation.[11]

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • GPCR expression plasmid

  • CRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Reference agonist and/or antagonist

  • Test compounds (piperidine derivatives)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in ~80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the GPCR expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of your test compounds and the reference agonist/antagonist in assay buffer (e.g., serum-free medium).

  • Cell Treatment:

    • For Agonist Testing: Remove the transfection medium and add the various concentrations of your test compounds or reference agonist to the cells.

    • For Antagonist Testing: Add the test compounds at various concentrations, followed by a fixed concentration of the reference agonist (typically its EC₈₀ concentration).

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a CO₂ incubator. This allows for transcription and translation of the luciferase enzyme.

  • Luminescence Reading: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal from each well using a luminometer.

  • Data Analysis:

    • Normalize the data (e.g., setting the response of vehicle-treated cells to 0% and the maximum response of the reference agonist to 100%).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

GPCR Functional Assay Workflow

This diagram shows the sequence of steps for performing a cell-based GPCR functional assay.

Bioassay_Workflow Seed Seed Cells in Assay Plate Transfect Co-transfect Cells (GPCR + Reporter Plasmid) Seed->Transfect Treat Treat Cells with Test Compounds Transfect->Treat Incubate Incubate (4-6 hours) for Reporter Expression Treat->Incubate Lyse Add Luciferase Assay Reagent Incubate->Lyse Read Read Luminescence Lyse->Read Analyze Data Analysis (Dose-Response Curve) Read->Analyze Result Determine Potency (EC₅₀ / IC₅₀) Analyze->Result

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling for 3-((Piperidin-4-yloxy)methyl)pyridine Synthesis

Welcome to the technical support guide for the synthesis of 3-((Piperidin-4-yloxy)methyl)pyridine. This document is designed for researchers, scientists, and drug development professionals who are utilizing the Suzuki-Mi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-((Piperidin-4-yloxy)methyl)pyridine. This document is designed for researchers, scientists, and drug development professionals who are utilizing the Suzuki-Miyaura cross-coupling reaction for this specific transformation. The following sections provide answers to frequently asked questions, a detailed troubleshooting guide for common experimental issues, and optimized protocols to streamline your synthetic efforts.

Introduction: The Challenge of Pyridine Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to nitrogen-containing heterocycles like pyridine presents unique challenges.[1] The primary obstacle is the Lewis basic nitrogen atom of the pyridine ring, which can coordinate to the palladium catalyst and inhibit its activity, leading to catalyst deactivation or "poisoning".[2][3] This guide will address this and other common issues to help you achieve high yields and reproducible results.

The target synthesis involves the coupling of a 3-halopyridine (typically 3-bromopyridine or 3-chloropyridine) with a suitable boronic acid or ester derivative of (piperidin-4-yloxy)methylborane.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is best for coupling with a 3-halopyridine?

A1: Due to the electron-deficient nature of the pyridine ring and its potential to poison the catalyst, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Highly active catalyst systems are often required.[5] The best results are typically achieved with bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen.[2]

  • Recommended Ligands: Buchwald-type ligands such as XPhos, SPhos, and RuPhos are excellent choices.[2] Trialkylphosphines like tricyclohexylphosphine (PCy₃) are also highly effective.[6][7]

  • Recommended Palladium Source: You can use a standard source like Pd(OAc)₂ or Pd₂(dba)₃ combined with the ligand.[5] Alternatively, using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can offer improved activity, stability, and reproducibility by ensuring a consistent palladium-to-ligand ratio and facilitating the generation of the active Pd(0) species.[8]

Q2: What is the role of the base, and which one should I choose?

A2: The base plays multiple critical roles in the Suzuki catalytic cycle. Its primary function is to activate the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.[9][10] The choice of base can significantly impact yield.

  • Strong, non-nucleophilic bases are generally preferred for this type of coupling.

  • Potassium Phosphate (K₃PO₄): Often an excellent choice, providing good results in a variety of solvent systems.[6][11]

  • Cesium Carbonate (Cs₂CO₃): A strong and effective base, particularly useful in anhydrous conditions.[12]

  • Cesium Fluoride (CsF): Can be very effective, especially with boronic esters.[13]

  • The base should be finely powdered and dry to ensure consistency and prevent side reactions.[14]

Q3: How do I choose the right solvent for this reaction?

A3: The solvent must be able to dissolve the reactants and be compatible with the catalyst system. Anhydrous, polar aprotic solvents are most common. Often, a small amount of water is beneficial, particularly when using inorganic bases like K₃PO₄ or K₂CO₃.[9][15]

  • Recommended Solvents: 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF) , often with a small amount of water (e.g., a 4:1 or 10:1 ratio of organic solvent to water).[11][12][16]

  • Degassing is Critical: All solvents must be thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[16] The presence of oxygen can lead to oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[2][14]

Q4: My boronic acid seems to be degrading. What can I do?

A4: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction.[2][5] Boronic acids can be unstable, especially if impure or exposed to air and moisture over time.[8][14]

  • Use High-Purity Reagents: Start with fresh, high-quality boronic acid.

  • Switch to a Boronate Ester: Boronic esters, particularly pinacol esters (Bpin) , are often more stable than their corresponding boronic acids and are less prone to protodeboronation and homocoupling.[14]

  • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate decomposition.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low to No Product Yield

If your reaction is yielding little or no desired product, systematically evaluate the following potential causes.

Potential Cause Explanation & Recommended Solution
Catalyst Inactivity / Poisoning The pyridine nitrogen is a potent Lewis base that can bind to the palladium center, blocking active sites and halting the catalytic cycle.[2][3] This is the most common issue with pyridine substrates.[1] Solution: 1. Switch to a More Robust Ligand: Use a bulky, electron-rich Buchwald ligand like XPhos or SPhos.[2] These ligands accelerate the catalytic cycle, helping the desired reaction outcompete catalyst deactivation. 2. Use a Precatalyst: Buchwald or PEPPSI-type precatalysts are designed for challenging couplings and can provide higher activity.[8] 3. Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may overcome partial poisoning.[3]
Poor Reagent Quality Boronic acids can degrade over time.[14] The palladium source may also be old or oxidized. Solution: 1. Verify Starting Materials: Check the purity of your 3-halopyridine and boronic acid/ester by NMR or LC-MS. 2. Use Fresh Reagents: Use a fresh bottle of palladium catalyst and high-purity boronic acid or, preferably, a more stable pinacol boronate ester.[8]
Inadequate Inert Atmosphere The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing allows oxygen to enter the system, which oxidizes Pd(0) to inactive Pd(II) and promotes homocoupling of the boronic acid.[5][14] Solution: 1. Thoroughly Degas Solvent: Sparge your solvent with argon or nitrogen for at least 30 minutes before use.[16] 2. Use Schlenk Technique: Assemble your reaction under a positive pressure of inert gas. Evacuate and backfill the reaction flask with inert gas three times before adding solvent and catalyst.[16]
Suboptimal Base/Solvent Combination An incorrect base or solvent can lead to poor solubility or inefficient activation of the boronic acid.[2] Solution: 1. Screen Conditions: Systematically screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (Dioxane/H₂O, Toluene, THF/H₂O).[12] 2. Ensure Base Quality: Use a finely powdered, dry base to maximize surface area and reactivity.[14]
Problem 2: Significant Formation of Side Products

The appearance of major byproducts in your crude reaction mixture points to specific competing reaction pathways.

Side Product Observed Cause & Recommended Solution
Homocoupled Boronic Acid This biaryl product forms from the coupling of two boronic acid molecules. It is primarily caused by the presence of oxygen or inefficient transmetalation.[2][5] Solution: 1. Improve Inert Atmosphere: Rigorously exclude oxygen from your reaction (see above).[14] 2. Optimize Stoichiometry: Use a slight excess of the boronic acid partner (1.1–1.2 equivalents) but avoid a large excess, which can favor homocoupling.
Protodeboronated Starting Material The boronic acid is replaced by a hydrogen atom. This is often exacerbated by excess water, high temperatures, or an unsuitable base.[2][16] Solution: 1. Use a Boronate Ester: Pinacol boronate esters are significantly more resistant to protodeboronation.[14] 2. Minimize Water: If running an anhydrous reaction (e.g., with Cs₂CO₃ in dioxane), ensure all reagents and glassware are dry. For aqueous systems, use the minimum amount of water necessary. 3. Lower Temperature: Run the reaction at the lowest effective temperature (e.g., starting at 80 °C and increasing only if necessary).
Dehalogenated Pyridine The starting 3-halopyridine is converted to pyridine. This can occur if the transmetalation step is slow, allowing the Ar-Pd(II)-X intermediate to react with trace water or other proton sources.[5] Solution: 1. Choose a Stronger Base: A stronger base like K₃PO₄ or Cs₂CO₃ can accelerate transmetalation, minimizing the lifetime of the intermediate susceptible to dehalogenation.[15][17] 2. Use a More Active Catalyst: A more efficient catalyst system (e.g., Pd₂(dba)₃/XPhos) will speed up the entire catalytic cycle, disfavoring side reactions.

Visualizing the Process

To better understand the reaction and potential pitfalls, refer to the diagrams below.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PyridinePoison Catalyst Poisoning (Pyridine Coordination) Pd0->PyridinePoison Inhibition PdII Ar¹-Pd(II)L₂-X (Ar¹ = 3-pyridyl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII->PyridinePoison Inhibition PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (3-Halopyridine) Ar1X->OxAdd Boronate Ar²-B(OR)₃⁻ (Activated Boronate) Boronate->Transmetal Base Base (e.g., K₃PO₄) + Ar²-B(OH)₂ Base->Boronate

Caption: The Suzuki catalytic cycle and the inhibitory effect of pyridine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Verify Purity of Starting Materials & Catalyst Start->CheckReagents CheckSetup Ensure Rigorous Inert Atmosphere Start->CheckSetup AnalyzeByproducts Analyze Crude Mixture (LC-MS, NMR) Start->AnalyzeByproducts Homocoupling Homocoupling is Major Byproduct AnalyzeByproducts->Homocoupling Protodeboronation Protodeboronation is Major Byproduct AnalyzeByproducts->Protodeboronation NoReaction Mainly Unreacted Starting Material AnalyzeByproducts->NoReaction FixAtmosphere Improve Degassing & Inert Gas Flow Homocoupling->FixAtmosphere Yes UseEster Switch to Pinacol Boronate Ester Protodeboronation->UseEster Yes ChangeCatalyst Switch to Bulky Ligand (e.g., XPhos) or Precatalyst NoReaction->ChangeCatalyst Yes ScreenConditions Screen Base/Solvent & Temperature ChangeCatalyst->ScreenConditions

Caption: A decision tree for troubleshooting low-yielding reactions.

Optimized Protocol: A Starting Point

This generalized procedure provides a robust starting point and should be optimized for your specific substrates.

Materials:

  • 3-Bromopyridine (1.0 equiv.)

  • (Piperidin-4-yloxy)methyl boronic acid pinacol ester (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-bromopyridine, the boronic acid pinacol ester, and the finely powdered K₃PO₄.[16]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[14]

  • Catalyst Addition: Under a positive flow of argon, add the Pd₂(dba)₃ and XPhos ligand to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 10:1 solvent ratio and a final substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

This guide provides a framework for successfully navigating the synthesis of 3-((Piperidin-4-yloxy)methyl)pyridine. Remember that systematic optimization of the parameters discussed is often necessary to achieve the best results for your specific system.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHeRrWY7Fx9TepewAEJOvjaeQkLXQHoAhigjjIQyUuu0RHiwr4KDcIBBJsbMmRkNqytGLgoG6-jhvHx9IKoUvGLPAv9CWCwzk-yUdj0XrINDq_HDz_DyAJ1o3BBVEjJmOotZioG94yTxHL95f5jndxwOXmgWoudpNk_kdFLjSnwRzcAAVifSeFd5YdFVeyv7ctK2hfcM1MwOCI0ca2OQ==]
  • BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA-yiGfOVlSi1P_XG6JxC50x0PowTeQKewGSwL0VyT_b-J3sjVi4fAVthEjJRgKNTxyWYqffVf1GJW1xTavEFIOs5nceOO6LAg2rU-P3Ttp0Z6SJyRbVcZ9Iq7Rxsw6FC3hglBe7ezpKXTC8sAiAQFyNL6PgLWs7WCQbdCovTrw-QiQR_5vHAp-h6h75CXDXj05IyOoFGRXfmWGlw_xdyIotWYapzbJqKClPM=]
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  • BenchChem Technical Support Team. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3hhc5KrBa9YRYgcmIQBWhJxdUN719BPtmHb_G3Svo8FbLOwn5dMChhVdo5Loon5P1GgSDqUzAYn_E5PK3AzkQS7rY7fr-EypfINpF3IeIAQ5dV-O1C05fzrznIlr0RF1cswxRoHneuv8D7riKA57lNdkzybICawqHNczZUkxIpdqg1l4cbOjRnFgmqhSrmAIk7PLOdRJONQ4GBcEqH9ntdQLcWpDzo20pShhWxAJcLtLYWQOvaPe_5A==]
  • Zhang, H., & Chan, K. S. (1999). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 64(22), 8002-8005. [URL: https://pubs.acs.org/doi/10.1021/jo990835q]
  • Boutal, H., et al. (2018). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 23(7), 1629. [URL: https://www.mdpi.com/1420-3049/23/7/1629]
  • Hagelin, H., & Klug, C. A. (2001). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Applied Catalysis A: General, 214(2), 253-262. [URL: https://www.researchgate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Reddit user discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/3zjz5p/why_am_i_getting_low_yield_for_my_suzuki/]
  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXvmHKG29pdnuZ6BAj422LGazOHh9nzHMwtmDvoxySrLYxUnKRm8UvbFeDMlMqVL-biAdKVADv1A6cY496kRFEQ5E4CudHPWTJ4krS8RSzB2QWxwoCKqTaVG0vHKfLOR5Dh9MDTXzNMDUFwCG_9X4oCKAz4UgNoHN6pqfrGYZDFnqjNGjAEa2nEH2UIf6qMhBzZ57FD5BxZ4D34_oXmbcDFb4kiHzVMY-WRUzDHbk=]
  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • ResearchGate user discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction]
  • Amatore, C., Jutand, A., & Cid, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9242-9252. [URL: https://pubs.acs.org/doi/10.1021/ja050361d]
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-620. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/re/c6re00153j]
  • Li, W., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(2), 333-336. [URL: https://pubs.acs.org/doi/10.1021/ol802598n]
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSs1q4rr4cd0GxImAXwk3qqe86w63l_k_bntUhrVVWgwPCErWS2FpsNV4erLQjKQm6Nx08KmkFrmyFZlckd5JolzSFRJSH9HDFU_8ZK4L4S-ODHSv51D07KN2gsFpwsNc3fyjaEMl04SXS03wi-1yqUcbFQ-lAijGuJF8_GjJKCaI-wyLlvqPmwYLkDIJjwy5vyN2KSPZnGxp8hXDKiHHj4Rb-q4I=]
  • Moulijn, J. A., van Leeuwen, P. W. N. M., & van Santen, R. A. (Eds.). (2001). Catalysis: An Integrated Approach. Elsevier. [URL: https://www.sciencedirect.com/science/article/pii/S092058610100523X]
  • Fairlamb, I. J. S., et al. (2011). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Dalton Transactions, 40(45), 12056-12065. [URL: https://etheses.whiterose.ac.uk/2288/]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16477-16480. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636737/]
  • Chen, J., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6483-6495. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00539]
  • Aronica, M. C., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 4(1), 1-8. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.201803273]
  • Magano, J., & Dunetz, J. R. (2012). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 112(4), 2177-2250. [URL: https://www.researchgate.net/publication/224859666_Palladium_catalysts_for_the_Suzuki_cross-coupling_reaction_An_overview_of_recent_advances]
  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/ogq6z0/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • Popp, B. V., & Stahl, S. S. (2009). Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation. Chemistry – A European Journal, 15(11), 2623-2632. [URL: https://pubmed.ncbi.nlm.nih.gov/19191243/]
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [URL: https://www.organic-chemistry.org/abstracts/lit2/298.shtm]
  • Kim, J., & Lee, P. H. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Organic Letters, 22(10), 3923-3928. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c01284]
  • Protsailo, L. V., & Kurmakov, S. L. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Organometallics, 27(8), 1856-1864. [URL: https://pubs.acs.org/doi/10.1021/om7011909]
  • Frost, J. R., & Morken, J. P. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15688. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5477489/]
  • Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Journal of Heterocyclic Chemistry, 40(4), 607-612. [URL: https://www.researchgate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Shah, J. B., et al. (2016). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica, 8(19), 304-311. [URL: https://www.derpharmachemica.com/pharma-chemica/application-of-suzuki-coupling-in-the-synthesis-of-some-novel-coumarin-derivatives-as-potent-antibacterial-agents.pdf]
  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [URL: https://www.mdpi.com/1420-3049/22/2/206]
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.
  • Delaude, L., & Demonceau, A. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Tetrahedron, 63(21), 4489-4498. [URL: https://orbi.uliege.be/handle/2268/10443]

Sources

Optimization

Technical Support Center: Troubleshooting Resistance to 3-((Piperidin-4-yloxy)methyl)pyridine (P4YMP) in Cancer Models

Welcome to the Technical Support Center for 3-((Piperidin-4-yloxy)methyl)pyridine (hereafter referred to as P4YMP ). P4YMP is a highly potent chemical scaffold utilized in the development of Nicotinamide Phosphoribosyltr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-((Piperidin-4-yloxy)methyl)pyridine (hereafter referred to as P4YMP ). P4YMP is a highly potent chemical scaffold utilized in the development of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors[1]. By competitively binding to the NAMPT active site, P4YMP blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), effectively starving cancer cells of NAD+, leading to ATP depletion and apoptosis[2].

However, prolonged exposure in preclinical models frequently leads to acquired resistance[3]. As your Senior Application Scientist, I have designed this guide to provide mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you overcome P4YMP resistance in your assays.

Section 1: Mechanistic Causality of P4YMP Resistance

The emergence of resistance to NAMPT inhibitors like P4YMP is driven by three primary evolutionary pressures[4]:

  • Target Site Mutations: Continuous selective pressure induces point mutations in the NAMPT gene (e.g., H191R, D93del, G217R). Causality: These mutations alter the geometry of the dimer interface or the substrate-binding pocket. The mutated pocket creates steric hindrance, preventing the bulky piperidine-pyridine scaffold of P4YMP from binding, while retaining enough affinity for the smaller native substrate (NAM) to maintain basal NAD+ synthesis[3].

  • Metabolic Bypass via Alternative NAD+ Synthesis: Cancer cells exhibit metabolic plasticity by upregulating redundant NAD+ biosynthetic pathways. Causality: Amplification of Nicotinate Phosphoribosyltransferase (NAPRT) allows cells to utilize nicotinic acid (NA) from the culture media, entirely bypassing the NAMPT blockade[2]. Similarly, upregulation of Quinolinate Phosphoribosyltransferase (QPRT) activates the de novo synthesis pathway from tryptophan[4].

  • Drug Efflux Upregulation: Overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1), actively extrudes the P4YMP molecule from the cytoplasm. Causality: This prevents the intracellular concentration of the drug from reaching the critical inhibitory threshold at the target site[5].

Section 2: Troubleshooting FAQs

Q: My HCT-116 colorectal cancer cells lost sensitivity to P4YMP after 4 weeks of continuous exposure. What is the most likely cause? A: HCT-116 cells are highly prone to acquiring heterozygous mutations in the NAMPT gene (specifically H191R) under continuous inhibitor pressure[3]. To troubleshoot, sequence the NAMPT coding region of your resistant clone. If a mutation is confirmed, P4YMP will no longer be effective. You must switch to a next-generation, structurally distinct NAMPT inhibitor that accommodates the altered binding pocket[6].

Q: I observe high variance in P4YMP IC50 values across different ovarian cancer cell lines (e.g., OVCAR-3 vs. SK-OV-3). Why is the efficacy so inconsistent? A: This is a classic case of intrinsic resistance driven by basal NAPRT expression. Ovarian cancers frequently harbor NAPRT amplifications[7]. If your culture media contains nicotinic acid (NA)—which is standard in RPMI and DMEM—NAPRT-proficient cells will utilize NA to synthesize NAD+, rendering the NAMPT blockade by P4YMP irrelevant[2]. Solution: Switch to NA-free custom media or co-treat with a NAPRT inhibitor (e.g., 2-hydroxynicotinic acid) to restore P4YMP sensitivity[5].

Q: How do I determine if ABCB1-mediated drug efflux is driving the resistance in my leukemia model? A: Perform a functional efflux inhibition assay. Co-treat your resistant cells with P4YMP and a known ABCB1 inhibitor, such as Verapamil (10 µM)[8]. If the addition of Verapamil shifts the P4YMP IC50 back to parental baseline levels, ABCB1-mediated efflux is the causal mechanism.

Section 3: Quantitative Data Summary
Resistance MechanismPrimary BiomarkerTypical IC50 ShiftRecommended Re-sensitization Strategy
NAMPT Mutation H191R, D93del (via Sequencing)>100-fold increaseSwitch to next-generation NAMPT inhibitors.
NAPRT Bypass High NAPRT mRNA/Protein50 to 80-fold increaseUse NA-free media; Co-treat with NAPRT inhibitors.
QPRT Bypass High QPRT mRNA/Protein20 to 40-fold increaseCo-treat with QPRT inhibitors or restrict Tryptophan.
Drug Efflux High ABCB1 (MDR1) Expression10 to 30-fold increaseCo-treat with ABCB1 inhibitors (e.g., Verapamil).
Section 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Intracellular NAD+ Quantification Assay (Validation of On-Target Activity)

Purpose: To determine if P4YMP resistance is due to a failure to deplete NAD+ (e.g., mutations/efflux) or due to downstream apoptotic evasion. Self-Validating Step: Spike-in of a known concentration of heavy-isotope labeled NAD+ prior to lysis ensures that any observed NAD+ depletion is biological, not an artifact of poor extraction efficiency.

  • Harvesting: Wash 1×106 cells with ice-cold PBS. Causality: Halts metabolic activity immediately, preventing artifactual NAD+ turnover during the harvesting process.

  • Lysis & Quenching: Add 200 µL of 0.5M Perchloric Acid (PCA). Causality: PCA rapidly denatures NAD-consuming enzymes (like PARPs and sirtuins), preserving the endogenous NAD+ pool for accurate quantification.

  • Internal Standard Spike-In: Immediately add 10 pmol of heavy-isotope NAD+ (NAD+-d4) to the lysate. Causality: Acts as an internal standard. If the final LC-MS readout shows a loss of the heavy isotope, it indicates poor extraction efficiency rather than a true biological depletion of NAD+, thus self-validating the assay.

  • Neutralization: Neutralize the extract with 1M K2HPO4 and centrifuge at 15,000 x g for 10 minutes to remove precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS, normalizing endogenous NAD+ peaks to the NAD+-d4 internal standard.

Protocol B: NAPRT Bypass Validation Assay

Purpose: To confirm if Nicotinic Acid (NA) in the media is rescuing cells from P4YMP toxicity. Self-Validating Step: A dual-arm setup comparing standard media vs. NA-free media. A true NAPRT bypass will only show resistance in the standard media arm.

  • Dual-Arm Plating: Seed cells in parallel 96-well plates. Plate A uses standard RPMI (contains ~8 µM NA). Plate B uses custom NA-free RPMI. Causality: Creates a controlled environment to isolate the variable of NA availability.

  • Dosing: Treat both arms with a dose-response gradient of P4YMP (1 nM to 10 µM) for 72 hours. Causality: Captures the exact fold-shift in IC50 rather than relying on a single-dose binary live/dead outcome, providing a quantitative measure of resistance.

  • Viability Readout: Measure viability using CellTiter-Glo. Causality: NAMPT inhibition specifically depletes ATP (downstream of NAD+ depletion). CellTiter-Glo directly measures ATP, making it the most mechanistically relevant viability readout for this specific inhibitor class.

Section 5: Pathway Visualization

G P4YMP P4YMP (NAMPT Inhibitor) NAMPT NAMPT (Mutations: H191R, D93del) P4YMP->NAMPT Inhibits NAD NAD+ Pool (Cell Survival) NAMPT->NAD Synthesis NAM Nicotinamide (NAM) NAM->NAMPT Substrate NAPRT NAPRT (Upregulated Salvage) NAPRT->NAD Bypass NA Nicotinic Acid (NA) NA->NAPRT Bypass QPRT QPRT (De Novo Pathway) QPRT->NAD Bypass Trp Tryptophan Trp->QPRT Bypass ABCB1 ABCB1 / MDR1 (Drug Efflux Pump) ABCB1->P4YMP Efflux (Resistance)

Mechanisms of P4YMP Resistance: NAMPT mutations, NAD+ bypass (NAPRT/QPRT), and ABCB1 drug efflux.

References
  • Source: Cancer Drug Resistance (2025)
  • Source: BMC Cancer (2010)
  • Source: PLoS One (2014)
  • Source: Frontiers in Oncology / PMC (2022)
  • Source: Benchchem (2025)

Sources

Troubleshooting

Technical Support Center: Mitigating Toxicity of 3-((Piperidin-4-yloxy)methyl)pyridine Analogs

Welcome to the technical support center for researchers engaged in the development of 3-((Piperidin-4-yloxy)methyl)pyridine analogs. This guide is designed to provide you with actionable strategies, troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers engaged in the development of 3-((Piperidin-4-yloxy)methyl)pyridine analogs. This guide is designed to provide you with actionable strategies, troubleshooting advice, and detailed protocols to address the common toxicity challenges associated with this chemical scaffold. Our goal is to empower you to design and synthesize safer, more effective drug candidates.

Introduction

The 3-((Piperidin-4-yloxy)methyl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of potent and selective drug candidates.[1] However, like many nitrogen-containing heterocyclic compounds, this scaffold can present significant toxicity challenges that may hinder preclinical development. These challenges often stem from metabolic liabilities, off-target activities, and unfavorable physicochemical properties.[2][3]

This guide will walk you through a systematic approach to identifying and mitigating these toxicities. We will cover everything from initial hazard identification using in vitro assays to rational chemical modifications aimed at detoxification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the common issues and questions that arise during the development of 3-((Piperidin-4-yloxy)methyl)pyridine analogs.

Part 1: Understanding and Identifying the Root Causes of Toxicity

Q1: My lead compound from this series shows significant cytotoxicity in a standard MTT assay against HepG2 cells. What are the likely causes?

A1: High cytotoxicity in a liver-derived cell line like HepG2 points toward several potential mechanisms, often related to metabolism. The 3-((Piperidin-4-yloxy)methyl)pyridine scaffold has several "hot spots" for metabolic transformation that can lead to reactive metabolites.

  • Metabolic Activation: The pyridine and piperidine rings are susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[4] This can lead to the formation of reactive intermediates, such as N-oxides or epoxides, which can form covalent adducts with cellular macromolecules like proteins and DNA, triggering cell death.[5][6]

  • Mitochondrial Toxicity: The compound may be interfering with mitochondrial function, which would be captured by the MTT assay as it measures mitochondrial reductase activity.[7]

  • Off-Target Kinase Inhibition: Many kinase inhibitors possess a similar hinge-binding pyridine motif. Unintended inhibition of essential cellular kinases can lead to cytotoxicity.

  • High Lipophilicity: Compounds with high lipophilicity (LogP > 3) can nonspecifically disrupt cell membranes or accumulate in the liver, leading to toxicity.[8][9][10]

Troubleshooting Workflow:

To dissect the cause of cytotoxicity, a systematic approach is recommended. The following workflow can help you pinpoint the liability.

Toxicity_Workflow A High Cytotoxicity Observed (e.g., HepG2 MTT Assay) B Assess Metabolic Stability (Microsomes/Hepatocytes) A->B Is metabolism a factor? F Measure Physicochemical Properties (LogP, pKa, Solubility) A->F E Assess Off-Target Activity (e.g., Kinase Panel) B->E No G High Metabolic Turnover B->G Yes C Identify Metabolites (LC-MS/MS) D Reactive Metabolite Trapping (e.g., with Glutathione) C->D H Reactive Adducts Detected D->H Positive I Potent Off-Target Hit E->I Positive J High LogP / Poor Solubility F->J Unfavorable G->C K Block Metabolic Hot Spots H->K M Modify Scaffold to Reduce Off-Target Binding I->M L Reduce Lipophilicity / Introduce Polar Groups J->L

Caption: A decision-making workflow for troubleshooting cytotoxicity.

Q2: How do I perform a reactive metabolite trapping experiment?

A2: A glutathione (GSH) trapping assay is a standard method to detect the formation of "soft" electrophilic reactive metabolites.[11]

Protocol: In Vitro Glutathione Trapping Assay

  • Incubation Preparation:

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5-1.0 mg/mL), your test compound (final concentration 10-50 µM), and glutathione (GSH, final concentration 5-10 mM) in a phosphate buffer (pH 7.4).

  • Initiate Reaction:

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Include a negative control incubation without the NADPH-regenerating system to check for non-enzymatic degradation or conjugation.[12]

  • Incubation and Quenching:

    • Incubate at 37°C for 30-60 minutes with gentle shaking.

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the supernatant by high-resolution LC-MS/MS. Look for the mass of the parent compound plus the mass of glutathione (307.3 Da) minus the mass of a proton.

Data Interpretation: The presence of a peak corresponding to the GSH adduct confirms the formation of a reactive metabolite. Tandem MS (MS/MS) can help to elucidate the structure of the adduct and pinpoint the site of metabolic activation on your molecule.[5]

Q3: My compound is showing hERG inhibition. What structural features of the 3-((Piperidin-4-yloxy)methyl)pyridine scaffold are responsible, and how can I mitigate this?

A3: hERG (human Ether-à-go-go-Related Gene) potassium channel blockade is a major cause of cardiotoxicity and a common liability for compounds containing a basic nitrogen atom and lipophilic aromatic groups.[13][14] For your scaffold, the key pharmacophoric features for hERG binding are:

  • Basic Nitrogen: The piperidine nitrogen, which will be protonated at physiological pH, is a key interaction point with the hERG channel.

  • Lipophilicity: The overall lipophilicity of the molecule, driven by the aromatic pyridine ring and any other substituents, contributes to hERG affinity.[15]

Strategies to Reduce hERG Liability:

StrategyRationaleExample Modification
Reduce Basicity (pKa) Lowering the pKa of the piperidine nitrogen reduces the population of the protonated species, weakening the key ionic interaction with the hERG channel.Introduce an electron-withdrawing group near the piperidine nitrogen.
Reduce Lipophilicity (LogP) Decreasing the overall lipophilicity can reduce non-specific binding to the hydrophobic regions of the hERG channel.Add polar groups (e.g., hydroxyl, amide) to the scaffold.[16]
Introduce Steric Hindrance Adding bulky groups near the basic nitrogen can physically block the compound from fitting into the hERG channel binding pocket.Add a methyl or cyclopropyl group adjacent to the piperidine nitrogen.
Conformational Rigidity Locking the molecule into a conformation that is unfavorable for hERG binding can be an effective strategy.Replace the flexible piperidine with a more rigid bioisostere like a spirocycle or a bicyclic amine.[4][15][17]
Part 2: Rational Design Strategies for Detoxification

Q4: Where are the most likely metabolic "soft spots" on my scaffold, and how can I block them?

A4: The term "soft spot" refers to a position on a molecule that is particularly susceptible to metabolism. Blocking these sites is a cornerstone of toxicity reduction.

Caption: Potential metabolic hotspots on the core scaffold.

Detoxification Strategies:

  • Blocking Aromatic Hydroxylation: Replace a hydrogen atom on the pyridine ring with a fluorine atom. The strong C-F bond is resistant to oxidative cleavage by CYP enzymes.

  • Preventing Piperidine Oxidation:

    • Steric Hindrance: Introduce a small alkyl group (e.g., methyl) on the carbon alpha to the piperidine nitrogen. This can physically block the enzyme from accessing the site.[4]

    • Lowering pKa: As mentioned for hERG, adding an adjacent electron-withdrawing group can make the nitrogen less susceptible to oxidation.

  • Bioisosteric Replacement: If the piperidine or pyridine ring is the primary source of metabolic instability, consider replacing it with a more stable bioisostere.[4][18][19]

Original MoietyPotential BioisostereRationale for Improvement
PiperidineAzaspiro[3.3]heptaneIncreased metabolic stability and improved solubility.[17]
PiperidineBicyclopentaneRigid isostere that can improve metabolic profile.[4]
PyridinePhenyl (with EWG)Can sometimes reduce metabolic activation.[20]
PyridinePyridazineAlters electronic properties and metabolic profile.

Q5: Can I use physicochemical properties to guide my design of less toxic analogs?

A5: Absolutely. Modulating properties like lipophilicity (LogP/LogD), pKa, and solubility is a powerful, proactive strategy to design safer compounds.[8][21]

The Lipophilicity-Toxicity Relationship:

There is a strong correlation between high lipophilicity and an increased risk of various toxicities, including hepatotoxicity and off-target effects.[9][10][22] Highly lipophilic compounds tend to have poor solubility, bind promiscuously to proteins, and can disrupt cell membranes.[8]

Guiding Principles:

  • Aim for an Optimal LogP Range: For most oral drug candidates, a cLogP between 1 and 3 is considered optimal for a good balance of permeability and solubility, which can help avoid toxicity issues.[8]

  • Monitor Lipophilic Efficiency (LiPE): LiPE is a metric that combines potency and lipophilicity (LiPE = pIC50 - LogP). When optimizing your series, aim to increase potency without a proportional increase in lipophilicity (i.e., strive for a higher LiPE).

  • Increase Solubility: Poor aqueous solubility can lead to precipitation in assays and in vivo, causing inconsistent results and potential toxicity.[23] Introducing polar functional groups (e.g., -OH, -CONH2) or heteroatoms can improve solubility.

Key Experimental Protocols

Protocol: Liver Microsomal Stability Assay

This assay provides a measure of a compound's susceptibility to Phase I metabolism and is a crucial first step in assessing metabolic liabilities.[12][24][25]

  • Reagents & Materials:

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P dehydrogenase)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Test compound and positive control (e.g., a high-clearance compound like verapamil)

    • Acetonitrile (for quenching)

    • 96-well plates, LC-MS/MS system

  • Procedure:

    • Prepare a working solution of your test compound in buffer (e.g., 1 µM). The final DMSO concentration should be <0.5%.[12]

    • Add the compound solution to wells of a 96-well plate.

    • Add HLM to the wells (final protein concentration ~0.5 mg/mL).[12]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[12][19]

    • Seal the plate, vortex, and centrifuge to pellet the protein.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the appropriate equations.[24][26]

References

  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec. Retrieved April 3, 2026, from [Link]

  • Boyko, Y. D., Fessard, T., & Sarlah, D. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]

  • Baillie, T. A., & Rettie, A. E. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 10(4), 259-273. [Link]

  • Petrovcic, J., Boyko, Y. D., Fessard, T., & Sarlah, D. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ResearchGate. [Link]

  • Tang, W., et al. (2008). Mitigation Strategies for Reactive Intermediates in Drug Discovery. Xenobiotica, 38(11), 1437-1451. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2011). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1181-1198. [Link]

  • Eastman, K. J., et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(23), 7488-7491. [Link]

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Validation

A Comparative Guide to LSD1 Inhibitors: Benchmarking 3-(Piperidin-4-ylmethoxy)pyridine Derivatives Against Clinical-Stage Compounds

Introduction: LSD1, An Epigenetic Checkpoint and Prime Therapeutic Target Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that serves as a critical epige...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: LSD1, An Epigenetic Checkpoint and Prime Therapeutic Target

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that serves as a critical epigenetic regulator.[1] Discovered in 2004, it was the first histone demethylase to be identified, proving that histone methylation is a dynamic and reversible process.[1][2] LSD1 primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks associated with active gene transcription, thereby leading to transcriptional repression.[3] In complex with certain co-regulators like the androgen receptor, it can also demethylate H3K9me1/2, a repressive mark, to activate gene expression.[3][4]

Beyond histones, LSD1 targets a suite of non-histone proteins, including p53, DNMT1, and STAT3, implicating it in a wide array of fundamental cellular processes such as differentiation, proliferation, and stem cell biology.[1][5] Its overexpression is a hallmark of numerous malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer, where it helps maintain an undifferentiated, proliferative state.[1][2][5] This central role in oncogenesis has established LSD1 as a high-priority therapeutic target, spurring the development of numerous small molecule inhibitors.

This guide provides an in-depth comparison of a promising preclinical series of compounds based on the 3-(Piperidin-4-ylmethoxy)pyridine scaffold against other well-characterized LSD1 inhibitors that have entered clinical trials. We will dissect their mechanisms, compare their biochemical and cellular potencies, and provide the experimental frameworks necessary for their evaluation.

The Two Faces of Inhibition: Covalent vs. Reversible Blockade of LSD1

LSD1 inhibitors can be broadly categorized into two primary classes based on their mechanism of action: irreversible (covalent) and reversible (non-covalent). This mechanistic distinction is fundamental, influencing potency, selectivity, and potential toxicities.

  • Irreversible (Covalent) Inhibition: Many of the first-generation and most clinically advanced LSD1 inhibitors are derivatives of tranylcypromine (TCP), a monoamine oxidase (MAO) inhibitor.[3][6] These molecules act as mechanism-based inactivators. They are processed by the FAD cofactor in the LSD1 active site, forming a reactive intermediate that then covalently bonds to the FAD, permanently inactivating the enzyme.[3]

  • Reversible (Non-Covalent) Inhibition: This newer class of inhibitors binds to the enzyme's active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[3][7][8] They can be further subdivided into those that are competitive with the histone substrate and those that are non-competitive.[7][9] The 3-(Piperidin-4-ylmethoxy)pyridine series falls into the substrate-competitive category.[3][7] A potential advantage of reversible inhibitors is a more manageable safety profile, as their effects can be diminished upon clearance, unlike covalent inhibitors which require synthesis of new enzyme to restore function.[8]

LSD1_Mechanism cluster_0 LSD1 Catalytic Cycle cluster_1 Points of Inhibition LSD1_FAD_ox LSD1•FAD(ox) LSD1_FAD_red LSD1•FAD(red) LSD1_FAD_ox->LSD1_FAD_red Demethylation H3K4me2 H3K4me2 Substrate H3K4me2->LSD1_FAD_ox Binding LSD1_FAD_red->LSD1_FAD_ox Re-oxidation H3K4me0_Product H3K4me0 + HCHO LSD1_FAD_red->H3K4me0_Product Product Release H2O2 H₂O₂ LSD1_FAD_red->H2O2 O2 O₂ O2->LSD1_FAD_red Irreversible Irreversible Inhibitors (e.g., Iadademstat) Irreversible->LSD1_FAD_ox Covalent Adduct Formation Reversible Reversible Inhibitors (e.g., 3-(Piperidin-4-ylmethoxy)pyridine) Reversible->LSD1_FAD_ox Competitive Binding

Figure 1: LSD1 catalytic cycle and mechanisms of inhibition.

Comparative Analysis of Leading LSD1 Inhibitors

A direct comparison of biochemical potency and cellular activity is essential for contextualizing the potential of any new inhibitor series. The following tables summarize key performance data for the 3-(Piperidin-4-ylmethoxy)pyridine class alongside prominent clinical-stage LSD1 inhibitors.

Biochemical Potency and Selectivity

The ideal LSD1 inhibitor demonstrates high potency against its target while sparing other FAD-dependent amine oxidases like MAO-A and MAO-B, inhibition of which can lead to off-target effects. The 3-(Piperidin-4-ylmethoxy)pyridine series exhibits excellent potency and selectivity, rivaling many compounds in clinical development.

Compound Class / Mechanism LSD1 IC₅₀ / Kᵢ MAO-A IC₅₀ MAO-B IC₅₀ Selectivity (LSD1 vs MAO-B)
Compound 22 (Piperidine Series) Reversible, CompetitiveKᵢ = 29 nM[3][7]>10,000 nM[7]>10,000 nM[7]>340-fold[7]
Iadademstat (ORY-1001) Irreversible, CovalentIC₅₀ < 1 nM[10]>10,000 nM~1,500 nM>1500-fold
Bomedemstat (IMG-7289) Irreversible, CovalentLow nM Potency[11]>250,000 nM[11]>250,000 nM[11]>2500-fold[11]
GSK2879552 Irreversible, CovalentIC₅₀ = 24.5 nM[6]>100,000 nM>100,000 nM>4000-fold
Pulrodemstat (CC-90011) ReversibleIC₅₀ = 0.25 - 0.3 nM[9][12]>10,000 nM[12]>10,000 nM[12]>33,000-fold[12]
Seclidemstat (SP-2577) Reversible, Non-competitiveIC₅₀ = 13 nM[4]>300,000 nM[4]>300,000 nM[4]>23,000-fold[4]
Tranylcypromine (TCP) Irreversible, CovalentKᵢ = 271,000 nM[7]IC₅₀ = 2,840 nMIC₅₀ = 730 nM~0.0027-fold (MAO-B selective)[7]

Note: IC₅₀/Kᵢ values can vary based on assay conditions. Data is presented for comparative purposes.

Cellular Anti-proliferative Activity

Effective LSD1 inhibition should translate to potent anti-proliferative or differentiation-inducing effects in cancer cell lines where LSD1 is a key dependency. The 3-(Piperidin-4-ylmethoxy)pyridine derivatives demonstrate strong cellular activity in both hematological and solid tumor models.

Compound Cell Line (Cancer Type) Anti-proliferative EC₅₀ / IC₅₀ Clinical Status
Compound 22 (Piperidine Series) MV4-11 (AML)EC₅₀ = 280 nM[3][7]Preclinical[3][7]
Iadademstat (ORY-1001) THP-1 (AML)IC₅₀ < 1 nM[10]Phase II
Bomedemstat (IMG-7289) Jak2V617F cells (Myeloproliferative Neoplasm)Induces apoptosis at 50 nM[6]Phase III
GSK2879552 NCI-H1417 (SCLC)Potent, cytostatic effectPhase I/II[7]
Pulrodemstat (CC-90011) Kasumi-1 (AML)EC₅₀ = 2 nM[9][12]Phase II[7][12]
Seclidemstat (SP-2577) A673 (Ewing Sarcoma)IC₅₀ < 150 nMPhase I/II[7]

Deep Dive: The 3-(Piperidin-4-ylmethoxy)pyridine Inhibitor Class

The work by Wu et al. introduced this series as potent, reversible, and highly selective LSD1 inhibitors.[3][7]

Mechanism and Binding Mode: Enzyme kinetics studies confirmed that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 peptide substrate.[3][7] This is a crucial finding, as it suggests the inhibitors directly occupy the substrate-binding pocket. This was later visualized by Kashiwagi et al., who solved the crystal structure of LSD1 in complex with a derivative from this series. The structure revealed that the inhibitor sits deep within the catalytic center. Key interactions include a hydrogen bond between the compound's cyano group and the catalytic residue Lys661, while the piperidine ring interacts with Asp555 and Asn540. This detailed structural understanding provides a robust platform for rational, structure-based design of even more potent and selective molecules.

Cellular Effects: In cellular assays, treatment with these inhibitors led to a dose-dependent increase in global H3K4me2 levels, confirming on-target engagement.[3][7] This epigenetic alteration translated into potent anti-proliferative activity against a panel of leukemia and solid tumor cell lines, while importantly showing negligible effects on normal, non-cancerous cells.[3][7]

Experimental Methodologies

To ensure scientific integrity, protocols must be robust and self-validating. Below are standardized, step-by-step methodologies for key assays used to characterize LSD1 inhibitors.

Protocol 1: In Vitro LSD1 Biochemical Potency Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.[4]

  • Principle: LSD1 demethylates its substrate (e.g., a H3K4me2 peptide), producing H₂O₂ as a byproduct. In the presence of Horseradish Peroxidase (HRP), this H₂O₂ reacts with a detector molecule (like 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to generate a highly fluorescent product, resorufin, which can be quantified.

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 3-(Piperidin-4-ylmethoxy)pyridine derivative) in assay buffer (e.g., 50 mM Tris, pH 7.5). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., TCP).

    • Enzyme-Inhibitor Pre-incubation: In a 96-well black plate, add recombinant human LSD1 enzyme to each well. Add the serially diluted inhibitor or controls and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme.

    • Reaction Initiation: Prepare a reaction cocktail containing the H3K4me2 peptide substrate, HRP, and the ADHP detection reagent in assay buffer.

    • Measurement: Add the reaction cocktail to each well to start the reaction. Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: ~535 nm, Emission: ~590 nm) over time (e.g., every minute for 30 minutes).

    • Data Analysis: Calculate the initial reaction rate (slope of the linear portion of the fluorescence curve) for each inhibitor concentration. Plot the reaction rates against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement by Western Blot

This assay validates that the inhibitor engages and blocks LSD1 activity within a cellular context by measuring the accumulation of its substrate, H3K4me2.[3]

  • Principle: Inhibition of LSD1 in cells prevents the demethylation of H3K4me2, leading to its accumulation. This increase can be detected using an antibody specific to the H3K4me2 mark.

  • Step-by-Step Protocol:

    • Cell Treatment: Seed a relevant cancer cell line (e.g., MV4-11 for AML) in a 6-well plate and allow cells to adhere overnight. Treat the cells with various concentrations of the LSD1 inhibitor for a specified time (e.g., 48-72 hours).

    • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit. Quantify the protein concentration of the extracts using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts (e.g., 10-15 µg) of histone extracts onto a 15% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again three times with TBST.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Re-probe the same membrane with an antibody for total Histone H3 as a loading control. Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the fold-change in methylation upon inhibitor treatment.

Inhibitor_Screening_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation Biochem_Assay Primary Screen: LSD1 Biochemical Assay (e.g., Peroxidase-Coupled) Selectivity_Assay Secondary Screen: Selectivity Assays (MAO-A, MAO-B, LSD2) Biochem_Assay->Selectivity_Assay Potent Hits Determine_IC50 Determine IC₅₀ & Selectivity Index Selectivity_Assay->Determine_IC50 Selective Hits Cell_Prolif Cellular Potency: Anti-Proliferation Assay (e.g., CellTiter-Glo) Determine_IC50->Cell_Prolif Advance Lead Candidates Target_Engage Target Engagement: Western Blot for H3K4me2 Cell_Prolif->Target_Engage Active Compounds Determine_EC50 Determine EC₅₀ & Confirm On-Target Effect Target_Engage->Determine_EC50 In_Vivo In Vivo Efficacy: Xenograft Models Determine_EC50->In_Vivo Advance for In Vivo Studies

Figure 2: A typical experimental workflow for LSD1 inhibitor validation.

Conclusion and Future Perspectives

The landscape of LSD1 inhibition is rapidly evolving, moving from broad-spectrum, irreversible inactivators like TCP to highly potent and selective agents, both covalent and reversible. The preclinical data for the 3-(Piperidin-4-ylmethoxy)pyridine series positions it as a highly promising class of reversible, substrate-competitive inhibitors.[3][7] Its potent biochemical and cellular activity, combined with high selectivity over MAOs, addresses the key liabilities of early-generation compounds.

While irreversible inhibitors like Iadademstat and Bomedemstat have shown significant clinical promise, the development of potent, selective, and reversible inhibitors remains a high-priority objective. Reversible agents may offer a wider therapeutic window and a more controllable safety profile. The detailed structural and functional characterization of the 3-(Piperidin-4-ylmethoxy)pyridine scaffold provides an exemplary foundation for the development of next-generation epigenetic therapies targeting LSD1-dependent cancers. Further investigation into the in vivo efficacy, pharmacokinetics, and safety of optimized leads from this series is clearly warranted.

References

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Comparative

Selectivity Profiling of the 3-((Piperidin-4-yloxy)methyl)pyridine Scaffold: LSD1 vs. MAO-A/MAO-B

Executive Summary Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic regulator implicated in the pathogenesis of various malignancies. Because LSD1 shares significant structural homology and a flavin ade...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic regulator implicated in the pathogenesis of various malignancies. Because LSD1 shares significant structural homology and a flavin adenine dinucleotide (FAD)-dependent catalytic mechanism with monoamine oxidases A and B (MAO-A and MAO-B), achieving high target selectivity is a primary hurdle in drug development [1]. Off-target MAO inhibition can lead to severe adverse effects, such as the "cheese effect" (hypertensive crisis).

The 3-((piperidin-4-yloxy)methyl)pyridine scaffold has emerged as a highly potent and selective pharmacophore for LSD1 inhibition, consistently demonstrating >160-fold selectivity over MAO-A and MAO-B. This guide objectively compares the performance of this scaffold against traditional non-selective inhibitors and outlines the self-validating experimental protocols required to prove this selectivity.

Mechanistic Causality: Driving Selectivity through Structural Design

As an Application Scientist, it is crucial to understand why a compound is selective, rather than just observing the IC50 values. The selectivity of the 3-((piperidin-4-yloxy)methyl)pyridine scaffold is driven by volumetric and electrostatic disparities between the enzyme cavities:

  • Cavity Volume & Steric Hindrance: The LSD1 active site is evolutionarily designed to accommodate bulky histone H3 tails, resulting in a significantly larger binding cavity. In contrast, MAO-A and MAO-B cavities are restricted to process smaller monoamine neurotransmitters. The bulky nature of the pyridine-piperidine ether system creates an unfavorable steric clash within MAO enzymes [2].

  • Electrostatic Anchoring: The protonated nitrogen of the piperidine ring forms a critical salt bridge and hydrogen bond network with the Asp555 residue in LSD1. MAO-A and MAO-B lack an equivalently positioned acidic residue, rendering them incapable of tightly anchoring the piperidine moiety [1].

  • Pi-Stacking: The pyridine core engages in favorable pi-pi interactions with Tyr761 and the isoalloxazine ring of FAD within LSD1, stabilizing the inhibitor complex.

Mechanism cluster_0 3-((Piperidin-4-yloxy)methyl)pyridine cluster_1 LSD1 Active Site (Large Cavity) cluster_2 MAO-A / MAO-B Active Site (Small Cavity) Scaffold Protonated Piperidine & Pyridine Core Asp555 Asp555 Residue (Salt Bridge) Scaffold->Asp555 High Affinity Binding (Ki < 50 nM) Tyr761 Tyr761 & FAD (Pi-Stacking) Scaffold->Tyr761 NoAsp Lack of Asp Equivalent (No Salt Bridge) Scaffold->NoAsp Weak Binding (Ki > 50 µM) Steric Steric Clash (Restricted Volume) Scaffold->Steric

Diagram 1: Structural causality of 3-((Piperidin-4-yloxy)methyl)pyridine selectivity for LSD1.

Comparative Performance Data

The following table summarizes the enzymatic inhibitory profile of a representative 3-((piperidin-4-yloxy)methyl)pyridine derivative compared to Tranylcypromine (TCP), a classic non-selective pan-inhibitor. The data illustrates the profound selectivity window achieved by exploiting the Asp555 interaction in LSD1.

Compound / ScaffoldTargetKi (μM)Selectivity Index (vs LSD1)
3-((Piperidin-4-yloxy)methyl)pyridine (Rep. 1) LSD10.029-
MAO-A> 50.0> 1724x
MAO-B18.7> 640x
Tranylcypromine (TCP - Control) LSD12.1-
MAO-A0.0020.001x (Non-selective)
MAO-B0.0040.002x (Non-selective)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of LSD1 vs. MAO selectivity must employ a self-validating system. This means the protocol inherently controls for false positives (e.g., assay interference) and confirms on-target cellular engagement orthogonally.

Phase 1: Biochemical Selectivity Profiling

Step 1: LSD1 Demethylase Assay (Primary Screen)

  • Rationale: Measures direct enzymatic inhibition via H₂O₂ byproduct detection.

  • Reaction: Incubate recombinant human LSD1 with the inhibitor and a di-methylated histone H3K4 peptide substrate.

  • Detection: Utilize a peroxidase-coupled Amplex Red system to measure H₂O₂ release (Fluorescence Ex/Em = 530/590 nm).

  • Internal Controls (Self-Validation): Use GSK2879552 as a positive control (known selective LSD1 inhibitor) and DMSO as the vehicle negative control. Include a "no-enzyme" well to rule out compound auto-fluorescence.

Step 2: MAO-A and MAO-B Counter-Screening

  • Rationale: Directly quantifies off-target affinity.

  • Reaction: Incubate recombinant human MAO-A or MAO-B with the inhibitor. Use kynuramine as the substrate for MAO-A and benzylamine for MAO-B.

  • Detection: Measure the fluorescent oxidation products.

  • Internal Controls (Self-Validation): Use Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) as reference standards to ensure assay sensitivity and dynamic range.

Phase 2: Orthogonal Cellular Validation

Biochemical Ki values do not guarantee cellular penetration or target binding in a complex proteome. Therefore, orthogonal validation is strictly required.

Step 3: Cellular Target Engagement (CETSA)

  • Rationale: Proves that the observed biochemical selectivity translates to the intracellular environment.

  • Execution: Treat target cancer cells (e.g., MKN-45) with the compound. Perform a Cellular Thermal Shift Assay (CETSA) to quantify the thermal stabilization of LSD1, confirming direct intracellular binding without MAO interference [1].

Step 4: Biomarker Readout (Western Blot)

  • Execution: Analyze cell lysates for H3K4me2 levels. A true, selective LSD1 inhibitor will cause a dose-dependent accumulation of H3K4me2 without altering total LSD1 protein levels.

Workflow Start Compound Preparation 3-((Piperidin-4-yloxy)methyl)pyridine derivatives Split Parallel Screening Start->Split LSD1_Assay LSD1 Demethylase Assay (Amplex Red / H2O2 detection) Control: GSK2879552 Split->LSD1_Assay MAOA_Assay MAO-A Inhibition Assay (Kynuramine Substrate) Control: Clorgyline Split->MAOA_Assay MAOB_Assay MAO-B Inhibition Assay (Benzylamine Substrate) Control: Selegiline Split->MAOB_Assay Data Data Analysis Calculate IC50 & Ki Values LSD1_Assay->Data MAOA_Assay->Data MAOB_Assay->Data Selectivity Selectivity Index (SI) SI = Ki(MAO) / Ki(LSD1) > 160x Data->Selectivity Orthogonal Self-Validating Orthogonal Assays CETSA (Target Engagement) & Western Blot (H3K4me2) Selectivity->Orthogonal Validates Biochemical Data

Diagram 2: Self-validating workflow for LSD1 vs MAO selectivity profiling.

References

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry (via PubMed Central). URL: [Link]

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules (MDPI). URL: [Link]

Validation

Comparative Analysis of 3-((Piperidin-4-yloxy)methyl)pyridine Analogs: Potency, SAR, and CNS Disposition

As drug discovery increasingly targets complex allosteric sites and central nervous system (CNS) pathways, the selection of optimal basic pharmacophores is critical. The 3-((piperidin-4-yloxy)methyl)pyridine scaffold—and...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly targets complex allosteric sites and central nervous system (CNS) pathways, the selection of optimal basic pharmacophores is critical. The 3-((piperidin-4-yloxy)methyl)pyridine scaffold—and its positional isomers—has emerged as a highly versatile structural motif. Featuring a basic piperidine nitrogen for critical salt-bridge formation, a flexible ether linkage, and a pyridine ring for π−π stacking and metabolic tuning, this moiety is foundational to several highly potent drug classes, ranging from oxytocin receptor antagonists to muscarinic M4 positive allosteric modulators (PAMs)[1][2].

This guide provides an objective, data-driven comparative analysis of 3-((piperidin-4-yloxy)methyl)pyridine analogs against alternative positional isomers, detailing the mechanistic causality behind their structural advantages, potency metrics, and the self-validating experimental protocols required for their evaluation.

Mechanistic Rationale: The Positional Advantage of the 3-Isomer

The positional isomerism of the pyridine ring (2-, 3-, or 4-substitution) relative to the piperidin-4-yloxy-methyl vector fundamentally alters the molecule's physicochemical properties.

  • Vector Projection & Steric Fit: The 3-substituted analog projects the piperidine ring at a ~120° angle relative to the pyridine nitrogen. In deep allosteric pockets, such as the M4 muscarinic receptor, this geometry prevents steric clash with transmembrane helices while maintaining optimal distance for the piperidine nitrogen to interact with conserved aspartate residues[2].

  • pKa and CNS Penetrance: The proximity of the ether oxygen to the pyridine nitrogen in 2-substituted analogs (e.g., precursors to Piboserod) can induce localized dipole shielding, slightly lowering the basicity of the system[3]. However, 3-substituted analogs maintain a distinct separation of charge centers. When optimized with electron-withdrawing groups (e.g., fluorine), the 3-pyridine scaffold achieves an ideal lipophilicity-to-pKa ratio, driving superior blood-brain barrier (BBB) permeation (Brain:Plasma Kp​>1.0 )[2].

  • Metabolic Stability: Unsubstituted pyridines are prone to N-oxidation and CYP-mediated hydroxylation. Incorporating a 2-methyl group on a 3-substituted pyridine (e.g., 2-methyl-3-((piperidin-4-yloxy)methyl)pyridine) sterically hinders the nitrogen lone pair, dramatically increasing the in vivo half-life and oral bioavailability, as demonstrated in oxytocin antagonist development[4].

SAR_Logic Core Piperidin-4-yloxy Pyridine Core Pos2 2-Substitution (e.g., Piboserod) Core->Pos2 Pos3 3-Substitution (e.g., L-372,662 / M4 PAMs) Core->Pos3 Target1 5-HT4 Antagonism High Peripheral Affinity Pos2->Target1 Target2 Oxytocin Antagonism 90% Oral Bioavailability Pos3->Target2 Target3 M4 PAM High CNS Penetrance (Kp > 1) Pos3->Target3

Caption: Divergent Structure-Activity Relationship (SAR) pathways based on pyridine positional isomerism.

Comparative Potency and Pharmacokinetic Data

To objectively assess the performance of these analogs, we must evaluate their binding affinity ( Ki​ or EC50​ ) alongside their pharmacokinetic disposition. The table below summarizes quantitative experimental data across three distinct therapeutic applications utilizing the piperidin-4-yloxy-pyridine core.

Compound / Scaffold VariantPrimary TargetPositional IsomerPotency ( Ki​ / EC50​ )CNS Penetrance ( Kp​ )Oral Bioavailability (Rat)
L-372,662 (Pyridine N-oxide analog)[1]Oxytocin Receptor (Antagonist)3-substituted Ki​=4.1 nMLow (Peripheral target)90%
Compound 17a (Quinazoline analog)[2]Muscarinic M4 (PAM)3-substituted EC50​=600 nMHigh ( Kp​=21.1 )N/A (IV dosed)
Piboserod (SB207266) [3]5-HT4 Receptor (Antagonist)2-substituted Ki​=0.5 nMLow (Peripheral target)~40%
Compound 40 (Chromenone oxime)[5]mGluR4 (PAM)4-substituted EC50​=0.75 μ MHigh ( Kp​=1.2 )N/A (High Clearance)

Analysis: The data clearly indicates that while 2-substituted analogs can achieve sub-nanomolar potency for peripheral targets (like 5-HT4 in the gut), 3-substituted analogs exhibit superior versatility for CNS applications. The 3-substitution pattern allows for extensive modification of the distal piperidine nitrogen without compromising the critical binding vectors required for allosteric modulation[2][6].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 3-((piperidin-4-yloxy)methyl)pyridine analogs requires rigorous, self-validating assay systems. The following protocols detail the causality behind the experimental choices.

Protocol A: High-Throughput Radioligand Binding Assay (Potency Determination)

Causality: To accurately determine the Ki​ of basic amines like piperidines, the assay buffer must be strictly maintained at pH 7.4. Deviations will alter the protonation state of the piperidine nitrogen ( pKa​≈9.5 ), artificially skewing affinity data.

  • Preparation: Prepare membrane homogenates from HEK293 cells expressing the target receptor (e.g., human Oxytocin or M4 receptor) in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ to stabilize G-protein coupling.

  • Ligand Displacement: Incubate 50 μ g of membrane protein with a fixed concentration of radioligand (e.g., [3H] -NMS for muscarinic receptors) at its Kd​ value.

  • Analog Titration: Add the 3-((piperidin-4-yloxy)methyl)pyridine analog in a 10-point concentration-response curve (10 pM to 10 μ M). Self-Validation Step: Include a known reference standard (e.g., Atropine for M4) on every plate to validate the dynamic range of the assay.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the lipophilic pyridine core). Quantify bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: LC-MS/MS Cassette Dosing for Brain Penetrance ( Kp​ )

Causality: Assessing CNS penetrance requires distinguishing between passive permeability and active efflux (e.g., P-glycoprotein). Cassette dosing allows simultaneous evaluation of the analog alongside permeability markers.

  • Formulation: Dissolve the analog in 5% DMSO / 10% Tween-80 / 85% Saline. The low DMSO concentration prevents BBB disruption.

  • Administration: Administer intravenously (IV) to male Sprague-Dawley rats at 1 mg/kg. Self-Validation Step: Co-administer Atenolol (low BBB penetrance marker) and Diazepam (high BBB penetrance marker) to validate the integrity of the BBB in the test subjects.

  • Sampling: At 1-hour post-dose, euthanize the animals. Collect systemic blood via cardiac puncture and immediately harvest the whole brain.

  • Extraction: Homogenize brain tissue in 3 volumes of PBS. Extract both plasma and brain homogenate using protein precipitation (Acetonitrile containing an internal standard).

  • Quantification: Analyze via UPLC-MS/MS using multiple reaction monitoring (MRM). The Brain:Plasma ratio ( Kp​ ) is calculated as AUCbrain​/AUCplasma​ .

Workflow Prep Analog Synthesis & Formulation (pH 7.4 Optimization) Assay Receptor Binding Assay (Radioligand Displacement) Prep->Assay In Vitro Screening LCMS LC-MS/MS Quantification (Brain vs. Plasma AUC) Prep->LCMS In Vivo (Rodent) Data PK/PD Correlation (Efficacy vs. Kp) Assay->Data Ki / EC50 LCMS->Data Kp Ratio

Caption: Self-validating experimental workflow integrating in vitro potency with in vivo CNS disposition.

Conclusion

The comparative analysis of piperidin-4-yloxy-pyridine analogs reveals that the 3-substituted structural motif offers a distinct pharmacological advantage for complex targets requiring high oral bioavailability and CNS penetrance. While 2-substituted analogs excel in peripheral, high-affinity antagonist roles (e.g., 5-HT4), the vector geometry of the 3-position allows for optimal engagement with deep allosteric pockets without introducing metabolic liabilities. Researchers optimizing CNS-active libraries should prioritize the 3-((piperidin-4-yloxy)methyl)pyridine scaffold, particularly when combined with strategic steric shielding (e.g., 2-methyl or 5-fluoro substitutions on the pyridine ring) to mitigate oxidative metabolism.

References

  • Development of orally active oxytocin antagonists: studies on 1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) and related pyridines. PubMed / Journal of Medicinal Chemistry. Available at:[Link]

  • Development of Orally Active Oxytocin Antagonists: Studies on 1-(1-{4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]... ACS Publications. Available at:[Link]

  • Discovery and optimization of a novel series of highly CNS penetrant M4 PAMs based on a 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d] pyrimidine core. PMC / NIH. Available at:[Link]

  • Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. Journal of Medicinal Chemistry / ACS. Available at:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Anti-proliferative Effects of 3-((Piperidin-4-yloxy)methyl)pyridine

This guide provides an in-depth comparative analysis of the anti-proliferative properties of 3-((Piperidin-4-yloxy)methyl)pyridine, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the anti-proliferative properties of 3-((Piperidin-4-yloxy)methyl)pyridine, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Designed for researchers, scientists, and drug development professionals, this document benchmarks the compound against clinically relevant LSD1 inhibitors and standard-of-care chemotherapeutics. The following sections detail the scientific rationale, experimental methodologies, comparative data, and mechanistic insights to facilitate an informed evaluation of this compound for oncology research and development.

Introduction: The Rationale for Targeting LSD1 with 3-((Piperidin-4-yloxy)methyl)pyridine

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). LSD1 is frequently overexpressed in a wide range of malignancies, including acute myeloid leukemia (AML) and various solid tumors such as breast cancer[1][2]. This overexpression is associated with a block in cellular differentiation and an increase in proliferation, migration, and invasiveness[1][2]. Consequently, LSD1 has emerged as a promising therapeutic target in oncology.

The compound 3-((Piperidin-4-yloxy)methyl)pyridine and its analogs have been identified as potent, non-covalent, and reversible inhibitors of LSD1[3]. These molecules competitively inhibit the demethylation of the H3K4 substrate, leading to an increase in cellular H3K4 methylation and subsequent anti-proliferative effects in cancer cells[3]. A key advantage of this class of compounds is their observed selectivity for cancer cells with negligible effects on normal cells, a crucial attribute for a therapeutic candidate.

This guide will benchmark the anti-proliferative efficacy of 3-((Piperidin-4-yloxy)methyl)pyridine and its closely related analogs against other LSD1 inhibitors currently in clinical development and standard chemotherapy agents.

Comparator Compound Selection: A Multi-faceted Approach

To provide a comprehensive performance context, a panel of comparator compounds was selected based on their mechanism of action and clinical relevance in treating leukemia and breast cancer.

  • Clinical-Stage LSD1 Inhibitors:

    • Iadademstat (ORY-1001): A potent and selective, irreversible LSD1 inhibitor in clinical trials for AML and solid tumors[4][5].

    • Bomedemstat (IMG-7289): An irreversible LSD1 inhibitor being investigated for myeloproliferative neoplasms[6][7][8].

    • Pulrodemstat (CC-90011): A potent, selective, and reversible LSD1 inhibitor in clinical trials for various cancers[9][10][11].

  • Standard-of-Care Chemotherapeutics:

    • Cytarabine (Ara-C): A cornerstone of AML treatment that inhibits DNA synthesis.

    • Doxorubicin: An anthracycline antibiotic used in the treatment of various cancers, including AML and breast cancer, which intercalates into DNA.

Experimental Design and Protocols

The anti-proliferative effects of the compounds were evaluated across a panel of human cancer cell lines, selected based on their relevance to LSD1 inhibition and the clinical indications of the comparator drugs.

Selected Cancer Cell Lines:

  • Acute Myeloid Leukemia (AML):

    • MV4-11: FLT3-ITD positive AML cell line.

    • Molm-13: FLT3-ITD positive AML cell line.

  • Breast Cancer:

    • MCF-7: Estrogen receptor-positive breast cancer cell line.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates the standardized workflow employed for assessing the anti-proliferative activity of the test compounds.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis A Cancer Cell Line Culture (MV4-11, Molm-13, MCF-7) B Cell Counting & Viability Check (Trypan Blue Exclusion) A->B C Seeding into 96-well Plates B->C E Treatment of Cells (72-hour incubation) C->E D Serial Dilution of Test Compounds (3-((Piperidin-4-yloxy)methyl)pyridine analogs, Comparators) D->E F Addition of MTT Reagent E->F G Incubation (4 hours) F->G H Solubilization of Formazan Crystals G->H I Absorbance Reading (570 nm) H->I J Data Analysis (IC50 Calculation) I->J

Caption: Standardized workflow for assessing in vitro anti-proliferative activity.

Detailed Protocol: MTT Cell Proliferation Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • MTT (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control. Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration using non-linear regression analysis.

Comparative Anti-proliferative Activity

Table 1: Anti-proliferative Activity (IC50) in Acute Myeloid Leukemia Cell Lines

CompoundTargetMV4-11 (IC50)Molm-13 (IC50)Reference(s)
3-((Piperidin-4-yloxy)methyl)pyridine Analog (Cmpd 20) LSD10.36 µM3.4 µM[3]
Iadademstat (ORY-1001)LSD1Data not availableData not available[4][5]
Bomedemstat (IMG-7289)LSD1Data not availableData not available[6][7][8]
Pulrodemstat (CC-90011)LSD12 nM (as EC50 in Kasumi-1)Data not available[9]
CytarabineDNA Synthesis0.26 µM (parental)< 0.03 µM[12][13]

Table 2: Anti-proliferative Activity (IC50) in Breast Cancer Cell Line (MCF-7)

CompoundTargetMCF-7 (IC50)Reference(s)
3-((Piperidin-4-yloxy)methyl)pyridine Analog (Cmpd 20) LSD13.6 µM[3]
Iadademstat (ORY-1001)LSD1Data not available[4][5]
Bomedemstat (IMG-7289)LSD1Data not available[6][7][8]
Pulrodemstat (CC-90011)LSD1Data not available[9][10][11]
DoxorubicinTopoisomerase II0.68 µg/mL (~1.25 µM)[1][14]

Mechanistic Insights: Downstream Signaling of LSD1 Inhibition

The anti-proliferative effects of 3-((Piperidin-4-yloxy)methyl)pyridine and other LSD1 inhibitors are a consequence of the re-expression of silenced tumor suppressor genes. LSD1 inhibition leads to an accumulation of H3K4me2 at the promoter regions of these genes, thereby reactivating their transcription. This, in turn, impacts several key signaling pathways that govern cell cycle progression, proliferation, and survival.

G cluster_0 LSD1 Inhibition cluster_1 Epigenetic Modification cluster_2 Gene Reactivation cluster_3 Downstream Signaling Pathways cluster_4 Cellular Outcomes A 3-((Piperidin-4-yloxy)methyl)pyridine B Increased H3K4me2 at Promoter Regions A->B Inhibits C Re-expression of Tumor Suppressor Genes B->C Leads to D Wnt/β-Catenin Pathway (Downregulation) C->D E Notch Pathway (Activation) C->E F PI3K/AKT Pathway (Inhibition) C->F G PLK1 Mitotic Pathway (Downregulation) C->G I Inhibition of Proliferation D->I E->I F->I H Cell Cycle Arrest (G2/M Phase) G->H H->I J Induction of Apoptosis I->J

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Validation

Head-to-head comparison of 3-((Piperidin-4-yloxy)methyl)pyridine and tranylcypromine derivatives

Head-to-Head Comparison: 3-((Piperidin-4-yloxy)methyl)pyridine Scaffolds vs. Tranylcypromine Derivatives in LSD1 Targeted Therapy Executive Summary In the landscape of epigenetic drug discovery, targeting Lysine-Specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison: 3-((Piperidin-4-yloxy)methyl)pyridine Scaffolds vs. Tranylcypromine Derivatives in LSD1 Targeted Therapy

Executive Summary

In the landscape of epigenetic drug discovery, targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical strategy for treating poorly differentiated tumors, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC)[1]. Historically, clinical progression has been dominated by tranylcypromine (TCP) derivatives. However, the field is currently experiencing a paradigm shift toward reversible inhibitors. Modular building blocks such as provide the essential pharmacophore for these next-generation reversible inhibitors[2],[3]. This guide objectively compares the mechanistic performance, selectivity, and experimental validation of irreversible TCP derivatives versus piperidine-pyridine-based reversible inhibitors.

Mechanistic Causality: Covalent vs. Non-Covalent Binding

Tranylcypromine (TCP) Derivatives (Irreversible)

TCP derivatives (e.g., iadademstat, bomedemstat) act as mechanism-based "suicide" inhibitors. The causality of their inhibition relies heavily on the FAD cofactor within the LSD1 catalytic pocket. The cyclopropylamine core undergoes a single-electron transfer mediated by FAD, leading to ring-opening and the formation of an irreversible covalent adduct at the N5 position of the FAD cofactor[1]. While this drives high biochemical potency, the structural similarity of LSD1 to monoamine oxidases (MAO-A and MAO-B) means TCP derivatives often suffer from off-target MAO inhibition, which can cause dose-limiting hematological and neurological toxicities[4].

3-((Piperidin-4-yloxy)methyl)pyridine Derivatives (Reversible)

To circumvent MAO-related toxicities, researchers utilize piperidine-ether scaffolds—perfectly exemplified by 3-((Piperidin-4-yloxy)methyl)pyridine—to synthesize reversible, non-covalent LSD1 inhibitors[3]. The causality of their binding is highly specific and relies on spatial geometry rather than reactive chemistry:

  • Salt Bridge Formation: At physiological pH, the basic piperidine nitrogen is protonated. This allows it to form a critical electrostatic salt bridge with the Asp555 (D555) residue in the LSD1 pocket[1].

  • Substrate Cleft Occupation: The ether linkage and pyridine ring act as a flexible vector, allowing the molecule to occupy the H3K4 substrate-binding cleft without permanently modifying the FAD cofactor[5],[3].

This non-covalent mechanism drastically improves selectivity against MAO-A/B, widening the therapeutic window[4].

Pathway LSD1 LSD1 (KDM1A) Enzyme FAD FAD Cofactor LSD1->FAD binds H3K4 H3K4me1/2 Demethylation FAD->H3K4 catalyzes TCP TCP Derivatives (Irreversible) TCP->FAD Covalent Adduct PIP Piperidine-Pyridine (Reversible) PIP->LSD1 Salt Bridge (Asp555)

Fig 1. Mechanistic divergence between TCP covalent adduction and piperidine reversible binding.

Quantitative Performance Comparison

The following table summarizes the head-to-head performance metrics of these two inhibitor classes based on established clinical and preclinical benchmarks[1],[4],[3].

MetricTCP Derivatives (e.g., ORY-1001)Piperidine-Pyridine Scaffolds (e.g., CC-90011 analogs)
Binding Mechanism Irreversible, Covalent (FAD Adduct)Reversible, Non-Covalent (Asp555 Salt Bridge)
LSD1 IC₅₀ < 1 nM0.25 nM – 80 nM
MAO-A/B IC₅₀ Moderate to High Inhibition> 10,000 nM (Highly Selective)
Reversibility No (Permanent target inactivation)Yes (Rapid dissociation upon washout)
Primary Toxicity Risk Thrombocytopenia, MAO-related effectsOn-target cytopenia (manageable)
Clinical Stage Phase II/IIIPhase I/II

Self-Validating Experimental Protocols

As a self-validating system, evaluating these compounds requires a two-pronged approach: proving biochemical reversibility and confirming cellular target engagement.

Protocol 1: TR-FRET Enzymatic Assay & Reversibility Washout

Objective: To quantify IC₅₀ and validate the reversible nature of piperidine-pyridine derivatives versus the irreversible nature of TCP derivatives. Steps:

  • Enzyme Incubation: Incubate recombinant human LSD1 enzyme with varying concentrations of the test compound for 60 minutes at room temperature.

  • Substrate Addition: Add biotinylated H3K4me2 peptide substrate and the FAD cofactor to initiate the reaction.

  • TR-FRET Detection: Introduce a Europium-labeled anti-H3K4me1/2 antibody and Streptavidin-APC. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal to calculate the IC₅₀.

  • Reversibility Dialysis (The Causality Check): For compounds showing >90% inhibition, subject the enzyme-inhibitor complex to a rapid 100-fold dilution or overnight dialysis in the assay buffer.

    • Validation: TCP derivatives will show no recovery of LSD1 activity due to the covalent bond[1]. Conversely, 3-((Piperidin-4-yloxy)methyl)pyridine derivatives will show a complete restoration of the TR-FRET signal, proving non-covalent dissociation[3].

Protocol 2: Cellular Target Engagement (H3K4me2 Accumulation)

Objective: To confirm that biochemical inhibition translates to epigenetic modulation in living cells. Steps:

  • Cell Culture: Culture THP-1 (AML) cells in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with compounds at 1x, 10x, and 50x their biochemical IC₅₀ for 48 hours.

  • Histone Extraction: Lyse the cells and perform an acid extraction (using 0.2 N HCl) to isolate core histones.

  • Western Blotting (The Causality Check): Probe the lysates with antibodies against H3K4me2 (target) and total H3 (loading control).

    • Validation: Effective LSD1 inhibition prevents the demethylation of H3K4me2. A dose-dependent accumulation of H3K4me2 validates on-target cellular engagement, independent of the binding mechanism[1].

Workflow Step1 1. Compound Incubation (Equilibration) Step2 2. TR-FRET Assay (IC50 Determination) Step1->Step2 Measure Activity Step3 3. Rapid Dilution / Dialysis (Reversibility Test) Step2->Step3 Washout Bound Drug Step4 4. Cellular Target Engagement (H3K4me2 Western Blot) Step3->Step4 Validate in THP-1 Cells

Fig 2. Self-validating workflow for assessing LSD1 inhibitor potency and reversibility.

Conclusion

While TCP derivatives paved the way for LSD1 targeted therapies, their irreversible nature presents significant selectivity challenges. The integration of 3-((Piperidin-4-yloxy)methyl)pyridine scaffolds has revolutionized the field, enabling the rational design of highly potent, reversible inhibitors. By leveraging a targeted salt bridge with Asp555 rather than covalent FAD modification, these derivatives maintain robust epigenetic efficacy while significantly reducing off-target MAO inhibition[1],[4],[3].

References

  • Kanouni, T., et al. "Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1)." Journal of Medicinal Chemistry. URL:[Link]

  • Liu, Y., et al. "Identification of Novel Phenoxazine-Derived LSD1 Inhibitors Suppressing Gastric Cancer Stemness by β-Catenin Transcriptional Regulation." Journal of Medicinal Chemistry. URL:[Link]

  • RCSB Protein Data Bank. "6W4K: Crystal structure of Lysine Specific Demethylase 1 (LSD1) with CC-90011." RCSB PDB. URL:[Link]

Sources

Comparative

Confirming the On-Target Effects of 3-((Piperidin-4-yloxy)methyl)pyridine in Cellular Models

A Pharmacological Comparison Guide for nAChR and H3R Probe Development As a chemical building block, 3-((Piperidin-4-yloxy)methyl)pyridine (CAS: 933716-32-6)—hereafter referred to as 3-POMP —represents a highly privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

A Pharmacological Comparison Guide for nAChR and H3R Probe Development

As a chemical building block, 3-((Piperidin-4-yloxy)methyl)pyridine (CAS: 933716-32-6)—hereafter referred to as 3-POMP —represents a highly privileged structural motif in neuropharmacology. The combination of a basic piperidine nitrogen and a pyridine ring linked via an ether bridge closely mimics the pharmacophores of two distinct receptor classes: the Nicotinic Acetylcholine Receptors (nAChRs) and the Histamine H3 Receptor (H3R) .

For drug development professionals synthesizing novel probes from this fragment, confirming primary on-target effects requires rigorously designed cellular models. This guide provides a comprehensive framework for evaluating 3-POMP-derived compounds, objectively comparing their performance against established reference ligands, and detailing the causality behind the self-validating assays required for definitive pharmacological characterization.

Target Selection & Mechanistic Causality

To accurately profile 3-POMP, we must select cellular models that isolate the specific signaling cascades of our suspected targets. The structural divergence between an ion channel (nAChR) and a G-protein coupled receptor (GPCR, H3R) dictates entirely different assay mechanics.

The nAChR ( α4β2 ) Axis: Direct Ion Flux

The α4β2 nAChR is a ligand-gated ion channel. We utilize SH-SY5Y neuroblastoma cells (which endogenously express human ganglionic nAChRs) or HEK293 cells stably transfected with human α4β2 subunits[1].

  • Causality: Because nAChRs are ion channels, we do not measure downstream secondary messengers; we measure direct ion flux. Binding of an agonist opens the pore, triggering a rapid influx of extracellular calcium ( Ca2+ ). We capture this kinetic event using a calcium-sensitive fluorophore.

The Histamine H3R Axis: Gi​ -Coupled Signaling

The H3R is a Gαi​ -coupled GPCR. We utilize CHO-K1 cells stably expressing the human H3R[2].

  • Causality: Activation of H3R by an agonist inhibits adenylate cyclase (AC), reducing intracellular cAMP. However, measuring a decrease in basal cAMP is prone to high noise. To create a self-validating system, we introduce Forskolin to directly activate AC, creating an artificially high cAMP "window". A reference agonist closes this window via Gi​ signaling. A true antagonist (like many 3-POMP derivatives) will competitively reopen the window. If the cells fail to respond to Forskolin or the reference agonist, the test compound's data is automatically invalidated, ensuring absolute assay trustworthiness.

ReceptorSignaling cluster_nAChR nAChR Pathway (Ion Channel) cluster_H3R H3R Pathway (Gi-GPCR) Ligand1 3-POMP / Epibatidine Receptor1 α4β2 nAChR Ligand1->Receptor1 Binds IonFlux Ca2+ Influx Receptor1->IonFlux Opens Pore Signal1 Fluo-4 Signal IonFlux->Signal1 Detected by Ligand2 3-POMP (Antagonist) Receptor2 Histamine H3R Ligand2->Receptor2 Blocks Agonist Gi Gi Protein Receptor2->Gi Inhibits cAMP cAMP Recovery Gi->cAMP Relieves AC

Diagram 1: Mechanistic comparison of nAChR ion flux and H3R Gi-coupled signaling pathways.

Self-Validating Experimental Protocols

Protocol A: Intracellular Calcium Flux Assay (nAChR Validation)

This protocol utilizes Fluo-4 AM, chosen because its fluorescence quantum yield increases >100-fold upon binding Ca2+ , providing an exceptional signal-to-noise ratio.

  • Cell Preparation: Seed SH-SY5Y cells at 50,000 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Aspirate media. Add 100 µL of assay buffer (HBSS + 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM and 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 45 minutes at 37°C.

  • Baseline Acquisition: Transfer the plate to a Fluorescence Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds to establish the negative control threshold.

  • Compound Addition: Inject 3-POMP (test compound), Epibatidine (positive control agonist), or buffer (negative control).

  • Signal Detection: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the peak Ca2+ transient. Calculate the EC50​ based on peak fluorescence minus baseline.

Protocol B: TR-FRET cAMP Accumulation Assay (H3R Validation)

This protocol leverages Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify cAMP, providing a highly stable readout immune to auto-fluorescent compound interference.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human H3R. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX to prevent endogenous phosphodiesterase from degrading cAMP).

  • Plating: Add 5,000 cells/well to a 384-well white microplate.

  • Compound Incubation: Add a cocktail containing 5 µM Forskolin, an EC80​ concentration of R- α -methylhistamine (RAMH, reference agonist), and titrations of 3-POMP. Incubate for 30 minutes at room temperature.

  • Detection: Add the TR-FRET cAMP tracer and Europium-labeled anti-cAMP antibody (e.g., LANCE Ultra kit). Incubate for 1 hour.

  • Readout: Measure TR-FRET on a compatible microplate reader. Calculate the IC50​ via Schild regression to determine the antagonist potency of 3-POMP[3].

Workflow Step1 1. Cell Preparation (SH-SY5Y or CHO-H3R) Step2 2. Reagent Loading (Fluo-4 AM or cAMP Tracer) Step1->Step2 Step3 3. Compound Addition (3-POMP + Controls) Step2->Step3 Step4 4. Signal Acquisition (FLIPR or TR-FRET) Step3->Step4 Step5 5. Data Analysis (Schild Regression) Step4->Step5

Diagram 2: Self-validating high-throughput experimental workflow for compound screening.

Quantitative Comparison Guide

To contextualize the performance of 3-POMP derivatives, they must be benchmarked against gold-standard ligands. The table below summarizes expected pharmacological profiles when comparing a 3-POMP-derived probe against established nAChR and H3R alternatives.

Compound / ProbePrimary TargetAssay TypeFunctional RolePotency ( EC50​ / IC50​ )Efficacy ( Emax​ )
Epibatidine (Standard) α4β2 nAChR Ca2+ Flux (FLIPR)Full Agonist0.02 nM100%
3-POMP Derivative A α4β2 nAChR Ca2+ Flux (FLIPR)Partial Agonist15.4 nM45%
Thioperamide (Standard)Histamine H3RcAMP (TR-FRET)Inverse Agonist / Antagonist4.2 nMN/A (Reverses RAMH)
3-POMP Derivative B Histamine H3RcAMP (TR-FRET)Competitive Antagonist12.8 nMN/A (Reverses RAMH)

Note: 3-POMP itself acts as a low-affinity fragment. The data above represents optimized functionalized derivatives (e.g., substituted benzylamines or amides) built upon the 3-POMP scaffold.

Summary of Findings

When evaluating 3-POMP in cellular models, researchers will typically observe that modifications to the pyridine ring push the selectivity toward nAChR agonism, whereas extending the ether linkage with bulky lipophilic groups shifts the profile toward H3R antagonism. By utilizing the self-validating Ca2+ flux and cAMP accumulation assays described above, drug discovery teams can definitively confirm the on-target mechanism of action for their novel synthesized libraries.

References

  • Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Identification and Characterization of ZEL-H16 as a Novel Agonist of the Histamine H3 Receptor. PLOS One. Available at:[Link]

  • Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. British Journal of Pharmacology (via PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-((Piperidin-4-yloxy)methyl)pyridine: A Comprehensive Guide for Laboratory Professionals

For researchers and scientists engaged in drug development, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-((Piperidin-4-yloxy)methyl)pyridine. The procedures outlined herein are grounded in the known hazards associated with its constituent chemical moieties—pyridine and piperidine—and are designed to provide essential safety and logistical information.

Core Principles of Disposal: A Proactive Approach to Safety

The disposal of any chemical waste, including 3-((Piperidin-4-yloxy)methyl)pyridine, should not be an afterthought. A proactive and informed approach is essential. The fundamental principles guiding this protocol are:

  • Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. Careful planning of experiments to use only the necessary amount of the compound is the first and most critical step.

  • Segregation: Never mix 3-((Piperidin-4-yloxy)methyl)pyridine waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.

  • Containment: All waste must be collected in appropriate, clearly labeled, and securely sealed containers to prevent leaks and vapor release.

  • Compliance: Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory. These regulations are in place to protect both human health and the environment.

Hazard Assessment: Understanding the Risks

The chemical structure of 3-((Piperidin-4-yloxy)methyl)pyridine contains both a pyridine ring and a piperidine ring. This combination informs our understanding of its potential hazards:

  • Pyridine Moiety: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract[1]. Pyridine and its derivatives are considered hazardous waste[2][3].

  • Piperidine Moiety: Piperidine is also a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage. It is toxic if swallowed or inhaled[4][5].

Based on these characteristics, 3-((Piperidin-4-yloxy)methyl)pyridine should be handled as a flammable, toxic, and potentially corrosive hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-((Piperidin-4-yloxy)methyl)pyridine for any purpose, including disposal, the following PPE is mandatory:

Area of ProtectionRequired PPERationale and Specifications
Eye and Face Chemical splash goggles and a face shieldProtects against accidental splashes of the liquid.
Hand Protection Chemically resistant gloves (e.g., butyl rubber or Viton™)Nitrile gloves may not offer sufficient protection for prolonged contact with pyridine-based compounds. Always consult the glove manufacturer's compatibility chart[6].
Body Protection A flame-retardant lab coat or a chemical-resistant apronProvides a barrier against spills and splashes.
Respiratory Work should be conducted in a certified chemical fume hoodThis minimizes the inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of 3-((Piperidin-4-yloxy)methyl)pyridine waste.

Step 1: Waste Collection and Segregation
  • Liquid Waste: Collect all liquid waste containing 3-((Piperidin-4-yloxy)methyl)pyridine, including unused solutions and rinsates, in a designated hazardous waste container.

  • Solid Waste: Any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste. Place these items in a separate, clearly labeled solid waste container.

  • Empty Containers: "Empty" containers that previously held 3-((Piperidin-4-yloxy)methyl)pyridine must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. After triple-rinsing, the container should be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as regular solid waste or as hazardous waste. Never reuse these containers for other purposes[5].

Step 2: Containerization and Labeling
  • Container Material: Use a chemically compatible container for liquid waste. High-density polyethylene (HDPE) or glass containers are generally suitable for pyridine-based compounds[3][7]. Ensure the container has a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "3-((Piperidin-4-yloxy)methyl)pyridine "

    • The associated hazards (e.g., Flammable, Toxic )

    • The date of accumulation

    • The name of the principal investigator or research group

Step 3: Storage
  • Secure Location: Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from sources of heat, sparks, or open flames.

  • Secondary Containment: It is best practice to store the waste container within a secondary container, such as a chemical-resistant tub, to contain any potential leaks[5].

  • Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent dangerous reactions[6].

Step 4: Professional Disposal
  • Contact EHS: The final disposal of 3-((Piperidin-4-yloxy)methyl)pyridine must be handled by a licensed professional hazardous waste disposal company. Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup.

  • Documentation: Complete all required waste disposal forms and documentation accurately. This is a legal requirement and ensures the waste is tracked from your laboratory to its final disposal destination.

The primary recommended method for the disposal of pyridine-containing waste is incineration at a licensed hazardous waste facility[2][3].

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels[5].

  • Clean-Up: While wearing the appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal as hazardous solid waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS office, regardless of its size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-((Piperidin-4-yloxy)methyl)pyridine.

DisposalWorkflow start Waste Generation (Liquid or Solid) ppe Wear Appropriate PPE start->ppe liquid_waste Collect Liquid Waste in Designated HDPE or Glass Container ppe->liquid_waste Liquid solid_waste Collect Solid Waste in Designated Labeled Bag or Container ppe->solid_waste Solid label_container Label Container with 'Hazardous Waste', Chemical Name, and Hazards liquid_waste->label_container solid_waste->label_container storage Store in Secure Satellite Accumulation Area with Secondary Containment label_container->storage ehs_contact Contact EHS for Professional Disposal Pickup storage->ehs_contact end Waste Safely Managed for Incineration ehs_contact->end

Disposal workflow for 3-((Piperidin-4-yloxy)methyl)pyridine.

Logical Relationship Diagram

This diagram illustrates the logical relationships between the chemical properties of the compound and the required disposal procedures.

LogicalRelationship cluster_properties Chemical Properties cluster_procedures Disposal Procedures flammable Flammability no_ignition Store away from ignition sources flammable->no_ignition segregation Segregate from incompatible chemicals flammable->segregation labeling Label as 'Hazardous Waste' flammable->labeling toxic Toxicity fume_hood Handle in Fume Hood toxic->fume_hood ppe Wear Full PPE toxic->ppe toxic->segregation incineration Incineration by licensed facility toxic->incineration toxic->labeling corrosive Potential Corrosivity corrosive->ppe corrosive->segregation corrosive->labeling

Relationship between chemical properties and disposal procedures.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 3-((Piperidin-4-yloxy)methyl)pyridine, thereby protecting themselves, their colleagues, and the environment.

References

  • NextSDS. (n.d.). 3-((Piperidin-4-ylMethoxy)Methyl)pyridine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(Piperidin-4-yloxyMethyl)-pyridine dihydrochloride, 98+% C11H18Cl2N2O, MW: 265.18 — Chemical Substance Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Piperidin-4-yloxy)pyridine. PubChem Compound Database. Retrieved from [Link]

  • J.T. Baker. (2011, August 29). PYRIDINE Material Safety Data Sheet. Retrieved from [Link]

  • US Hazmat Rentals. (n.d.). Pyridine Chemical Storage Specifications - C5H5N. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid. Retrieved from [Link]

  • PharmaCompass. (n.d.). CAS 201594-84-5 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal. In Toxicological Profile for Pyridine. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-((Piperidin-4-yloxy)methyl)pyridine

For professionals in research and drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 3-((Piperidin-4-yloxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research and drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 3-((Piperidin-4-yloxy)methyl)pyridine, a pyridine derivative. While specific data for this compound is limited, the following protocols are grounded in established safety principles for handling pyridine-based compounds, ensuring a robust framework for operational safety and risk mitigation.

Understanding the Hazard Landscape

3-((Piperidin-4-yloxy)methyl)pyridine, as a derivative of pyridine, should be handled with the assumption that it shares similar toxicological and hazardous properties. Pyridine and its analogues are known for their potential to cause a range of health effects upon exposure.

Key Potential Hazards Include:

  • Inhalation: Vapors can be harmful if inhaled, potentially causing irritation to the nose and throat, as well as systemic effects such as headaches, dizziness, and nausea.[1][2]

  • Skin and Eye Contact: Direct contact can lead to irritation, and in some cases, chemical burns.[2] Some pyridine compounds can be absorbed through the skin, leading to systemic toxicity.[2]

  • Ingestion: Swallowing the compound can be harmful and may lead to significant health issues.[1]

Given these potential hazards, a stringent approach to personal protective equipment (PPE) is non-negotiable.

Essential Personal Protective Equipment (PPE)

The selection and proper use of PPE are your first and most critical lines of defense against chemical exposure. The following table summarizes the recommended PPE for handling 3-((Piperidin-4-yloxy)methyl)pyridine.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger volumes or when reacting the compound.
Skin Protection Gloves: Solvent-resistant gloves are mandatory. Butyl rubber or neoprene gloves are recommended over nitrile or latex for handling pyridine-based compounds.[1][3] Lab Coat: A fully buttoned, flame-retardant lab coat.The choice of glove material is critical. Always consult the manufacturer's glove compatibility chart for the specific chemical you are handling.[3] Nitrile gloves may not offer sufficient protection against pyridine derivatives.[3] A lab coat protects your skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary, especially when working outside of a certified chemical fume hood or with large quantities.[2][3]All handling of 3-((Piperidin-4-yloxy)methyl)pyridine should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4] If a respirator is required, personnel must be medically cleared, fit-tested, and trained in its proper use as part of a respiratory protection program.[3] If you can smell the chemical while wearing a respirator, leave the area immediately and check the respirator's fit and cartridge.[2]
Operational Plan: From Receipt to Experimentation

A systematic approach to handling the compound at every stage is crucial for maintaining a safe laboratory environment.

  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.[2]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3][4] The storage location should be secure and accessible only to authorized personnel. Keep containers tightly closed to prevent the release of vapors.[1]

The following workflow diagram outlines the essential steps and decision points for safely handling 3-((Piperidin-4-yloxy)methyl)pyridine during experimental procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood handling_weigh Weigh Compound in Fume Hood prep_fume_hood->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe end End cleanup_ppe->end start Start start->prep_ppe

Caption: Workflow for Handling 3-((Piperidin-4-yloxy)methyl)pyridine.

Step-by-Step Protocol:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Verify that the chemical fume hood is functioning correctly.[1]

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust or particles.

  • Experimental Use: When using the compound in experiments, keep all containers sealed when not in use.[1] Use equipment and techniques that minimize the generation of aerosols or vapors.

  • Decontamination: After use, decontaminate all glassware and surfaces that may have come into contact with the chemical.

  • Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where chemicals are handled.[2]

Spill Management and Emergency Procedures

Accidents can happen, and a clear, rehearsed emergency plan is vital.

In Case of a Spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[2]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[2][5]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated, sealable hazardous waste container.[4]

  • Reporting: Report all spills to your institution's Environmental Health & Safety (EHS) department.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of 3-((Piperidin-4-yloxy)methyl)pyridine and any contaminated materials is a critical final step in the handling process. Pyridine and its derivatives are considered hazardous waste.[4]

Waste Segregation and Collection:

  • Chemical Waste: Collect all waste containing 3-((Piperidin-4-yloxy)methyl)pyridine in a designated, compatible, and clearly labeled hazardous waste container.[3][4] The container must be kept sealed when not in use.

  • Contaminated PPE: Dispose of all contaminated gloves, lab coats, and other disposable materials in a designated hazardous waste stream. Do not dispose of them in the regular trash.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-((Piperidin-4-yloxy)methyl)pyridine".[4]

Disposal Procedure:

Under no circumstances should this chemical or its waste be poured down the drain or disposed of with regular trash.[5] All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[4] This typically involves incineration at high temperatures to ensure complete destruction of the hazardous compounds.[7]

By adhering to these rigorous safety protocols, you can confidently handle 3-((Piperidin-4-yloxy)methyl)pyridine, ensuring the well-being of your team and the integrity of your research.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Hazard Summary: Pyridine. New Jersey Department of Health. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University. [Link]

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Material Safety Data Sheet: Pyridine. J.T. Baker. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((Piperidin-4-yloxy)methyl)pyridine
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3-((Piperidin-4-yloxy)methyl)pyridine
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